4-amino-N-(3-methoxypropyl)benzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-N-(3-methoxypropyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-15-8-2-7-12-16(13,14)10-5-3-9(11)4-6-10/h3-6,12H,2,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBIDYMRZQDJGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586161 | |
| Record name | 4-Amino-N-(3-methoxypropyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27678-19-9 | |
| Record name | 4-Amino-N-(3-methoxypropyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-amino-N-(3-methoxypropyl)benzenesulfonamide
Abstract
This technical guide provides a comprehensive, in-depth exploration of the synthesis and characterization of the sulfonamide derivative, 4-amino-N-(3-methoxypropyl)benzenesulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It offers a detailed, step-by-step synthetic protocol, a thorough examination of the underlying reaction mechanisms, and a complete guide to the analytical characterization of the target compound. The methodologies presented are grounded in established chemical principles and supported by authoritative references, ensuring scientific integrity and reproducibility. Visual aids, including reaction pathway diagrams and experimental workflows, are provided to enhance understanding.
Introduction: The Significance of Sulfonamides
Sulfonamides represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, diuretic, and anticonvulsant properties. The incorporation of the sulfonamide moiety into a molecular structure can significantly influence its pharmacokinetic and pharmacodynamic profile. The target molecule, this compound, possesses structural features—a primary aromatic amine and a flexible methoxypropyl side chain—that make it an intriguing candidate for further investigation in drug discovery programs. This guide aims to provide a robust and reliable framework for the synthesis and definitive identification of this compound.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step reaction sequence. This strategy involves the initial formation of a sulfonamide bond, followed by the deprotection of a protecting group on the aromatic amine. This approach is favored due to the high reactivity of the primary aromatic amine, which could lead to undesirable side reactions if left unprotected during the sulfonyl chloride formation.
Overall Synthetic Pathway
"physicochemical properties of 4-amino-N-(3-methoxypropyl)benzenesulfonamide"
An In-Depth Technical Guide to the Physicochemical Properties of 4-amino-N-(3-methoxypropyl)benzenesulfonamide
Abstract
This technical guide provides a comprehensive framework for the characterization of this compound, a sulfonamide derivative of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document serves as a predictive and methodological resource. It outlines the foundational physicochemical properties, provides detailed, field-proven protocols for their empirical determination, and offers insights into the expected analytical outcomes based on the compound's structural features. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools to perform a robust and self-validating characterization of this compound, ensuring data integrity and reproducibility.
Compound Identification and Molecular Structure
This compound belongs to the sulfonamide class of compounds, characterized by a sulfonyl group connected to an amine. Its structure incorporates a primary aromatic amine (an aniline moiety), which is a known pharmacophore, and a flexible N-alkyl side chain containing an ether linkage. These features are anticipated to significantly influence its solubility, lipophilicity, and potential for hydrogen bonding.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₀H₁₆N₂O₃S | [1] |
| Molecular Weight | 244.31 g/mol | [1] |
| Canonical SMILES | COCCCNS(=O)(=O)C1=CC=C(C=C1)N | |
| InChI | 1S/C10H16N2O3S/c1-15-8-2-7-12-16(13,14)10-5-3-9(11)4-6-10/h3-6,12H,2,7-8,11H2,1H3 | |
| InChI Key | AVBIDYMRZQDJGP-UHFFFAOYSA-N | |
| MDL Number | MFCD09271351 | [1] |
| Physical Form | Solid |
Core Physicochemical Characterization
The following sections detail the essential physicochemical properties and the standardized methodologies for their determination. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.
Table 2: Summary of Key Physicochemical Properties and Methods
| Property | Expected Value/Characteristic | Recommended Experimental Method |
| Melting Point | To be determined | Capillary Melting Point Apparatus / DSC |
| Aqueous Solubility | To be determined | Shake-Flask Method (OECD 105) |
| Dissociation Constant (pKa) | Two expected pKa values (amine & sulfonamide) | Potentiometric Titration / UV-Vis Spectrophotometry |
| Lipophilicity (Log P) | To be determined | Reverse-Phase HPLC / Shake-Flask Method |
Melting Point
-
Expertise & Experience: The melting point is a critical first indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline substance, whereas impurities typically depress and broaden this range. Differential Scanning Calorimetry (DSC) provides a more quantitative measure, yielding the enthalpy of fusion alongside the melting temperature.
-
Experimental Protocol: Capillary Method
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely grind a small amount of the solid into a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.
-
Measurement: Place the capillary into a calibrated melting point apparatus. Heat at a moderate rate (e.g., 10 °C/min) for an initial rapid scan.
-
Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to ~15 °C below the approximate melting point found, then reducing the ramp rate to 1-2 °C/min to ensure thermal equilibrium.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts. This range is the melting point.
-
Trustworthiness: The protocol is self-validating by performing the measurement in triplicate to ensure reproducibility. The calibration of the apparatus should be verified with certified standards (e.g., caffeine, vanillin).
-
Aqueous Solubility
-
Expertise & Experience: Aqueous solubility is a cornerstone of drug development, directly impacting bioavailability. The structure of this compound contains both polar functional groups (amine, sulfonamide, ether) that promote hydrogen bonding with water and a nonpolar benzene ring that hinders it. Therefore, its solubility will be a balance of these competing factors. The shake-flask method is the gold-standard for thermodynamic solubility determination.
-
Experimental Protocol: Shake-Flask Method (Adapted from OECD Guideline 105)
-
System Preparation: Prepare a buffered solution at a physiologically relevant pH (e.g., pH 7.4 phosphate buffer).
-
Sample Addition: Add an excess amount of the solid compound to a known volume of the buffer in a sealed, inert container. The excess is critical to ensure a saturated solution is achieved.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.
-
Phase Separation: Allow the suspension to settle. Subsequently, centrifuge the sample at high speed to pellet all undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve prepared with known concentrations of the compound.
-
Trustworthiness: The presence of undissolved solid at the end of the experiment visually confirms that a saturated solution was achieved. Analysis of samples taken at different time points (e.g., 24h and 48h) should yield consistent concentrations, confirming equilibrium has been reached.
-
Dissociation Constant (pKa)
-
Expertise & Experience: The pKa values dictate the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and receptor binding. This compound has two primary ionizable centers: the basic aromatic amine (pKa expected ~3-5) and the weakly acidic sulfonamide proton (pKa expected ~9-11). Potentiometric titration is a robust method for determining these values.
-
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve a precise amount of the compound in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure complete dissolution.
-
Titration (Acidic pKa): Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of titrant using a calibrated pH meter.
-
Titration (Basic pKa): In a separate experiment, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), again recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Specialized software can be used to calculate the pKa from the derivative of the titration curve.
-
Trustworthiness: Calibration of the pH electrode with at least three standard buffers immediately before the experiment is mandatory. The titrant concentration must be accurately standardized.
-
Spectroscopic and Chromatographic Profile
As vendor-supplied analytical data for this compound is not available, the following protocols are provided for its structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Experience: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR will confirm the presence and connectivity of all protons, while ¹³C NMR identifies all unique carbon environments.
-
¹H NMR (400 MHz, DMSO-d₆) - Expected Resonances:
-
~7.5-7.7 ppm: Doublet, 2H (Aromatic protons ortho to the SO₂ group).
-
~6.5-6.7 ppm: Doublet, 2H (Aromatic protons ortho to the NH₂ group).
-
~5.8-6.0 ppm: Broad singlet, 2H (NH₂ protons).
-
~7.0-7.5 ppm: Triplet or broad singlet, 1H (Sulfonamide N-H proton).
-
~3.3-3.4 ppm: Triplet, 2H (-O-CH₂-).
-
~3.2 ppm: Singlet, 3H (O-CH₃).
-
~2.8-3.0 ppm: Quartet or triplet, 2H (-N-CH₂-).
-
~1.6-1.8 ppm: Quintet, 2H (-CH₂-CH₂-CH₂-).
-
-
¹³C NMR (100 MHz, DMSO-d₆) - Expected Resonances:
-
~152 ppm: Aromatic C-NH₂.
-
~128-130 ppm: Aromatic C-H ortho to SO₂.
-
~125-127 ppm: Aromatic C-SO₂.
-
~112-114 ppm: Aromatic C-H ortho to NH₂.
-
~68-70 ppm: -O-CH₂-.
-
~57-59 ppm: O-CH₃.
-
~40-42 ppm: -N-CH₂- (may be obscured by DMSO solvent peak).
-
~28-30 ppm: -CH₂-CH₂-CH₂-.
-
-
Experimental Protocol: NMR Analysis [2]
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a calibrated NMR spectrometer (e.g., 400 MHz).
-
Data Processing: Process the raw data using appropriate software (Fourier transformation, phase and baseline correction).
-
Analysis: Assign all peaks based on chemical shift, integration (for ¹H), and multiplicity. Use 2D NMR to confirm assignments and connectivity.
-
Trustworthiness: The solvent peak is used as an internal reference for the chemical shift scale. The sum of integrations in the ¹H NMR spectrum should be consistent with the number of protons in the molecular formula.
-
Mass Spectrometry (MS)
-
Expertise & Experience: MS provides the exact molecular weight, serving as a primary confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high confidence.
-
Experimental Protocol: LC-MS Analysis [2][3]
-
Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Method: Inject the sample and acquire data in positive ion mode.
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺. For this compound, this corresponds to a theoretical m/z of 245.0958. Compare the measured exact mass with the theoretical value; a mass error of <5 ppm is considered confirmation of the elemental formula.
-
Safety and Handling
Comprehensive safety assessment is paramount when handling any chemical compound.
Table 3: GHS Hazard Information
| Category | Information | Source |
| Pictogram | GHS06 (Skull and crossbones) | [1] |
| Signal Word | Danger | [1] |
| Hazard Statement | H301: Toxic if swallowed | [1] |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds | [1] |
-
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Weigh the compound in a contained environment (e.g., balance enclosure).
-
-
Storage Recommendations:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store in a locked cabinet or area designated for toxic compounds.
-
Visualization of Experimental Workflows
Diagram 1: Comprehensive Physicochemical Characterization Workflow
Caption: Workflow for complete physicochemical characterization.
Diagram 2: Logic for Spectroscopic Structure Elucidation
Caption: Decision workflow for structural elucidation.
References
-
PubChem. 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information. [Link][4]
- Kramer, C., et al. (2012). The Experimental pKa Values of Aromatic Amines.
- Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
U.S. Environmental Protection Agency. OECD Guideline for the Testing of Chemicals 105: Water Solubility. [Link]
- Avdeef, A. (2012).
-
Fu, Y., et al. (2019). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. PMC - NIH. [Link][3]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide | C12H13N3O2S | CID 3663787 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core Mechanism of Action of 4-amino-N-(3-methoxypropyl)benzenesulfonamide
Abstract
This technical guide provides a comprehensive examination of the mechanism of action for 4-amino-N-(3-methoxypropyl)benzenesulfonamide, a member of the sulfonamide class of synthetic antimicrobial agents. As research and development in anti-infectives continues to address the challenge of microbial resistance, a foundational understanding of the molecular interactions and functional consequences of established drug classes is paramount. This document consolidates current knowledge on the primary mechanism of sulfonamides, positing this compound within this framework. We will delve into the targeted biochemical pathway, the principles of enzymatic inhibition, and provide detailed experimental protocols for the characterization of this and related compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.
Introduction: The Enduring Relevance of Sulfonamides
The sulfonamides were among the first classes of synthetic antimicrobial agents to be used systemically and represent a cornerstone in the history of chemotherapy.[1] Their discovery marked a turning point in medicine, providing effective treatment for a wide range of bacterial infections. While the emergence of antibiotic resistance has limited their use in some clinical settings, sulfonamides remain relevant, particularly in combination therapies and for specific indications.[2] The core structure of sulfonamides, a benzenesulfonamide group with a para-amino group, is the key to their biological activity. This compound is a derivative within this class, and its mechanism of action is predicated on the well-established principles of sulfonamide pharmacology.
Primary Mechanism of Action: Inhibition of Dihydropteroate Synthase (DHPS)
The primary antibacterial mechanism of action of this compound, like all sulfonamides, is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[3][4] This enzyme is crucial in the bacterial folic acid (folate) synthesis pathway.
The Folic Acid Synthesis Pathway: A Key Bacterial Target
Folic acid is an essential vitamin for both prokaryotic and eukaryotic life, as it is a precursor for the synthesis of nucleotides (and thus DNA and RNA) and certain amino acids.[2] A critical distinction between bacteria and mammals is that most bacteria must synthesize their own folic acid de novo, while mammals obtain it from their diet.[5] This metabolic difference provides a selective window for antimicrobial therapy, allowing for the inhibition of bacterial growth with minimal toxicity to the host.
The bacterial folate synthesis pathway involves several enzymatic steps. A key step is the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a reaction catalyzed by DHPS.[5]
Competitive Inhibition of DHPS
This compound is a structural analog of PABA. Due to this structural mimicry, it can bind to the active site of DHPS, competing with the natural substrate, PABA.[4] By occupying the active site, the sulfonamide prevents the binding of PABA and thereby inhibits the synthesis of 7,8-dihydropteroate. This blockade of the folate pathway ultimately leads to a depletion of essential metabolites, resulting in a bacteriostatic effect—the inhibition of bacterial growth and replication rather than direct cell death.[1]
The following diagram illustrates the folic acid synthesis pathway and the point of inhibition by this compound.
Caption: Folic acid synthesis pathway and competitive inhibition by this compound.
Secondary Mechanisms and Off-Target Effects
While the primary mechanism of action of antibacterial sulfonamides is the inhibition of DHPS, the benzenesulfonamide scaffold is known to interact with other enzymes. It is crucial for researchers to consider potential off-target effects.
Carbonic Anhydrase Inhibition
Benzenesulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors.[6] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition is the basis for the therapeutic effects of certain diuretics, anti-glaucoma agents, and anticonvulsants. While specific data for this compound is not available, its structural similarity to other CA inhibitors suggests a potential for interaction with human carbonic anhydrase isoforms. This should be experimentally verified to assess its selectivity profile.
Experimental Characterization of this compound
To fully characterize the mechanism of action of this compound, a series of in vitro and cell-based assays are required. The following protocols provide a framework for these investigations.
Dihydropteroate Synthase (DHPS) Inhibition Assay
This spectrophotometric assay is a common method for determining the inhibitory activity of compounds against DHPS.[3]
Principle: The activity of DHPS is coupled to the activity of dihydrofolate reductase (DHFR). The product of the DHPS reaction, dihydropteroate, is reduced by DHFR to tetrahydrofolate, with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored to determine the reaction rate.
Materials:
-
Recombinant DHPS enzyme
-
Recombinant DHFR enzyme
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
para-Aminobenzoic acid (PABA)
-
NADPH
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of DHPPP (at its Km value)
-
A fixed concentration of NADPH
-
A fixed concentration of DHFR
-
Serial dilutions of this compound (or DMSO for control)
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a fixed concentration of PABA (at its Km value) and DHPS enzyme to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
The following diagram outlines the experimental workflow for the DHPS inhibition assay.
Caption: Experimental workflow for the coupled DHPS inhibition assay.
Determination of Inhibition Kinetics
To understand the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies should be performed.
Procedure:
-
Perform the DHPS inhibition assay as described above, but vary the concentration of one substrate (e.g., PABA) while keeping the other substrate (DHPPP) at a saturating concentration.
-
Repeat this for several fixed concentrations of this compound.
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the effect of the inhibitor on the apparent Kₘ and Vₘₐₓ of the enzyme for the substrate.[7][8]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Procedure:
-
Prepare a twofold serial dilution of this compound in a suitable bacterial growth medium (e.g., Mueller-Hinton broth) in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus).
-
Include positive (no inhibitor) and negative (no bacteria) growth controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits bacterial growth.
Quantitative Data for Representative Sulfonamides
| Sulfonamide | Bacterial Species | Enzyme | Kᵢ (µM) | IC₅₀ (µM) | Reference |
| Sulfamethoxazole | Streptococcus pneumoniae | DHPS | - | ~2.5 | [9] |
| Sulfathiazole | Escherichia coli | DHPS | 0.45 | - | [2] |
| Dapsone | Mycobacterium leprae | DHPS | 0.1 | - | [3] |
Conclusion
This compound, as a member of the sulfonamide class, is presumed to exert its primary antibacterial effect through the competitive inhibition of dihydropteroate synthase (DHPS). This action disrupts the essential folic acid synthesis pathway in susceptible bacteria, leading to a bacteriostatic effect. A thorough characterization of this compound requires empirical validation through enzymatic and cell-based assays as outlined in this guide. Furthermore, assessment of its activity against other potential targets, such as carbonic anhydrases, is crucial for a comprehensive understanding of its pharmacological profile. The methodologies and foundational knowledge presented herein provide a robust framework for researchers to further investigate the therapeutic potential of this compound and related compounds in the ongoing effort to combat bacterial infections.
References
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4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
4-[(4-Methoxybenzylidene)amino]benzenesulfonamide. (n.d.). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]
-
Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]
-
Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. (n.d.). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. (n.d.). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]
-
Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. (2019). IOP Conference Series: Materials Science and Engineering. Retrieved January 17, 2026, from [Link]
-
Replacing sulfa drugs with novel DHPS inhibitors. (n.d.). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]
-
Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. (2022). PubMed. Retrieved January 17, 2026, from [Link]
-
Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. (n.d.). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
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Cardiovascular properties of the new anti-ulcer drug 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N- methylbenzamide. (1993). PubMed. Retrieved January 17, 2026, from [Link]
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Dihydropteroate synthase. (n.d.). M-CSA. Retrieved January 17, 2026, from [Link]
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THE CARDIOVASCULAR EFFECTS OF N-(GAMMA-METHYLAMINOPROPYL-IMINO-DIBENZYL)-HCL (DESMETHYLIMIPRAMINE) AND GUANETHIDINE. (1965). PubMed. Retrieved January 17, 2026, from [Link]
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N-[(omega-amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives with class III antiarrhythmic activity. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
(PDF) 4-Amino-N-(2,5-dichlorophenyl)benzenesulfonamide. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition. (1999). PubMed. Retrieved January 17, 2026, from [Link]
-
Cardiovascular effects of dipeptidyl peptidase-4 inhibitors. (2015). PubMed. Retrieved January 17, 2026, from [Link]
-
(PDF) 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzenesulfonamide. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. (2024). TeachMe Physiology. Retrieved January 17, 2026, from [Link]
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Michaelis-Menten Equation & Enzyme Kinetics - Biochemistry Series. (2022). YouTube. Retrieved January 17, 2026, from [Link]
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A Technical Guide to the Biological Activity of Novel N-Alkoxypropyl Benzenesulfonamides
This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of novel N-alkoxypropyl benzenesulfonamides. It is intended for researchers, medicinal chemists, and drug development professionals interested in leveraging the versatile benzenesulfonamide scaffold for the discovery of new therapeutic agents.
Introduction: The Benzenesulfonamide Scaffold as a Privileged Structure
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. Since the discovery of the antibacterial properties of sulfonamide drugs, this scaffold has been successfully incorporated into drugs with diverse therapeutic applications, including diuretics, anti-diabetic agents, and anti-cancer therapies.[1][2] One of the primary mechanisms contributing to their broad activity is the ability of the sulfonamide group (-SO₂NH-) to act as a zinc-binding group, effectively inhibiting metalloenzymes.[3][4] A key target class is the carbonic anhydrases (CAs), which are involved in numerous physiological and pathological processes, including pH regulation, tumorigenicity, and microbial growth.[3][4][5]
The exploration of novel derivatives continues to yield compounds with promising activities. The N-substituted benzenesulfonamides, in particular, offer a rich field for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties. This guide focuses specifically on the N-alkoxypropyl substitution pattern, a modification that holds significant potential for modulating the biological profile of the parent scaffold.
Rationale for N-Alkoxypropyl Substitution
The introduction of an N-alkoxypropyl side chain to the benzenesulfonamide core is a strategic design choice aimed at systematically tuning the molecule's physicochemical properties. This modification can influence several key parameters:
-
Lipophilicity and Solubility: The length and branching of the alkyl portion of the alkoxypropyl chain can be systematically varied to modulate the compound's lipophilicity (logP). This is critical for optimizing membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Hydrogen Bonding Capacity: The ether oxygen within the alkoxypropyl chain introduces an additional hydrogen bond acceptor site. This can lead to new or enhanced interactions with target proteins, potentially increasing binding affinity and selectivity.
-
Conformational Flexibility: The propyl linker provides a degree of rotational freedom, allowing the molecule to adopt different conformations within a binding pocket. This flexibility can be crucial for achieving an optimal fit with the target enzyme or receptor.
-
Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation than, for example, an ester linkage, which could lead to an improved pharmacokinetic profile.
Synthetic Strategies and Workflow
The synthesis of N-alkoxypropyl benzenesulfonamides is generally accessible through established synthetic methodologies. A common and reliable approach involves the nucleophilic substitution of a benzenesulfonyl chloride with an appropriate N-alkoxypropylamine.
General Synthetic Protocol:
-
Synthesis of N-Alkoxypropylamine: The requisite amine can be prepared by reacting an alcohol (R-OH) with 3-chloropropylamine or through a Gabriel synthesis with 3-bromopropoxyphthalimide followed by deprotection.
-
Sulfonamide Formation: The target benzenesulfonyl chloride (which can be commercially available or synthesized) is reacted with the N-alkoxypropylamine in the presence of a non-nucleophilic base, such as pyridine or triethylamine, in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Work-up and Purification: The reaction mixture is typically washed with dilute acid to remove excess base, followed by an aqueous wash and drying of the organic layer. The crude product is then purified, most commonly by column chromatography on silica gel.
Visualized Synthetic Workflow:
Below is a generalized workflow for the synthesis and initial biological screening of a library of N-alkoxypropyl benzenesulfonamides.
Caption: High-level workflow for synthesis and screening.
Key Biological Activities and Evaluation Protocols
Based on the extensive literature on benzenesulfonamide derivatives, N-alkoxypropyl benzenesulfonamides are anticipated to exhibit a range of biological activities, primarily as antimicrobial and anticancer agents, often through enzyme inhibition.
Antimicrobial Activity
Sulfonamides were the first class of synthetic antimicrobial agents and continue to be a source of new drug candidates.[1] Their primary mechanism in bacteria is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis. Novel benzenesulfonamides have shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains.[2][6][7]
This assay determines the lowest concentration of a compound that visibly inhibits microbial growth.
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate. A typical starting concentration might be 256 µg/mL.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Anticancer Activity
Many benzenesulfonamide derivatives exhibit potent antiproliferative activity against various cancer cell lines.[8][9] A key mechanism is the inhibition of tumor-associated carbonic anhydrase isoforms, particularly CA IX and XII.[3][5][10][11] These enzymes are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.
The MTT assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231 for breast cancer, HCT-116 for colon cancer) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[8][9]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration required to inhibit cell growth by 50%) is determined from the dose-response curve.
Visualized Mechanism: Carbonic Anhydrase IX Inhibition in Tumors
Caption: Inhibition of CA IX by sulfonamides in the tumor microenvironment.
Structure-Activity Relationship (SAR) Exploration
Systematic exploration of the structure-activity relationship is crucial for optimizing lead compounds. For N-alkoxypropyl benzenesulfonamides, a focused library approach can efficiently probe the chemical space.
Key Areas for Modification:
-
Benzenesulfonyl Ring Substitution: Introduction of various substituents (e.g., -Cl, -F, -CH₃, -OCH₃) at the para- and meta-positions of the benzene ring can significantly impact electronic properties and binding interactions. Electron-donating groups have been shown to enhance activity in some cases.[5]
-
Alkoxy Chain Length and Branching: Varying the alkyl group (R in R-O-(CH₂)₃-NHSO₂-Ar) from small (methyl, ethyl) to larger or branched groups (isopropyl, tert-butyl) will directly modulate lipophilicity and steric interactions within the binding pocket.[6]
-
Propyl Linker Modification: While this guide focuses on the propyl linker, exploring ethyl or butyl linkers could also provide valuable SAR data regarding the optimal distance and flexibility between the alkoxy and sulfonamide groups.
Hypothetical SAR Data Table
The following table illustrates how data from primary screens could be organized to facilitate SAR analysis.
| Compound ID | Ar-Substituent | R-Group (Alkoxy) | MIC (µg/mL) vs. S. aureus | IC₅₀ (µM) vs. MDA-MB-231 |
| BS-AP-01 | 4-H | Methyl | 64 | >100 |
| BS-AP-02 | 4-Cl | Methyl | 32 | 75.4 |
| BS-AP-03 | 4-CH₃ | Methyl | 16 | 52.1 |
| BS-AP-04 | 4-CH₃ | Ethyl | 16 | 45.8 |
| BS-AP-05 | 4-CH₃ | Isopropyl | 8 | 22.5 |
| BS-AP-06 | 4-CH₃ | tert-Butyl | 32 | 68.9 |
From this hypothetical data, one might conclude that a 4-methyl substituent on the benzene ring is favorable, and an isopropyl group on the alkoxy chain provides the best balance of properties for both antimicrobial and anticancer activity, likely due to an optimal increase in lipophilicity without introducing excessive steric hindrance.
Conclusion and Future Directions
The N-alkoxypropyl benzenesulfonamide scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. The synthetic accessibility and the potential for fine-tuning physicochemical properties make this class of compounds highly attractive for medicinal chemistry campaigns.
Future work should focus on:
-
Broad-Spectrum Screening: Evaluating optimized compounds against a wider range of bacterial and fungal pathogens, as well as a diverse panel of cancer cell lines.
-
Mechanism of Action Studies: For promising hits, elucidating the precise molecular target(s) through techniques like enzymatic assays against a panel of metalloenzymes, molecular docking, and cellular thermal shift assays (CETSA).
-
In Vivo Evaluation: Advancing lead compounds with favorable in vitro activity and ADME properties into preclinical animal models of infection or cancer to assess efficacy and safety.
By leveraging the foundational knowledge of benzenesulfonamide chemistry and pharmacology, a systematic approach to the design and evaluation of N-alkoxypropyl derivatives is poised to yield novel candidates for drug development.
References
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Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.
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Al-Suwaidan, I. A., et al. (2016). Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. Tropical Journal of Pharmaceutical Research, 15(7), 1491-1498.
-
Singh, R., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 11(52), 32943-32951.
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Nemra, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26863-26881.
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Daina, A., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Molecules, 28(7), 3185.
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Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,NDiethylamide Bearing Benzenesulfonamide Derivatives. Journal of Chemical, Biological and Physical Sciences, 3(1), 558-568.
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BenchChem. (2025). Comparative Analysis of Substituted Benzenesulfonamide Analogs: In Vitro vs. In Vivo Anticancer Activity. BenchChem.
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Hassan, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26863-26881.
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Gepdiremen, A., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. Molecules, 23(5), 1203.
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El-Sayed, N. N. E., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2616-2631.
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De Vita, D., et al. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1681-1692.
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"in vitro screening of 4-amino-N-(3-methoxypropyl)benzenesulfonamide"
An In-Depth Technical Guide to the In Vitro Screening of 4-Amino-N-(3-methoxypropyl)benzenesulfonamide
Abstract
The journey of a novel chemical entity from discovery to a potential therapeutic agent is underpinned by a rigorous and systematic evaluation of its biological properties. This guide provides a comprehensive framework for the in vitro screening of This compound , a molecule belonging to the sulfonamide class renowned for its diverse pharmacological activities. As drug development professionals, our primary objective is to efficiently identify promising biological activities while simultaneously flagging potential liabilities. This document eschews a rigid, one-size-fits-all template, instead presenting a bespoke, logic-driven screening cascade designed around the specific structural features of the target molecule. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative scientific principles.
Introduction: The Rationale for a Targeted Screening Cascade
This compound is a primary aromatic sulfonamide. Its core structure consists of a benzenesulfonamide group substituted with an amino group and an N-linked methoxypropyl chain.
-
Chemical Structure:
The sulfonamide moiety is a privileged scaffold in medicinal chemistry. It is a cornerstone of multiple drug classes, acting as a competitive inhibitor of dihydropteroate synthase (DHPS) in bacteria and as a potent zinc-binding group in metalloenzymes like carbonic anhydrases (CAs).[4][5] Furthermore, sulfonamide-containing compounds have demonstrated a wide array of other biological effects, including anticancer activity.[6][7]
This inherent potential directs our screening strategy. An effective in vitro evaluation must be both broad enough to uncover novel activities and focused enough to rapidly test the most probable hypotheses derived from the molecule's structure. Therefore, we propose a tiered screening cascade designed to maximize data output while conserving resources, a critical balance in early-stage drug discovery.[8][9]
Caption: High-level workflow for the in vitro screening cascade.
Part I: Primary Screening - Interrogating High-Probability Targets
The initial phase of screening aims to cast a wide yet targeted net, focusing on biological activities strongly associated with the sulfonamide pharmacophore. Positive results, or "hits," in this stage will justify progression to more resource-intensive secondary and safety screening.
Carbonic Anhydrase (CA) Inhibition Profile
Expertise & Causality: The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding pharmacophore that mimics the transition state of CO₂ hydration, making it a potent inhibitor of carbonic anhydrases.[10][11] CAs are a family of metalloenzymes involved in numerous physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain cancers.[11][12] Therefore, assessing inhibition against a panel of key human CA isoforms (hCA) is the logical first step.
Experimental Protocol: Colorimetric CA Inhibition Assay
This assay leverages the esterase activity of CAs to hydrolyze a substrate, producing a colored product. An inhibitor will slow this reaction, resulting in a reduced colorimetric signal.[10][12]
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Reconstitute lyophilized human CA isoenzymes (e.g., hCA I, II, IX, XII) in Assay Buffer to a working concentration (e.g., 1-2 µg/mL).
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create a serial dilution series (e.g., 100 µM to 1 nM final concentration).
-
Prepare a stock solution of the substrate (e.g., 4-Nitrophenyl acetate) in ethanol.
-
Prepare a positive control inhibitor, Acetazolamide (a pan-CA inhibitor), with a similar dilution series.[10]
-
-
Assay Procedure (96-well plate format):
-
Add 170 µL of Assay Buffer to each well.
-
Add 10 µL of the CA enzyme solution to appropriate wells.
-
Add 10 µL of the test compound dilutions or controls (Acetazolamide for positive control, DMSO for vehicle control).
-
Incubate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.[13]
-
Initiate the reaction by adding 10 µL of the substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in a kinetic mode for 30-60 minutes at room temperature.[13]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Hypothetical CA Inhibition Profile
| Isoform | This compound IC₅₀ (nM) | Acetazolamide IC₅₀ (nM) (Control) |
| hCA I | 8,500 | 250 |
| hCA II | 1,200 | 12 |
| hCA IX | 95 | 25 |
| hCA XII | 150 | 6 |
Antibacterial Activity Screening
Expertise & Causality: Sulfonamides were the first class of synthetic antibiotics.[14] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[4] Mammalian cells are not affected as they acquire folate from their diet. This selectivity makes antibacterial activity a key potential application to investigate.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique.[15]
-
Reagent and Culture Preparation:
-
Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a stock solution of the test compound in DMSO.
-
Streak bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) onto agar plates and incubate overnight at 37°C.
-
Prepare a bacterial inoculum by suspending colonies in saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.[16]
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of CAMHB to wells 2 through 12.
-
Add 100 µL of the highest concentration of the test compound (in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Seal the plate and incubate at 35-37°C for 16-20 hours.[16]
-
-
Data Analysis:
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Data Presentation: Hypothetical Antibacterial MIC Profile
| Bacterial Strain | Gram Type | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) (Control) |
| S. aureus | Positive | >128 | 0.5 |
| E. coli | Negative | 64 | 0.015 |
| P. aeruginosa | Negative | >128 | 0.25 |
| B. subtilis | Positive | 32 | 0.125 |
General Cytotoxicity Screening
Expertise & Causality: While screening for specific therapeutic activities like anticancer effects is valuable, an initial broad cytotoxicity screen provides a baseline for the compound's general effect on cell viability.[17] This is a critical first step in toxicology assessment and helps prioritize compounds with a potential therapeutic window.[18] Many sulfonamides have been investigated for anticancer properties.[6]
Experimental Protocol: Resazurin (AlamarBlue) Cell Viability Assay
This assay uses the redox indicator resazurin, which is reduced by metabolically active cells to the fluorescent product resorufin. A decrease in fluorescence indicates a loss of cell viability.
-
Cell Culture and Plating:
-
Culture a human cancer cell line (e.g., HeLa - cervical cancer) in the appropriate medium (e.g., DMEM with 10% FBS).
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
Assay Readout:
-
Add 10 µL of Resazurin stock solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (media only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot percent viability versus the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Part II: Secondary & Safety Screening - Building a Candidate Profile
Should the primary screens yield a "hit" (e.g., potent CA IX inhibition), the next logical step is to profile the compound for key drug-like properties and potential safety liabilities. These assays are fundamental to the "fail early, fail cheap" paradigm of modern drug discovery.[19]
Metabolic Liability: Cytochrome P450 (CYP) Inhibition
Expertise & Causality: Cytochrome P450 enzymes are the primary enzymes responsible for drug metabolism.[20] Inhibition of these enzymes by a new chemical entity can lead to dangerous drug-drug interactions (DDIs) by elevating the plasma concentration of co-administered drugs.[21] Assessing inhibition of the five major isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory expectation and a critical safety screen.[20][21]
Caption: Workflow for a typical in vitro CYP450 inhibition assay.
Experimental Protocol: LC-MS/MS-Based CYP Inhibition Assay
This method uses human liver microsomes, which contain a mixture of CYP enzymes, and specific probe substrates that are metabolized by only one primary CYP isoform. The rate of metabolite formation is measured by LC-MS/MS.[22]
-
Reagent Preparation:
-
Prepare a buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare stock solutions of the test compound and known inhibitors for each isoform (e.g., Ketoconazole for CYP3A4) in DMSO. Create serial dilutions.
-
Prepare a cocktail of probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for 2C9, etc.) in buffer.
-
Thaw human liver microsomes (HLM) on ice and dilute to the desired concentration (e.g., 0.2 mg/mL) in buffer.
-
Prepare an NADPH regenerating system solution (cofactor for CYP activity).
-
-
Assay Procedure:
-
In a 96-well plate, combine HLM, buffer, and the test compound dilutions. Pre-incubate for 10 minutes at 37°C.
-
Add the probe substrate cocktail to the wells.
-
Initiate the enzymatic reaction by adding the NADPH solution.
-
Incubate for a specific time (e.g., 15 minutes) at 37°C.
-
Terminate the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Centrifuge the plate to pellet the protein.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the amount of each specific metabolite formed using a validated LC-MS/MS method.
-
Calculate IC₅₀ values by plotting the percent inhibition of metabolite formation against the test compound concentration.
-
Data Presentation: Hypothetical CYP Inhibition Profile
| CYP Isoform | This compound IC₅₀ (µM) | Interpretation |
| CYP1A2 | > 50 | Low Risk |
| CYP2C9 | 25.3 | Low to Moderate Risk |
| CYP2C19 | > 50 | Low Risk |
| CYP2D6 | 41.8 | Low Risk |
| CYP3A4 | 8.9 | Moderate to High Risk |
Cardiotoxicity Liability: hERG Channel Inhibition
Expertise & Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a primary cause of acquired Long QT Syndrome, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[23][24] For this reason, assessing hERG liability is a mandatory part of preclinical safety evaluation mandated by regulatory agencies.[24]
Experimental Protocol: Automated Patch Clamp (QPatch) Assay
Automated electrophysiology platforms provide higher throughput than traditional manual patch clamp while delivering high-quality data on ion channel function.[23]
-
Cell Preparation:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Culture and harvest cells according to the instrument manufacturer's protocol to ensure a high-quality single-cell suspension.
-
-
Instrument Setup and Execution (e.g., QPatch):
-
Prime the instrument with extracellular and intracellular solutions.
-
Load the cell suspension and test compound plates.
-
The instrument automatically achieves gigaseal, whole-cell configuration.
-
A specific voltage protocol is applied to elicit the characteristic hERG tail current. The stability of the current is monitored.[23][25]
-
Vehicle (e.g., 0.1% DMSO) is applied first, followed by sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).
-
A known hERG inhibitor (e.g., E-4031) is used as a positive control to validate the assay run.[23]
-
-
Data Analysis:
-
The amplitude of the hERG tail current is measured at each compound concentration.
-
The percent inhibition is calculated relative to the vehicle control.
-
An IC₅₀ value is determined by fitting the concentration-response data.
-
Data Presentation: Hypothetical hERG Inhibition Profile
| Assay Parameter | This compound | E-4031 (Control) |
| IC₅₀ (µM) | 15.2 | 0.009 |
Synthesis and Conclusion
This technical guide outlines a logical, multi-tiered strategy for the in vitro screening of this compound. The proposed cascade begins by investigating high-probability targets based on the molecule's chemical structure—carbonic anhydrases and bacterial DHPS—along with a baseline cytotoxicity assessment. Following a potential hit, the focus shifts to critical, must-have safety and liability assays, including CYP450 and hERG inhibition, which are cornerstones of any modern drug discovery program.
The causality behind each experimental choice is rooted in established medicinal chemistry principles and regulatory preclinical requirements. The detailed protocols, including necessary controls, are designed to be self-validating, ensuring data integrity. By systematically integrating these primary, secondary, and safety screens, researchers can build a comprehensive profile of this compound, enabling an informed, data-driven decision on whether to advance the compound toward more complex preclinical studies. This structured approach maximizes the probability of success while efficiently identifying and mitigating risks early in the development pipeline.
References
A consolidated list of all sources cited within this guide.
-
Title: Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery Source: ResearchGate (PDF) URL: [Link]
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"structure-activity relationship of 4-aminobenzenesulfonamide derivatives"
An In-depth Technical Guide to the Structure-Activity Relationship of 4-Aminobenzenesulfonamide Derivatives
Foreword: A Senior Application Scientist's Perspective
The 4-aminobenzenesulfonamide scaffold is a cornerstone of medicinal chemistry. Its discovery as the active moiety in Prontosil ushered in the era of antibacterial chemotherapy and laid the groundwork for the principles of antimetabolite theory. For the modern drug development professional, this chemical class is far more than a historical artifact; it is a testament to the power of structure-activity relationship (SAR) studies. Understanding the nuanced interplay between its structural components and biological activity is a masterclass in rational drug design. This guide is structured not as a rigid encyclopedia but as a logical journey, starting from the core pharmacophore and its primary antibacterial target, expanding to other therapeutic applications, and culminating in the practical workflows used to validate these relationships. Our focus is on the causality behind the chemistry—the "why" that empowers researchers to design the next generation of therapeutics based on this venerable scaffold.
Section 1: The Prototypical Pharmacophore and its Primary Target: Dihydropteroate Synthase (DHPS)
The antibacterial action of 4-aminobenzenesulfonamide derivatives is a classic example of competitive antagonism. These molecules are structural analogues of para-aminobenzoic acid (PABA), an essential substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme catalyzes a crucial step in the bacterial synthesis of folic acid, a vitamin necessary for the production of nucleic acids and, consequently, for cell growth and division. By mimicking PABA, sulfonamides bind to the DHPS active site, halting the folic acid pathway and exerting a bacteriostatic effect, which means they inhibit bacterial multiplication rather than killing the cells outright. Human cells are unaffected because they do not synthesize their own folic acid, instead acquiring it from their diet, which explains the selective toxicity of these drugs.[2][3]
Caption: Mechanism of DHPS inhibition by 4-aminobenzenesulfonamide derivatives.
The foundational SAR for antibacterial activity is strict, defining the essential features of the PABA-mimicking pharmacophore.[4][5]
-
The Core Skeleton : The 4-aminobenzenesulfonamide (sulfanilamide) structure is the absolute minimum requirement for activity.[4]
-
Positional Integrity : The amino (-NH₂) and sulfonamide (-SO₂NHR) groups must be in the 1,4- (para) positions on the benzene ring. Moving them to ortho or meta positions abolishes antibacterial activity.[4]
-
The Aromatic Amine (N4) : A free, unsubstituted primary aromatic amine at the N4 position is critical. It is believed to be a key interaction point within the DHPS active site.[5][6]
-
The Sulfonamide Linkage : The sulfur atom must be directly attached to the benzene ring. Replacing the sulfonamide group (-SO₂NHR) with a carboxamide (-CONHR), for instance, significantly reduces activity.[4]
-
The Benzene Ring : The aromatic ring is largely intolerant to substitution. Adding other groups to the ring typically leads to inactive compounds.[4][5]
Section 2: Strategic Molecular Modifications & Their Impact
While the core pharmacophore is rigid, strategic modifications, primarily at the N1-sulfonamide nitrogen, are the key to unlocking enhanced potency, favorable pharmacokinetics, and a broader spectrum of activity.
The N1-Sulfonamide Position: The Key to Potency and Optimized Pharmacokinetics
The single most fruitful site for modification is the N1 nitrogen of the sulfonamide group. Substitutions at this position dramatically influence the molecule's physicochemical properties, particularly its acidity (pKa). The active form of a sulfonamide is the one that is ionized at the sulfonamide nitrogen.[4] This ionization is crucial for tight binding to the DHPS enzyme. The most active sulfonamides typically have pKa values in the range of 6.6 to 7.4.[4][7] This pKa range ensures that a significant fraction of the drug is in its ionized, active form at physiological pH, allowing for effective enzyme inhibition, while also maintaining sufficient lipid solubility for cell penetration.[5]
The introduction of electron-withdrawing heterocyclic rings (like pyrimidine, isoxazole, or thiazole) at the N1 position is a highly effective strategy. These groups increase the acidity of the sulfonamide N-H bond, lowering the pKa into the optimal range and leading to highly potent derivatives.[4]
Table 1: Influence of N1-Substituent on Antibacterial Activity (Illustrative)
| Compound | N1-Substituent (R) | Key Feature | Resulting Potency |
|---|---|---|---|
| Sulfanilamide | -H | Parent Compound | Baseline Activity |
| Sulfadiazine | Pyrimidin-2-yl | Electron-withdrawing heterocycle | High Potency[1] |
| Sulfamethoxazole | 5-Methylisoxazol-3-yl | Electron-withdrawing heterocycle | High Potency |
| Sulfathiazole | Thiazol-2-yl | Electron-withdrawing heterocycle | High Potency |
The N4-Amino Group: The Prodrug Strategy
As previously stated, a free N4-amino group is essential for binding to DHPS. Any substitution on this nitrogen generally results in a loss of antibacterial activity.[7] However, this principle can be cleverly exploited through prodrug design. A prodrug is an inactive compound that is metabolized in vivo to release the active parent drug.
By masking the N4-amino group with a cleavable moiety, derivatives can be created that are inactive until they reach the target site (e.g., the colon) where bacterial enzymes or local physiological conditions cleave the bond, liberating the active sulfonamide.[4][7]
-
Example: Sulfasalazine : This drug links sulfapyridine to 5-aminosalicylic acid via an azo bond. In the colon, bacterial azoreductases cleave this bond, releasing both active components. This targeted delivery makes it effective for treating inflammatory bowel disease.[2]
Expanding the Therapeutic Landscape: Beyond DHPS
The 4-aminobenzenesulfonamide scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple, distinct biological targets. This has allowed for the development of derivatives with a wide range of non-antibacterial applications.[1]
-
Carbonic Anhydrase (CA) Inhibition : The sulfonamide group is a potent zinc-binding group, making these derivatives excellent inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes.[8][9] This activity is exploited in diuretics (e.g., acetazolamide), anti-glaucoma agents, and even some anticonvulsants.[1][10] The SAR for CA inhibition differs from that for DHPS inhibition and is often isoform-specific.[8][10]
-
Other Targets : Derivatives have been developed as inhibitors of 12-lipoxygenase (implicated in inflammation and thrombosis)[11][12], α-glucosidase (for diabetes)[13], and as anti-inflammatory agents (COX-2 inhibitors like Celecoxib).[14]
Table 2: Activity of 4-Aminobenzenesulfonamide Derivatives Against Various Targets
| Derivative Class | Target Enzyme | Therapeutic Application | Representative IC₅₀/Kᵢ Values |
|---|---|---|---|
| N-Aryl/Heteroaryl | Dihydropteroate Synthase (DHPS) | Antibacterial | MIC values typically in low µg/mL range |
| N-Acyl/Branched-Alkyl | Carbonic Anhydrase (CA) Isoforms | Anticonvulsant, Glaucoma | Kᵢ values can be in the low nM range for specific isoforms[10][15] |
| N-Benzyl | 12-Lipoxygenase (12-LOX) | Anti-inflammatory, Anti-thrombotic | IC₅₀ values in the nM range for potent analogs[11][12] |
| N-Linked Heterocycles | α-Glucosidase / α-Amylase | Antidiabetic | IC₅₀ values in the µM range[13] |
Section 3: The Investigator's Workflow: From Synthesis to SAR Validation
Establishing a robust SAR requires a systematic workflow encompassing chemical synthesis and biological evaluation. This process allows researchers to correlate specific structural changes with measurable effects on biological activity.
Caption: A typical experimental workflow for SAR studies.
Experimental Protocol: General Synthesis of N1-Substituted 4-Aminobenzenesulfonamide Derivatives
This protocol outlines a common and reliable method for synthesizing a library of N1-substituted derivatives for SAR studies, starting from commercially available materials.[1][9]
Objective: To synthesize a target N1-substituted 4-aminobenzenesulfonamide derivative.
Materials:
-
Acetanilide
-
Chlorosulfonic acid
-
Ammonium hydroxide or desired primary/secondary amine (R-NH₂)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous solvents (e.g., pyridine, THF)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, ice bath, fume hood.
Procedure:
-
Step 1: Acetylation of Aniline (Protection of N4-amine)
-
Rationale: The N4-amino group is protected as an acetamide to prevent it from reacting with chlorosulfonic acid in the next step.
-
Dissolve aniline in aqueous acetic acid. Add acetic anhydride and sodium acetate. Stir until precipitation of acetanilide is complete. Filter, wash with cold water, and dry the product.
-
-
Step 2: Chlorosulfonation of Acetanilide
-
Rationale: This step introduces the sulfonyl chloride group (-SO₂Cl) at the para position of the benzene ring.
-
In a fume hood, slowly add acetanilide in small portions to an excess of chlorosulfonic acid in an ice bath.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the 4-acetamidobenzenesulfonyl chloride. Filter the solid, wash with cold water, and use immediately in the next step.
-
-
Step 3: Amidation (Formation of the Sulfonamide)
-
Rationale: The highly reactive sulfonyl chloride is reacted with an amine to form the desired sulfonamide linkage. This is the key step for introducing diversity at the N1-position.
-
Dissolve the crude 4-acetamidobenzenesulfonyl chloride in a suitable solvent like acetone or pyridine.
-
Cool the solution in an ice bath and add the desired amine (e.g., 2-aminopyrimidine for Sulfadiazine) dropwise.
-
Stir the reaction for several hours at room temperature or with gentle heating as required.
-
Pour the mixture into cold water to precipitate the N1-substituted 4-acetamidobenzenesulfonamide.
-
-
Step 4: Hydrolysis (Deprotection of N4-amine)
-
Rationale: The protecting acetyl group is removed to reveal the essential free N4-amino group, yielding the final active compound.
-
Reflux the product from Step 3 in dilute hydrochloric acid for 1-2 hours.
-
Cool the solution and neutralize carefully with a base (e.g., sodium bicarbonate) until the final product precipitates.
-
Filter the solid, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water).
-
-
Step 5: Characterization
-
Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.
-
Experimental Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium. It is the gold standard for quantitative evaluation of antibacterial potency.[16][17]
Objective: To determine the MIC of synthesized sulfonamide derivatives against a target bacterial strain (e.g., Escherichia coli).
Materials:
-
Synthesized sulfonamide derivatives, stock solutions in DMSO.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Target bacterial strain (e.g., E. coli ATCC 25922).
-
0.5 McFarland turbidity standard.
-
Sterile saline or phosphate-buffered saline (PBS).
-
Spectrophotometer, multichannel pipette, incubator (35-37°C).
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[18]
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]
-
-
Drug Dilution Series:
-
In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12 of a designated row.
-
Add 100 µL of the stock drug solution (at 2x the highest desired test concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Wells 11 (no drug) and 12 (no drug, no bacteria) will serve as the positive growth control and sterility control, respectively.
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum (prepared in Step 1) to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, examine the plate visually or with a plate reader.
-
The MIC is the lowest concentration of the drug at which there is no visible growth (i.e., the first clear well).[19]
-
The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.
-
Conclusion: Synthesizing SAR for Future Drug Design
The 4-aminobenzenesulfonamide scaffold is a powerful platform for drug discovery. Its SAR is a clear demonstration of how a deep understanding of a pharmacophore and its biological target can guide rational modification to enhance potency, tune pharmacokinetic properties, and even switch therapeutic applications entirely. The core principles—a para-substituted aromatic ring, a free N4-amine for DHPS activity, and the crucial role of N1-substituents in modulating pKa and target specificity—remain as relevant today as they were decades ago. By combining this established knowledge with modern synthetic workflows and robust biological validation, researchers can continue to leverage this remarkable scaffold to address contemporary challenges in infectious disease and beyond.
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An In-depth Technical Guide to the Spectral Analysis of 4-amino-N-(3-methoxypropyl)benzenesulfonamide
Abstract
Introduction and Molecular Structure
4-amino-N-(3-methoxypropyl)benzenesulfonamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry renowned for its wide range of biological activities.[1] The precise structural elucidation of such molecules is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. Spectroscopic techniques—NMR, IR, and MS—are the principal tools for providing unambiguous structural confirmation.
The molecule's structure combines a p-substituted aminobenzene ring with a sulfonamide linker and a flexible N-alkyl methoxypropyl sidechain. Each of these components contributes unique and predictable signals in various spectroscopic experiments. Understanding these contributions is key to a holistic and accurate analysis.
Molecular Structure Overview
The structure and atom labeling scheme used for spectral assignments throughout this guide are presented below.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis is based on the principle that molecular bonds vibrate at specific, quantized frequencies. For the title compound, we expect to see characteristic absorption bands for the amine, sulfonamide, aromatic, and ether groups.
Causality of Key Absorptions:
-
N-H Stretches: The primary aromatic amine (-NH₂) will exhibit two distinct stretching bands (symmetric and asymmetric) between 3300-3500 cm⁻¹.[2] The secondary sulfonamide (R-SO₂-NH-R') will show a single, typically sharp N-H stretch in a similar region, often around 3350-3310 cm⁻¹.[3] These absorptions are definitive proof of the presence and type of amine/amide functionalities.
-
S=O Stretches: The sulfonamide group is characterized by two intense stretching vibrations corresponding to asymmetric and symmetric S=O stretches, typically appearing near 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.[4] These are often the most intense peaks in the fingerprint region.
-
C-H Stretches: Aromatic C-H stretches will appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl chain will be found just below 3000 cm⁻¹.[3]
-
C-O Stretch: The ether linkage in the methoxypropyl group is expected to produce a strong C-O stretching band in the 1150-1085 cm⁻¹ region.[5]
Table 1: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
|---|---|---|---|
| ~3450 & ~3350 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine (-NH₂) |
| ~3320 | Medium, Sharp | N-H Stretch | Secondary Sulfonamide (-SO₂NH-) |
| 3100-3000 | Weak-Medium | C-H Stretch | Aromatic Ring |
| 2950-2850 | Medium | C-H Stretch | Aliphatic (-CH₂, -CH₃) |
| ~1620 | Medium | N-H Bend (Scissoring) | Primary Aromatic Amine (-NH₂) |
| ~1600 & ~1500 | Medium | C=C Stretch | Aromatic Ring |
| ~1330 | Strong | Asymmetric S=O Stretch | Sulfonamide (-SO₂-) |
| ~1160 | Strong | Symmetric S=O Stretch | Sulfonamide (-SO₂-) |
| ~1120 | Strong | C-O Stretch | Ether (-CH₂-O-CH₃) |
| ~1250 | Strong | C-N Stretch | Aromatic Amine |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, signal integrations, and splitting patterns, a complete structural assignment can be made. For sulfonamides, deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective solvent choice.[6]
Proton (¹H) NMR Analysis
The ¹H NMR spectrum will provide four key pieces of information: the number of unique proton environments, the electronic environment of each proton (chemical shift), the number of neighboring protons (splitting), and the relative number of protons in each environment (integration).
Causality of Chemical Shifts and Splitting:
-
Aromatic Protons (H2, H3, H5, H6): The benzene ring exhibits a classic AA'BB' system. The amino group (-NH₂) is a strong electron-donating group, which shields the ortho (H3, H5) and meta (H2, H6) protons. This shielding shifts their signals upfield (to a lower ppm value) compared to unsubstituted benzene (7.34 ppm). The protons ortho to the amino group (H3, H5) will be the most shielded and appear as a doublet around 6.6 ppm. The protons meta to the amino group (and ortho to the electron-withdrawing sulfonamide group) will be deshielded relative to H3/H5 and appear as a doublet around 7.5 ppm. The coupling constant (J) between these adjacent protons is typically 8-9 Hz.
-
Amine and Sulfonamide Protons (N₂-H, N₁-H): The primary amine protons (-NH₂) will likely appear as a broad singlet around 5.0-6.0 ppm. The sulfonamide proton (-SO₂NH-) is acidic and its chemical shift is variable, but often appears as a triplet (due to coupling with the adjacent CH₂ group) between 8.0 and 10.0 ppm in DMSO-d₆.[7]
-
Alkyl Chain Protons (H7, H8, H9, H10):
-
H7 (α-CH₂): These protons are directly attached to the sulfonamide nitrogen (N1), which is electron-withdrawing. They will be deshielded and are expected to appear as a triplet around 2.9-3.1 ppm.
-
H8 (β-CH₂): This central methylene group will be a multiplet (specifically, a pentet or quintet) resulting from coupling to both H7 and H9. It is expected around 1.6-1.8 ppm.
-
H9 (γ-CH₂): These protons are adjacent to the electronegative ether oxygen (O3), causing a downfield shift to around 3.3-3.5 ppm (often overlapping with the solvent residual peak in methanol, but distinct in DMSO). This signal will be a triplet.
-
H10 (-OCH₃): The methoxy protons are in a shielded environment and will appear as a sharp singlet around 3.2-3.3 ppm.
-
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H3, H5 | ~6.65 | d, J ≈ 8.5 Hz | 2H | Ar-H ortho to -NH₂ |
| H2, H6 | ~7.50 | d, J ≈ 8.5 Hz | 2H | Ar-H meta to -NH₂ |
| N₂-H | ~5.5 | br s | 2H | -NH₂ |
| N₁-H | ~8.8 | t, J ≈ 6.0 Hz | 1H | -SO₂NH- |
| H9 | ~3.40 | t, J ≈ 6.5 Hz | 2H | -CH₂-O- |
| H10 | ~3.25 | s | 3H | -OCH₃ |
| H7 | ~3.00 | t, J ≈ 7.0 Hz | 2H | -NH-CH₂- |
| H8 | ~1.70 | p, J ≈ 6.8 Hz | 2H | -CH₂-CH₂-CH₂- |
Carbon-¹³ (¹³C) NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.
Causality of Chemical Shifts:
-
Aromatic Carbons: The chemical shifts are heavily influenced by the substituents. Carbon C4, attached to the electron-donating amino group, will be significantly shielded (~152 ppm). Conversely, C1, attached to the electron-withdrawing sulfonamide group, will be deshielded (~128 ppm). The carbons ortho to the amino group (C3, C5) will be shielded (~113 ppm), while the carbons meta to the amino group (C2, C6) will be less affected but deshielded by the sulfonamide group (~129 ppm).[7]
-
Alkyl Chain Carbons: The chemical shifts follow predictable trends based on proximity to heteroatoms. C9, attached to the ether oxygen, will be the most deshielded of the propyl chain carbons (~70 ppm). C10 of the methoxy group will appear around 58 ppm. C7, attached to the nitrogen, will be around 41 ppm, and the central C8 carbon will be the most shielded (~29 ppm).[8]
Table 3: Predicted ¹³C NMR Spectral Data (126 MHz, DMSO-d₆)
| Label | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C4 | ~152.5 | Ar-C attached to -NH₂ |
| C2, C6 | ~129.0 | Ar-C meta to -NH₂ |
| C1 | ~128.0 | Ar-C attached to -SO₂- |
| C3, C5 | ~113.0 | Ar-C ortho to -NH₂ |
| C9 | ~70.0 | -CH₂-O- |
| C10 | ~58.2 | -OCH₃ |
| C7 | ~41.5 | -NH-CH₂- |
| C8 | ~29.5 | -CH₂-CH₂-CH₂- |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. For a polar molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are ideal as they minimize premature fragmentation and favor the formation of a protonated molecular ion [M+H]⁺.[9][10]
-
Molecular Ion: The calculated molecular weight is 244.31 g/mol . In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 245.3.
-
Fragmentation Analysis: Tandem MS (MS/MS) of the m/z 245 ion would induce fragmentation, revealing key structural features. The bonds adjacent to the heteroatoms (S, N, O) and the aromatic ring are common cleavage points.
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"discovery of novel carbonic anhydrase inhibitors"
An In-depth Technical Guide to the Discovery of Novel Carbonic Anhydrase Inhibitors
Authored by: Gemini, Senior Application Scientist
Abstract
Carbonic Anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] Their critical role in fundamental physiological processes, including pH homeostasis, CO2 transport, fluid secretion, and biosynthesis, has rendered them significant therapeutic targets for a spectrum of diseases.[2][4][5][6] Inhibition of specific CA isoforms is a clinically validated strategy for treating glaucoma, epilepsy, edema, and altitude sickness, with emerging applications in oncology and anti-infective therapy.[7][8][9][10][11] This guide provides a comprehensive technical overview of the modern strategies employed in the discovery and development of novel carbonic anhydrase inhibitors (CAIs), intended for researchers, scientists, and drug development professionals. We will delve into the core discovery paradigms, from high-throughput screening to structure-guided design, and provide detailed, field-proven experimental protocols.
The Rationale for Carbonic Anhydrase Inhibition
The human body expresses at least 14 distinct, catalytically active CA isoforms, each with a unique tissue distribution, subcellular localization, and kinetic profile.[3][4] This isoform diversity is the cornerstone of modern CAI discovery, as achieving isoform selectivity is paramount to developing effective therapeutics with minimal side effects.[12]
-
Cytosolic Isoforms (e.g., CA I, CA II, CA VII): CA II is one of the most catalytically efficient enzymes known and is a primary target for anti-glaucoma drugs.[5][13] Its inhibition in the ciliary processes of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure (IOP).[8][14]
-
Membrane-Bound Isoforms (e.g., CA IV, CA IX, CA XII): CA IX and CA XII are tumor-associated proteins that are highly expressed in response to hypoxia.[7][10] They contribute to the acidification of the tumor microenvironment, promoting tumor growth, and metastasis. Selective inhibition of these isoforms is a validated strategy for anticancer therapeutics.[15][16]
-
Mitochondrial Isoforms (CA VA, CA VB): These are involved in essential biosynthetic reactions like gluconeogenesis and ureagenesis.[5]
The primary chemical class of CAIs is the sulfonamides (R-SO2NH2) and their isosteres (sulfamides, sulfamates).[7][10] The deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zn(II) ion in the enzyme's active site, acting as a potent competitive inhibitor.[7][17]
Core Strategies in Modern CAI Discovery
The contemporary approach to discovering novel CAIs is a multi-disciplinary effort, integrating computational methods, high-throughput screening, and detailed structural biology.
Structure-Based Drug Design (SBDD)
SBDD is arguably the most powerful strategy for developing potent and selective CAIs.[7][10][18] It relies on high-resolution X-ray crystal structures of CA-inhibitor complexes to guide the rational design of new chemical entities.
Causality of SBDD: By visualizing how an inhibitor binds to the active site, chemists can make precise modifications to its structure to enhance affinity and exploit subtle differences between isoforms. The active site of a CA can be conceptually divided into two regions: the conserved zinc-binding site and the more variable surrounding pockets.
-
The "Tail Approach": This is a classic SBDD strategy where the zinc-binding group (e.g., sulfonamide) is kept constant while a "tail" moiety is chemically modified.[7][10] The goal is to design tails that form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues outside the immediate zinc coordination sphere, thereby conferring isoform selectivity.[7][10] Combining X-ray crystallography with novel synthetic chemistry has been highly successful in generating isoform-specific inhibitors.[7]
Caption: The iterative cycle of Structure-Based Drug Design (SBDD).
High-Throughput Screening (HTS)
HTS allows for the rapid screening of large, diverse chemical libraries to identify initial "hits".[19][20] For CAs, the most common HTS assays leverage the enzyme's esterase activity.
Causality of HTS: The premise is that a broad, unbiased search of chemical space can uncover novel inhibitor scaffolds that rational design might miss. The key to a successful HTS campaign is a robust, reproducible, and scalable assay. While HTS can identify hits, it often yields compounds with moderate potency or non-ideal properties, which then require significant medicinal chemistry optimization. The DNA-linked inhibitor antibody assay (DIANA) is a newer, highly sensitive HTS method that has been adapted for CAIX, showing potential for screening over 100,000 compounds per day.[21]
Fragment-Based Drug Discovery (FBDD)
FBDD is a more recent and highly efficient strategy for lead discovery.[22] Instead of screening large drug-like molecules, FBDD involves screening libraries of small, low-molecular-weight "fragments".[2][23]
Causality of FBDD: Fragments are more likely to find small, complementary binding pockets on the enzyme surface due to their smaller size and lower chemical complexity. Although they typically bind with weak affinity, their binding is often highly efficient in terms of ligand efficiency. Hits from a fragment screen can then be optimized into potent leads by:
-
Fragment Growing: Extending the fragment to engage with adjacent binding pockets.[23]
-
Fragment Linking: Covalently linking two or more fragments that bind to nearby sites.[23]
A series of sulfamide fragments, for example, was synthesized and investigated for human carbonic anhydrase inhibition, with one fragment showing selectivity for cancer-related isoforms hCA IX and XII.[2][22][24]
In Silico (Computational) Methods
Computer-aided drug design (CADD) is integral to all stages of modern CAI discovery.[16][25]
Causality of CADD: Computational methods provide a rapid and cost-effective way to prioritize compounds for synthesis and testing, understand binding mechanisms, and predict properties.[25]
-
Virtual Screening: Docking large libraries of virtual compounds into the 3D structure of the CA active site to predict binding poses and scores.[25]
-
Pharmacophore Modeling: Creating a 3D model of the essential chemical features required for inhibition, which is then used to search for matching compounds in databases.[16]
-
Molecular Dynamics (MD) Simulations: Simulating the dynamic movements of the protein-inhibitor complex over time to assess the stability of binding interactions.[16]
Caption: Integrated workflow for modern CA inhibitor discovery.
Key Experimental Protocols
A self-validating system of assays is crucial for prosecuting a successful CAI discovery campaign. This typically involves a primary screening assay followed by more detailed secondary and biophysical assays for confirmation and characterization.
High-Throughput Colorimetric Inhibition Assay
This is a robust and widely used primary assay for HTS, based on the esterase activity of CAs.[19][20][26] The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol (p-NP), which can be monitored spectrophotometrically.[26]
Caption: Mechanism of the colorimetric CA inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.[26]
-
CA Enzyme Stock: Dissolve human CA II in cold Assay Buffer to 1 mg/mL. Aliquot and store at -80°C.[26]
-
CA Working Solution: Dilute the stock solution in cold Assay Buffer to the desired final concentration (e.g., ~0.2-0.5 µ g/well ).
-
Substrate Stock: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. Prepare this fresh daily.[26]
-
Inhibitor Stocks: Dissolve test compounds and a positive control (e.g., Acetazolamide) in 100% DMSO to a concentration of 10 mM. Create serial dilutions for dose-response curves.[26]
-
-
Assay Procedure (96-well plate format):
-
Plate Layout: Designate wells for Blanks (buffer only), Vehicle Controls (enzyme + DMSO), Positive Control (enzyme + Acetazolamide), and Test Compounds. It is critical to run all measurements in at least triplicate.[26]
-
Enzyme-Inhibitor Pre-incubation:
-
To appropriate wells, add 158 µL of Assay Buffer.
-
Add 2 µL of the respective inhibitor dilution or DMSO for vehicle controls.
-
Add 20 µL of the CA Working Solution to all wells except the blanks.
-
Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.[27]
-
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA Substrate Stock to all wells.[26]
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 400-405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.[26][28][29]
-
Calculate Reaction Rates (V): Determine the rate (slope) of the reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well.[26]
-
Calculate Percent Inhibition: % Inhibition = [ (V_vehicle - V_inhibitor) / V_vehicle ] * 100[26]
-
Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for determining the kinetic parameters and inhibition constants (Ki) of CAIs.[27] It directly measures the physiological reaction—the hydration of CO₂—by monitoring the associated pH change with an indicator dye.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Buffer: 20 mM HEPES, pH 7.4, containing 20 mM NaBF₄ (to maintain ionic strength).[27]
-
pH Indicator: 0.2 mM Phenol Red.[27]
-
CO₂ Solution: Prepare saturated CO₂ solutions by bubbling CO₂ gas through chilled, deionized water. Concentrations typically range from 1.7 to 17 mM.[27]
-
Enzyme and Inhibitor: Prepare solutions in distilled-deionized water.
-
-
Assay Procedure:
-
The assay is performed using a stopped-flow spectrophotometer.
-
One syringe contains the enzyme (and inhibitor, if applicable) in buffer with the pH indicator. The other syringe contains the CO₂ solution.
-
The solutions are rapidly mixed, and the decrease in absorbance at 557 nm (for Phenol Red) is monitored over a period of 10-100 seconds as the pH drops due to proton formation.[27]
-
Enzyme and inhibitor solutions are pre-incubated for 15 minutes prior to the assay to allow for complex formation.[27]
-
-
Data Analysis:
-
Initial reaction velocities are determined from the first 5-10% of the reaction trace.[27]
-
The uncatalyzed rate is measured and subtracted from the catalyzed rates.
-
Inhibition constants (Ki) are determined by fitting the initial velocity data at different substrate and inhibitor concentrations to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition) using non-linear least-squares regression analysis.[27]
-
Biophysical Validation: Surface Plasmon Resonance (SPR)
SPR is a label-free technology that provides real-time kinetic data (association rate, kon; dissociation rate, koff) and affinity data (dissociation constant, KD) for the inhibitor-enzyme interaction.[30] This is a crucial orthogonal validation to ensure that hits from activity assays are direct binders.
Workflow Outline:
-
Immobilization: The CA enzyme is covalently immobilized on the surface of a sensor chip.[30]
-
Binding Analysis: A dilution series of the inhibitor (analyte) is flowed over the chip surface.[30]
-
Detection: Binding is detected as a change in the refractive index at the surface, measured in response units (RU).
-
Kinetic Fitting: The resulting sensorgram (RU vs. time) is fitted to a binding model to extract kinetic constants.
Data Presentation and Interpretation
Organizing inhibition data in a clear, tabular format is essential for comparing the potency and selectivity of different compounds across multiple CA isoforms.
Table 1: Inhibition Profile of Selected CAIs Against Key Human Isoforms (Illustrative Data)
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Ratio (II vs IX) |
| Acetazolamide | 250 | 12 | 25[27] | 5.7 | 0.48 |
| Dorzolamide | 3000 | 3.5 | 49 | 4.5 | 0.07 |
| Brinzolamide | 3800 | 3.1 | 42 | 5.1 | 0.07 |
| SLC-0111 | 450 | 158 | 4.5 | 0.8 | 35.1 |
| Compound X | 10,000 | 950 | 10[15] | 25 | 95.0 |
| Compound Y | >10,000 | >10,000 | 50 pM[15] | 1.2 | >200,000 |
Note: Data is compiled for illustrative purposes from various sources to demonstrate potency and selectivity concepts.
Interpretation:
-
Potency: Lower Ki values indicate higher potency. For example, Compound Y is an exceptionally potent inhibitor of hCA IX.[15]
-
Selectivity: The ratio of Ki values between isoforms indicates selectivity. A high selectivity ratio is desirable for targeting tumor-associated CAs (e.g., CA IX) over off-target cytosolic isoforms like CA II to minimize side effects. SLC-0111 and Compound X show favorable selectivity for CA IX over CA II.
Conclusion
The discovery of novel carbonic anhydrase inhibitors is a dynamic field that has evolved from screening classical sulfonamides to a sophisticated, structure-guided process. By integrating computational design, high-throughput screening, and detailed biophysical and enzymatic characterization, researchers can now develop highly potent and isoform-selective inhibitors. This multi-faceted approach holds immense promise for delivering next-generation therapeutics for a wide range of human diseases, from glaucoma to metastatic cancer. The continued exploration of novel chemical scaffolds and a deeper understanding of the structural nuances between CA isoforms will undoubtedly fuel future drug discovery successes.
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G-Bola, Z., et al. (2014). Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. PubMed Central. [Link]
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Rana, S., et al. (2014). Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. ACS Publications. [Link]
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Rehman, T., et al. (2023). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. MDPI. [Link]
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Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. [Link]
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Angeli, A., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. PMC - NIH. [Link]
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Supuran, C. T., & Clare, B. W. (2000). Designing of Novel Carbonic Anhydrase Inhibitors and Activators. ResearchGate. [Link]
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Gencer, N., et al. (2017). Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II. ResearchGate. [Link]
-
De Vita, D., et al. (2020). In Silico-Guided Identification of New Potent Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. ACS Medicinal Chemistry Letters. [Link]
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A Technical Guide to the Preliminary Pharmacological Evaluation of 4-amino-N-(3-methoxypropyl)benzenesulfonamide
Authored by: [Your Name/Gemini], Senior Application Scientist
Foreword: The journey of a novel chemical entity from the bench to the bedside is a meticulous process, underpinned by a rigorous and systematic pharmacological evaluation. This guide provides a comprehensive framework for the preliminary pharmacological assessment of a hypothetical sulfonamide derivative, 4-amino-N-(3-methoxypropyl)benzenesulfonamide. While specific data for this compound is not publicly available, this document serves as an in-depth technical roadmap for researchers, scientists, and drug development professionals. It outlines the critical in vitro and in vivo studies necessary to characterize a new molecule's potential efficacy and safety profile, thereby enabling informed decisions for further development.
Introduction: The Rationale for Evaluation
Benzenesulfonamides are a well-established class of compounds with a broad spectrum of biological activities. The presence of the sulfonamide moiety is a key structural feature in numerous approved drugs, including diuretics, anticonvulsants, and anti-inflammatory agents. The hypothetical compound, this compound, combines this privileged scaffold with an aminobenzenesulfonamide core and a methoxypropyl side chain. This unique combination warrants a thorough investigation of its pharmacological properties.
The preliminary pharmacological evaluation aims to:
-
Identify and characterize the compound's potential therapeutic effects.
-
Assess its absorption, distribution, metabolism, and excretion (ADME) properties to predict its pharmacokinetic behavior.[1][2][3]
-
Uncover any potential safety liabilities at an early stage to mitigate the risk of late-stage failures.[4][5]
This guide will detail the essential experimental workflows to achieve these objectives, emphasizing the scientific rationale behind each step.
The Strategic Workflow for Preliminary Pharmacological Evaluation
A logical, tiered approach is crucial for an efficient and cost-effective preliminary evaluation. The workflow should prioritize in vitro assays to screen for desirable properties and potential liabilities before progressing to more complex and resource-intensive in vivo studies.
Caption: A streamlined workflow for the preliminary pharmacological evaluation of a novel compound.
In Vitro ADME Profiling: Predicting Pharmacokinetic Behavior
In vitro ADME studies are fundamental in early drug discovery, providing critical insights into a compound's pharmacokinetic properties.[1][2][3] These assays help to identify potential liabilities and guide the optimization of drug candidates before advancing to in vivo testing.[1]
Metabolic Stability Assessment
The metabolic stability of a compound provides an early indication of its potential in vivo half-life and oral bioavailability.[6] This is typically assessed using liver microsomes or hepatocytes.[6] Microsomal assays primarily evaluate Phase I metabolism mediated by cytochrome P450 enzymes, while hepatocytes also incorporate Phase II metabolism.[6]
Experimental Protocol: Microsomal Stability Assay
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer. The test compound, this compound, is prepared as a stock solution in a suitable solvent like DMSO.
-
Incubation: The compound is incubated with the liver microsomes at 37°C. The reaction is initiated by adding the cofactor NADPH.
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).[7]
Table 1: Example Data Presentation for Microsomal Stability
| Time (min) | % Compound Remaining |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 45 | 15 |
| 60 | 5 |
Interpretation: A rapid disappearance of the compound suggests high metabolic clearance, which may lead to a short half-life in vivo. Conversely, a slow disappearance indicates greater metabolic stability.
Cytochrome P450 (CYP) Inhibition Assay
CYP enzymes are crucial for the metabolism of most drugs.[8] Inhibition of these enzymes by a new chemical entity can lead to drug-drug interactions (DDIs), where the co-administration of two drugs results in altered plasma concentrations and potential toxicity.[8][9] Therefore, it is essential to evaluate the inhibitory potential of this compound against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[9]
Experimental Protocol: CYP Inhibition Assay (IC50 Determination)
-
System Preparation: Human liver microsomes or recombinant CYP enzymes are used.[10]
-
Incubation: The test compound at various concentrations is pre-incubated with the enzyme system.
-
Substrate Addition: A specific probe substrate for the CYP isoform being tested is added to initiate the reaction.
-
Metabolite Quantification: The formation of the metabolite of the probe substrate is measured using LC-MS/MS.[10]
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.[9]
Caption: Schematic of a CYP inhibition assay.
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and efficacy.[11] Only the unbound (free) fraction of a drug is pharmacologically active and available to interact with its target.[12][13] High plasma protein binding can limit the amount of free drug at the site of action.[12]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Device Setup: A RED device with a semi-permeable membrane separating two chambers is used.[13]
-
Sample Addition: The test compound is added to plasma in one chamber, and a buffer solution is added to the other chamber.[12][13]
-
Equilibration: The device is incubated at 37°C to allow the unbound compound to diffuse across the membrane until equilibrium is reached.[12][13]
-
Analysis: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.
-
Calculation: The fraction of unbound drug (fu) is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[11]
Table 2: Summary of In Vitro ADME Assays
| Assay | Purpose | Key Parameter | Desirable Outcome |
| Metabolic Stability | Predict in vivo clearance | t½, CLint | Moderate to high stability |
| CYP Inhibition | Assess DDI potential | IC50 | High IC50 values (>10 µM) |
| Plasma Protein Binding | Determine free drug fraction | % unbound (fu) | Moderate binding (avoids very high or very low binding) |
In Vitro Safety Pharmacology: Early De-risking
Early identification of potential safety issues is critical to prevent the progression of compounds with an unfavorable risk-benefit profile.[4]
hERG Inhibition Assay
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[14][15] Inhibition of the hERG channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[14] Therefore, assessing a compound's activity against the hERG channel is a regulatory requirement.[15]
Experimental Protocol: Automated Patch Clamp Assay
-
Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.[14]
-
Electrophysiology: The whole-cell patch clamp technique is used to measure the hERG current.[14]
-
Compound Application: The test compound is applied to the cells at various concentrations.
-
Current Measurement: The effect of the compound on the hERG tail current is recorded.[14]
-
Data Analysis: The concentration-response curve is used to determine the IC50 value.[14]
Cytotoxicity Assessment
Cytotoxicity assays measure the ability of a compound to kill cells.[16] These assays are used to determine the concentration at which a compound exhibits cellular toxicity, providing an initial therapeutic window. The MTT assay is a widely used colorimetric assay for this purpose.[17]
Experimental Protocol: MTT Assay
-
Cell Seeding: A suitable cell line (e.g., HepG2, a human liver cell line) is seeded in a 96-well plate and allowed to attach.[17]
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[18]
-
Formazan Formation: Metabolically active cells reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent like DMSO.[17][19]
-
Absorbance Measurement: The absorbance of the solution is measured using a plate reader, which is proportional to the number of viable cells.[17]
Genotoxicity Assessment (Ames Test)
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[20][21] It uses strains of Salmonella typhimurium that are mutated to be unable to synthesize histidine.[20] The test determines if a compound can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[21]
Experimental Protocol: Ames Test
-
Bacterial Strains: Several strains of Salmonella typhimurium are used to detect different types of mutations.[20]
-
Exposure: The bacterial strains are exposed to the test compound at various concentrations, with and without a metabolic activation system (S9 mix from rat liver).[20][22]
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.[20]
-
Incubation: The plates are incubated for 48-72 hours.
-
Colony Counting: The number of revertant colonies is counted. A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[21]
In Vivo Acute Toxicity Assessment
Following a favorable in vitro profile, a preliminary in vivo study is conducted to assess the compound's acute toxicity. This is typically performed in rodents according to OECD guidelines.[23][24]
Study Design: Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)
-
Species: The rat is the preferred rodent species.[23]
-
Dosing: The test substance is administered in a single oral dose to fasted animals.[23][24] The study uses a stepwise procedure with a small number of animals per step.
-
Dose Levels: The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[25]
-
Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.[23]
-
Endpoints: Clinical signs, body weight changes, and macroscopic findings at necropsy are recorded.
-
Outcome: The study allows for the classification of the substance based on its acute toxicity and an estimation of the LD50.[26]
Data Integration and Future Directions
The culmination of this preliminary pharmacological evaluation is the integration of all data to form a comprehensive profile of this compound.
Caption: Integration of data for a go/no-go decision.
A favorable profile would be characterized by:
-
Good metabolic stability.
-
Low potential for CYP-mediated drug-drug interactions.
-
An acceptable free fraction in plasma.
-
No significant hERG inhibition at therapeutic concentrations.
-
A clear separation between the anticipated efficacious concentration and the cytotoxic concentration.
-
No evidence of mutagenicity.
-
A low order of acute toxicity in vivo.
Should this compound demonstrate a promising profile, the next steps would involve more extensive preclinical development, including pharmacodynamic studies to demonstrate efficacy in disease models, more comprehensive safety and toxicology studies, and formulation development.
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Methodological & Application
Application Note & Protocol: Selective N-Alkylation of 4-Aminobenzenesulfonamide with 3-Methoxypropylamine
Introduction: The Significance of N-Alkylated Sulfonamides in Medicinal Chemistry
N-alkylated sulfonamides are a cornerstone of modern drug discovery, featuring prominently in a wide array of therapeutic agents.[1] This structural motif is found in drugs with antibacterial, anticancer, and antiviral properties.[2] The sulfonamide functional group, with its ability to act as a hydrogen bond donor and acceptor, often plays a crucial role in the binding of a drug molecule to its biological target. The N-alkyl substituent provides a powerful tool for medicinal chemists to modulate the physicochemical properties of a compound, such as its lipophilicity, metabolic stability, and pharmacokinetic profile.[3] Consequently, the development of efficient and selective methods for the synthesis of N-alkylated sulfonamides is of paramount importance to the pharmaceutical industry.
This application note provides a detailed protocol for the selective N-alkylation of 4-aminobenzenesulfonamide with 3-methoxypropylamine. A significant challenge in this transformation is the presence of two nucleophilic nitrogen atoms: the sulfonamide nitrogen and the aromatic amino nitrogen. The protocol detailed herein leverages a catalytic "borrowing hydrogen" (or hydrogen autotransfer) strategy, which has emerged as a green and atom-economical approach for the selective N-alkylation of sulfonamides in the presence of other nucleophilic groups.[1][2][4]
Chemical Principles and Mechanistic Insights
The "borrowing hydrogen" methodology for the N-alkylation of sulfonamides with alcohols is a powerful and elegant transformation that proceeds through a multi-step catalytic cycle.[1] This approach avoids the use of stoichiometric and often toxic alkylating agents like alkyl halides, generating water as the only byproduct.[1] The reaction is typically catalyzed by transition metal complexes, with iridium and ruthenium-based catalysts being particularly effective.[2][4][5]
The generally accepted mechanism for the "borrowing hydrogen" N-alkylation of a sulfonamide with an alcohol is as follows:
-
Oxidation of the Alcohol: The metal catalyst first dehydrogenates the alcohol to the corresponding aldehyde, with the "borrowed" hydrogen atoms remaining coordinated to the metal center.
-
Imine Formation: The in situ generated aldehyde then undergoes a condensation reaction with the sulfonamide to form an N-sulfonylimine intermediate. This step is typically reversible.
-
Reduction of the Imine: The metal hydride complex then transfers the "borrowed" hydrogen atoms to the imine, reducing it to the desired N-alkylated sulfonamide and regenerating the active catalyst.
This catalytic cycle offers high atom economy and is considered an environmentally benign synthetic method.[2]
Experimental Workflow Visualization
Caption: Experimental workflow for the catalytic N-alkylation of 4-aminobenzenesulfonamide.
Detailed Experimental Protocol: Selective N-Alkylation via Borrowing Hydrogen
This protocol describes a general procedure for the selective N-alkylation of 4-aminobenzenesulfonamide with 3-methoxypropan-1-ol using a ruthenium-based catalyst. Researchers should note that optimization of the catalyst, base, solvent, and temperature may be necessary for achieving optimal yields and purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Aminobenzenesulfonamide | ≥98% | Commercially Available |
| 3-Methoxypropan-1-ol | ≥98% | Commercially Available |
| [Ru(p-cymene)Cl₂]₂ | - | Commercially Available |
| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) | ≥98% | Commercially Available |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available |
| Anhydrous Toluene | DriSolv® or equivalent | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | - | Prepared in-house |
| Brine (Saturated Aqueous NaCl) | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Procedure
-
Catalyst Pre-activation (optional but recommended): In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine [Ru(p-cymene)Cl₂]₂ (0.025 mmol), IPr·HCl (0.055 mmol), and cesium carbonate (0.1 mmol) in anhydrous toluene (2 mL). Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: To the Schlenk tube containing the pre-activated catalyst, add 4-aminobenzenesulfonamide (1.0 mmol, 172.2 mg), 3-methoxypropan-1-ol (1.2 mmol, 108.1 mg, 0.11 mL), and additional cesium carbonate (1.5 mmol, 488.7 mg).
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 110-120 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For TLC, a mobile phase of 50% ethyl acetate in hexanes is a good starting point. The product should be more nonpolar than the starting sulfonamide.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution of 20% to 60% ethyl acetate in hexanes is typically effective for separating the desired N-alkylated product from any unreacted starting materials and byproducts.
-
Product Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Visualization of the Proposed Catalytic Cycle
Caption: Simplified catalytic cycle for the "borrowing hydrogen" N-alkylation of a sulfonamide.
Alternative Synthetic Strategies
While the "borrowing hydrogen" approach is highly effective, other methods can also be employed for the N-alkylation of sulfonamides. The choice of method will often depend on the specific substrate, available reagents, and desired scale of the reaction.
-
Reductive Amination: This classic transformation involves the reaction of the sulfonamide with an aldehyde in the presence of a reducing agent.[6][7][8] For the selective N-alkylation of 4-aminobenzenesulfonamide, the aromatic amino group would likely need to be protected prior to the reductive amination step to avoid side reactions.
-
Mitsunobu Reaction: The Mitsunobu reaction allows for the N-alkylation of sulfonamides with alcohols under mild, neutral conditions using a phosphine and an azodicarboxylate.[9][10] This method is particularly useful for substrates containing sensitive functional groups.[11]
-
Classical N-Alkylation with Alkyl Halides: This is a straightforward method involving the reaction of the sulfonamide with an alkyl halide in the presence of a base.[12][13] However, this approach can be limited by the availability and toxicity of the alkylating agents, and over-alkylation can be a significant side reaction.[11]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | - Insufficient reaction time or temperature- Catalyst deactivation- Inappropriate base or solvent | - Increase reaction time and/or temperature.- Ensure strictly anhydrous and inert conditions.- Screen different bases (e.g., K₂CO₃, t-BuOK) and solvents (e.g., dioxane, xylenes). |
| Formation of Side Products (e.g., N-alkylation of the amino group) | - Non-selective reaction conditions | - If using a non-catalytic method, protect the aromatic amino group (e.g., as an acetyl or Boc derivative) prior to N-alkylation.- The "borrowing hydrogen" method is generally selective for the sulfonamide nitrogen. |
| Difficulty in Product Purification | - Similar polarity of starting material and product- Formation of closely related byproducts | - Optimize the reaction to drive it to completion.- Employ a different chromatographic technique (e.g., reverse-phase chromatography) or consider crystallization. |
Conclusion
The selective N-alkylation of 4-aminobenzenesulfonamide with 3-methoxypropylamine is a valuable transformation for the synthesis of novel sulfonamide derivatives with potential applications in drug discovery. The catalytic "borrowing hydrogen" methodology offers a highly efficient, selective, and environmentally friendly approach to achieve this synthesis. This application note provides a comprehensive guide and a detailed experimental protocol to aid researchers in successfully performing this important reaction.
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Application Notes and Protocols for Utilizing 4-amino-N-(3-methoxypropyl)benzenesulfonamide in Carbonic Anhydrase Inhibition Assays
Introduction: The Significance of Carbonic Anhydrase Inhibition and the Role of Sulfonamides
Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes.[1][2][3] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), a reaction crucial for pH homeostasis, CO₂ transport, respiration, and various biosynthetic pathways.[1][4] The involvement of specific CA isoforms in the pathophysiology of a range of diseases—including glaucoma, epilepsy, and certain types of cancer—has rendered them significant targets for therapeutic intervention.[1][3]
Primary sulfonamides (R-SO₂NH₂) represent a well-established and potent class of carbonic anhydrase inhibitors (CAIs).[4][5][6] Their mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion within the enzyme's active site, effectively blocking its function.[5][7] 4-amino-N-(3-methoxypropyl)benzenesulfonamide belongs to this class of compounds and is a subject of interest for researchers exploring novel CA inhibitors. Its chemical structure is provided below:
-
Compound: this compound
-
Molecular Formula: C₁₀H₁₆N₂O₃S
-
Molecular Weight: 244.31 g/mol
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in carbonic anhydrase inhibition assays. It offers a comprehensive, step-by-step protocol for determining its inhibitory potency (IC₅₀) using a colorimetric assay, explains the underlying scientific principles, and provides a framework for data analysis and interpretation.
Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides
The inhibitory action of sulfonamides like this compound is rooted in their ability to mimic a transition state of the native enzymatic reaction. The primary sulfonamide moiety is crucial for this interaction. The diagram below illustrates the generally accepted mechanism where the sulfonamide group directly coordinates with the zinc ion in the active site of the carbonic anhydrase enzyme.
Caption: Mechanism of CA inhibition by a sulfonamide.
Experimental Protocol: Colorimetric Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific carbonic anhydrase isoform (e.g., human CA II). The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol.[1][2][6] The rate of product formation is monitored by measuring the increase in absorbance at approximately 400-405 nm.[1][6]
Materials and Reagents
| Reagent | Recommended Source/Specification | Storage |
| Test Inhibitor | This compound (Solid) | Room Temperature |
| Positive Control | Acetazolamide (Known CA inhibitor)[1][8] | -20°C |
| Enzyme | Human Carbonic Anhydrase II (e.g., from erythrocytes)[1] | -20°C or -80°C |
| Substrate | p-Nitrophenyl acetate (p-NPA)[1][9] | -20°C |
| Assay Buffer | 50 mM Tris-HCl or Tris-Sulfate, pH 7.5[1][4] | 4°C |
| Organic Solvent | Dimethyl sulfoxide (DMSO), high purity[1] | Room Temperature |
| Equipment & Consumables | 96-well clear, flat-bottom microplate; Microplate reader (kinetic mode); Calibrated pipettes | - |
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare by dissolving the appropriate amount of Tris base in deionized water. Adjust the pH to 7.5 with HCl and bring to the final desired volume.[1]
-
Inhibitor Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution.
-
Positive Control Stock Solution (10 mM): Prepare a 10 mM stock solution of Acetazolamide in 100% DMSO.[1]
-
Enzyme Stock Solution (e.g., 0.3-1 mg/mL): Dissolve the CA enzyme in cold Assay Buffer. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][6]
-
Enzyme Working Solution: Immediately before the assay, dilute the enzyme stock solution to the desired working concentration (e.g., 0.2-0.3 µM) with cold Assay Buffer.[2]
-
Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in a minimal amount of acetonitrile or DMSO. This solution should be prepared fresh daily.[1]
Experimental Workflow
The following diagram outlines the key steps of the experimental workflow for the carbonic anhydrase inhibition assay.
Caption: Experimental workflow for the CA inhibition assay.
Step-by-Step Assay Procedure
-
Prepare Inhibitor Dilutions:
-
Perform serial dilutions of the 10 mM this compound stock solution and the Acetazolamide stock solution in Assay Buffer. The final concentration of DMSO in the assay should be kept constant and low (typically ≤1%).
-
-
Plate Setup (in a 96-well plate):
-
It is recommended to perform all measurements in triplicate.[1]
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (No Inhibitor/Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound Wells: 158 µL Assay Buffer + 2 µL of each dilution of this compound + 20 µL CA Working Solution.
-
Positive Control Wells: 158 µL Assay Buffer + 2 µL of each dilution of Acetazolamide + 20 µL CA Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells (except the Blank, which receives substrate but no enzyme).[1] The final volume in each well will be 200 µL.
-
Immediately place the plate in a microplate reader and begin measuring the absorbance at 405 nm in kinetic mode.[1][8]
-
Record measurements at regular intervals (e.g., every 30 seconds) for a total duration of 10-30 minutes.[1]
-
Data Analysis and Interpretation
-
Calculate the Rate of Reaction:
-
For each well, determine the initial rate of reaction (V₀) by plotting absorbance versus time. The slope of the linear portion of this curve (ΔAbs/min) represents the reaction rate.[2]
-
-
Calculate Percent Inhibition:
-
The percentage of inhibition for each inhibitor concentration is calculated using the following formula:[6] % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] x 100
-
Where V₀_control is the reaction rate of the maximum activity control (with DMSO only) and V₀_inhibitor is the reaction rate in the presence of the inhibitor.[6]
-
-
Determine the IC₅₀ Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.[6]
-
Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism).[6][10]
-
The IC₅₀ value is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.[6]
-
Data Presentation
The results of the inhibition assay can be effectively summarized in a table format for clear comparison.
| Inhibitor | Concentration (nM) | Average Absorbance Rate (ΔAbs/min) | % Inhibition |
| No Inhibitor Control | 0 | [Insert Value] | 0 |
| This compound | [Concentration 1] | [Insert Value] | [Calculate] |
| [Concentration 2] | [Insert Value] | [Calculate] | |
| [Concentration 3] | [Insert Value] | [Calculate] | |
| [Concentration 4] | [Insert Value] | [Calculate] | |
| [Concentration 5] | [Insert Value] | [Calculate] | |
| Acetazolamide (Positive Control) | [Concentration 1] | [Insert Value] | [Calculate] |
| [Concentration 2] | [Insert Value] | [Calculate] | |
| Calculated IC₅₀ | [Insert Value] nM | - | - |
Trustworthiness and Self-Validation
To ensure the reliability and validity of the experimental results, the following points are critical:
-
Positive Control: The inclusion of a known inhibitor like Acetazolamide validates the assay's responsiveness and provides a benchmark for comparing the potency of the test compound.[1][8]
-
Linearity of Reaction: Ensure that the initial reaction rates are measured within the linear range of the assay. This can be confirmed by examining the kinetic plots.
-
Solvent Effects: A vehicle control (DMSO without inhibitor) is essential to account for any potential effects of the solvent on enzyme activity.[8]
-
Reproducibility: Performing experiments in triplicate or quadruplicate allows for the assessment of variability and the calculation of standard deviations, enhancing confidence in the results.[1]
By adhering to this detailed protocol and incorporating the necessary controls, researchers can confidently and accurately determine the inhibitory potential of this compound against carbonic anhydrase.
References
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- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
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- 4-Nitrophenyl acetate, esterase substr
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Application Notes & Protocols: Investigating 4-amino-N-(3-methoxypropyl)benzenesulfonamide in Cancer Cell Line Studies
Introduction: The Emerging Role of Sulfonamides in Oncology
The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first generation of antibiotics. Beyond their antimicrobial properties, sulfonamides have emerged as a "privileged scaffold" in modern drug discovery, demonstrating a vast range of biological activities, including potent anticancer effects[1]. Structurally diverse sulfonamide derivatives have been shown to inhibit tumor growth through various mechanisms, such as the inhibition of carbonic anhydrase, disruption of microtubule assembly, and induction of cell cycle arrest[1][2].
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of a novel sulfonamide derivative, 4-amino-N-(3-methoxypropyl)benzenesulfonamide , in cancer cell line studies. While extensive research on this specific molecule is still emerging, this guide provides a robust framework for its initial in vitro characterization. We will detail the foundational protocols for assessing its cytotoxic potential, elucidating its mechanism of action through apoptosis and cell cycle analysis, and interpreting the resulting data. The causality behind experimental choices is explained to ensure that each protocol is a self-validating system, grounded in established scientific principles.
Hypothesized Mechanism of Action: A Multi-faceted Approach
Many anticancer sulfonamides function by targeting key enzymatic and signaling pathways that are dysregulated in cancer[1][3]. Based on the structure of this compound, we can hypothesize potential mechanisms that warrant investigation. A primary target for many sulfonamides is the family of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, which are crucial for pH regulation in the hypoxic tumor microenvironment[2][4]. Inhibition of these enzymes can lead to intracellular acidification and subsequent apoptosis. Additionally, sulfonamides have been reported to interfere with cell cycle progression, often causing an arrest at the G1 or G2/M phase, thereby preventing cell proliferation[1][5].
The diagram below illustrates a potential signaling pathway that could be affected by this compound, integrating carbonic anhydrase inhibition and cell cycle arrest.
Caption: Hypothesized mechanism of this compound.
Experimental Workflow: From Cytotoxicity Screening to Mechanistic Insights
A logical and systematic workflow is crucial for the efficient evaluation of a novel compound. The following diagram outlines a standard pipeline for characterizing the anticancer effects of this compound in vitro. This workflow ensures that each experimental stage builds upon the previous one, from establishing initial potency to understanding the underlying cellular response.
Caption: Standard workflow for in vitro evaluation of a novel anticancer compound.
Part 1: Cytotoxicity Assessment
The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity against various cancer cell lines. This allows for the quantification of its growth-inhibitory effects and the determination of the half-maximal inhibitory concentration (IC50), a key measure of potency[6][7][8]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, as it measures the metabolic activity of viable cells[6][9].
Protocol 1: MTT Cytotoxicity Assay
Objective: To determine the IC50 value of this compound in selected cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colorectal cancer)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microplates
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO2. Harvest cells in their logarithmic growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment[6][10].
-
Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity[11]. Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include vehicle control (DMSO alone) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be consistent across experiments.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals[6].
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[6].
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC50 value using non-linear regression analysis.
Data Presentation: Hypothetical IC50 Values
The results of the cytotoxicity assay can be summarized in a table for easy comparison across different cell lines.
| Compound | Cell Line | Tissue of Origin | Hypothetical IC50 (µM) ± SD |
| This compound | MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| This compound | HCT-116 | Colorectal Carcinoma | 25.8 ± 3.1 |
| This compound | HeLa | Cervical Cancer | 32.5 ± 4.5 |
| Doxorubicin (Positive Control) | MCF-7 | Breast Adenocarcinoma | 0.8 ± 0.1 |
Part 2: Apoptosis Induction Analysis
A hallmark of many effective anticancer drugs is their ability to induce apoptosis, or programmed cell death[12][13]. Malignant cells often evade apoptosis, leading to uncontrolled proliferation[14]. Therefore, determining whether this compound induces apoptosis is a critical step in understanding its mechanism. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry[14][15].
Protocol 2: Annexin V/PI Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Rationale: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC50 (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
-
Part 3: Cell Cycle Analysis
Disruption of the cell cycle is another key mechanism of anticancer agents. Many compounds exert their effects by causing cells to arrest at specific phases of the cell cycle, preventing them from dividing. Flow cytometry analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) is a robust method to determine the cell cycle distribution of a cell population[16].
Protocol 3: Cell Cycle Analysis by PI Staining
Objective: To determine the effect of this compound on cell cycle progression.
Rationale: PI is a DNA intercalating agent that stains DNA stoichiometrically. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle[17].
Materials:
-
Cancer cell line (e.g., MCF-7)
-
6-well plates
-
This compound
-
Cold 70% Ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed and treat cells in 6-well plates with the compound at IC50 concentrations for 24 hours, similar to the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to fix the cells and prevent clumping. Incubate at -20°C for at least 2 hours (or overnight)[17].
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA[16]. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale[16].
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests a cell cycle arrest.
Data Presentation: Hypothetical Cell Cycle Distribution
| Treatment | Concentration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 0 µM | 60.5% | 25.3% | 14.2% |
| Compound | 15 µM (IC50) | 45.2% | 18.1% | 36.7% |
| Compound | 30 µM (2x IC50) | 28.9% | 10.5% | 60.6% |
The hypothetical data suggests that this compound induces a dose-dependent arrest in the G2/M phase of the cell cycle in MCF-7 cells.
Conclusion and Future Directions
This guide provides a foundational framework for the initial in vitro characterization of this compound as a potential anticancer agent. By systematically applying the protocols for cytotoxicity, apoptosis, and cell cycle analysis, researchers can generate robust, reproducible data to establish its potency and begin to unravel its mechanism of action. The hypothetical data presented illustrates a compound that effectively inhibits cell growth by inducing G2/M arrest and subsequent apoptosis.
Further studies should aim to identify the specific molecular targets within the cell cycle machinery (e.g., CDK1/Cyclin B) and the apoptotic pathway (e.g., caspase activation). Western blotting, kinase assays, and gene expression analysis would be logical next steps to validate the hypothesized mechanisms and pave the way for more advanced preclinical development.
References
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Application Notes and Protocols for the In Vitro Evaluation of Sulfonamide Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setups for the in vitro testing of sulfonamide derivatives. This document is designed to offer full editorial control to the user, moving beyond rigid templates to provide a narrative grounded in scientific integrity and practical, field-proven insights.
Introduction: The Enduring Relevance of Sulfonamides and the Imperative for Rigorous In Vitro Profiling
Sulfonamides represent a cornerstone in the history of antimicrobial chemotherapy and continue to be a versatile scaffold in modern drug discovery, with applications extending to anticancer, antiviral, and anti-inflammatory agents.[1][2] The biological activity of these derivatives is primarily attributed to their ability to competitively inhibit key enzymes, such as dihydropteroate synthase (DHPS) in bacteria, or carbonic anhydrases and cyclooxygenases in mammals.[3][4]
The journey from a synthesized sulfonamide derivative to a potential therapeutic candidate is a long and arduous one, with in vitro testing serving as the critical first step.[5][6] A robust in vitro characterization is paramount to understanding a compound's potency, selectivity, and potential toxicity before committing to more complex and costly in vivo studies.[7][8] This guide provides detailed protocols for a tiered approach to the in vitro evaluation of sulfonamide derivatives, focusing on antibacterial susceptibility, enzyme inhibition, and cytotoxicity.
Part 1: Antibacterial Susceptibility Testing
A primary application of sulfonamide derivatives is in the realm of antibacterial agents.[3] Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the potency of a new antibacterial compound. The protocols outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data reliability and reproducibility.[9][10][11][12][13][14]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of a sulfonamide derivative that inhibits the visible growth of a bacterium.
Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
-
-
Preparation of Sulfonamide Dilutions:
-
Prepare a stock solution of the sulfonamide derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using CAMHB to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the sulfonamide dilutions.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.[15]
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the sulfonamide derivative that completely inhibits visible growth.[16]
-
Data Presentation:
| Compound | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) |
| Sulfonamide X | 16 | 32 |
| Sulfonamide Y | >256 | 64 |
| Control (e.g., Sulfamethoxazole) | 8 | 16 |
Part 2: Enzyme Inhibition Assays
For sulfonamide derivatives designed to target specific enzymes, direct measurement of enzyme inhibition is crucial. The following protocol details an assay for dihydropteroate synthase (DHPS), a common target for antibacterial sulfonamides.[17][18]
Protocol 2: Dihydropteroate Synthase (DHPS) Inhibition Assay
This is a continuous spectrophotometric assay that measures the inhibition of DHPS.
Principle: The activity of DHPS is measured in a coupled enzyme reaction. DHPS produces dihydropteroate, which is then reduced by dihydrofolate reductase (DHFR), oxidizing NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored and is proportional to DHPS activity.[18][19]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl₂, 5 mM DTT).
-
Prepare stock solutions of p-aminobenzoic acid (pABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), NADPH, and DHFR in the assay buffer.
-
Prepare serial dilutions of the sulfonamide inhibitor in DMSO.
-
-
Assay Setup:
-
In a 96-well UV-transparent plate, add the assay buffer, DHPS enzyme, and the sulfonamide inhibitor at various concentrations.
-
Include controls: a positive control (no inhibitor) and a negative control (no DHPS).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a mixture of pABA, DHPP, NADPH, and DHFR.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]
-
Data Presentation:
| Compound | DHPS IC50 (µM) |
| Sulfonamide X | 0.5 |
| Sulfonamide Y | 12.8 |
| Control (e.g., Sulfathiazole) | 1.2 |
Part 3: Cytotoxicity Assays
Assessing the potential toxicity of new compounds to mammalian cells is a critical step in drug development.[20] The MTT and LDH assays are widely used colorimetric methods to evaluate cell viability and cytotoxicity.[21]
Protocol 3: MTT Assay for Cell Viability
Principle: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[22][23][24][25] The amount of formazan is proportional to the number of viable cells.[22]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed mammalian cells (e.g., HEK293, HeLa) in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Incubate for 24 hours to allow for cell attachment.[23]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the sulfonamide derivative for a specified period (e.g., 24, 48, or 72 hours).[26]
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Addition and Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[23]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[22]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.[27]
-
Protocol 4: LDH Assay for Cytotoxicity
Principle: This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells into the culture medium.[21][28] The amount of LDH released is proportional to the number of lysed cells.[29][30]
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Supernatant Collection:
-
After the treatment period, centrifuge the plate and carefully collect the supernatant from each well.[21]
-
-
LDH Reaction:
-
Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubate at room temperature, protected from light.[21]
-
-
Absorbance Measurement:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).[21]
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
-
Determine the EC50 value, the concentration of the compound that causes 50% of the maximum LDH release.
-
Data Presentation for Cytotoxicity Assays:
| Compound | Cell Line | Assay | IC50/EC50 (µM) |
| Sulfonamide X | HEK293 | MTT | >100 |
| Sulfonamide X | HeLa | MTT | 25.3 |
| Sulfonamide Y | HEK293 | LDH | 85.6 |
| Sulfonamide Y | HeLa | LDH | 15.2 |
Visualization of Experimental Workflows
To provide a clear visual representation of the methodologies described, the following diagrams illustrate the key experimental workflows.
Caption: Generalized workflow for the in vitro evaluation of sulfonamide derivatives.
Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.
References
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Cui, J., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
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protocols.io. LDH cytotoxicity assay. [Link]
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Khan, I., et al. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules, 27(19), 6528. [Link]
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Al-Faham, M., et al. (2024). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ, 12, e17208. [Link]
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Al-Suhaibani, S. S. (2023). Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. Azerbaijan Pharmaceutical and Pharmacotherapy Journal, 23(2), 1-10. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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Creative Bioarray. MTT Analysis Protocol. [Link]
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European Society of Clinical Microbiology and Infectious Diseases (ESCMID). EUCAST. [Link]
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Asadipour, A., et al. (2013). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 12(3), 455–463. [Link]
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Kahlmeter, G. (2015). Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Clinical Microbiology and Infection, 21(1), 1-3. [Link]
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INTERCHIM. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]
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Supuran, C. T. (2008). Antiviral Sulfonamide Derivatives. Expert Opinion on Therapeutic Patents, 18(5), 531-549. [Link]
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ResearchGate. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. [Link]
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Royal Society of Chemistry. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. [Link]
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Vipergen. Drug Discovery Workflow - What is it?. [Link]
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U.S. Food and Drug Administration (FDA). (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
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ResearchGate. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. [Link]
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National Center for Biotechnology Information. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. [Link]
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National Center for Biotechnology Information. (2019). New definitions of susceptibility categories EUCAST 2019: clinic application. Revista Espanola de Quimioterapia, 32(6), 589–591. [Link]
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National Center for Biotechnology Information. (2001). Inhibition studies of sulfonamide-containing folate analogs in yeast. Antimicrobial Agents and Chemotherapy, 45(12), 3436–3444. [Link]
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Biobide. The Drug Discovery Process: What Is It and Its Major Steps. [Link]
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National Center for Biotechnology Information. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. African Journal of Biotechnology, 7(16), 2849-2853. [Link]
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National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
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National Center for Biotechnology Information. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International, 2014, 879434. [Link]
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Scientific Research Publishing. Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. [Link]
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Clinical & Laboratory Standards Institute (CLSI). CLSI Home. [Link]
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MDPI. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. [Link]
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Patheon Pharma Services. The Drug Discovery and Development Process. [Link]
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MDPI. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. [Link]
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ACS Publications. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology, 9(5), 1146–1154. [Link]
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Methodology for Assessing the Enzyme Kinetics of 4-amino-N-(3-methoxypropyl)benzenesulfonamide with Carbonic Anhydrase
An Application Note and Protocol from the Office of the Senior Application Scientist
Author: Gemini, Senior Application Scientist
Publication Date: January 17, 2026
Document ID: AN-EZK-260117
Abstract
This application note provides a comprehensive, field-proven methodology for the detailed kinetic characterization of 4-amino-N-(3-methoxypropyl)benzenesulfonamide. The benzenesulfonamide moiety is a well-established pharmacophore that potently targets zinc-metalloenzymes, most notably the carbonic anhydrase (CA) family.[1][2] Therefore, this guide is structured around the hypothesis that this compound acts as an inhibitor of human carbonic anhydrase isozymes. We present a robust, spectrophotometric-based protocol using the enzyme's esterase activity, detailing the determination of fundamental enzyme kinetic parameters (Kₘ, Vₘₐₓ), inhibitor potency (IC₅₀), and the elucidation of the mechanism of inhibition (Kᵢ). The protocols are designed to be self-validating through the inclusion of essential controls, and the data analysis section provides clear guidance on interpreting results using established graphical methods. This document is intended for researchers, scientists, and drug development professionals engaged in enzyme kinetics and inhibitor characterization.
Scientific Principle: The Esterase Activity of Carbonic Anhydrase
While the primary physiological function of carbonic anhydrases (CAs; EC 4.2.1.1) is the rapid interconversion of carbon dioxide and bicarbonate, they also exhibit significant esterase activity.[3][4] This secondary function provides a convenient and reliable method for assessing enzyme activity and inhibition in a high-throughput format.
The assay utilizes the substrate p-nitrophenyl acetate (pNPA), which is hydrolyzed by the CA active site to produce p-nitrophenol. The resulting phenolate ion is a yellow chromophore with a distinct absorbance maximum at 400-405 nm.[5][6] The rate of p-nitrophenol formation is directly proportional to the CA enzyme activity. By monitoring the increase in absorbance over time, one can calculate the initial reaction velocity. An inhibitor, such as a sulfonamide, will bind to the enzyme and reduce the rate of pNPA hydrolysis, allowing for a quantitative assessment of its potency and kinetic behavior.
Materials and Reagents
| Reagent/Material | Recommended Supplier & Catalog No. (Example) |
| This compound | Sigma-Aldrich (CDS022974) |
| Human Carbonic Anhydrase II (CA-II), recombinant | Sigma-Aldrich (C4396) |
| p-Nitrophenyl acetate (pNPA) | Sigma-Aldrich (N8130) |
| Acetazolamide (Positive Control Inhibitor) | Sigma-Aldrich (A6011) |
| Tris(hydroxymethyl)aminomethane (Tris) | Sigma-Aldrich (T1503) |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich (276855) |
| Hydrochloric Acid (HCl) | Fisher Scientific (A144) |
| 96-well, clear, flat-bottom microplates | Corning (3596) |
| Multichannel Pipettes & Tips | Varies |
| Spectrophotometric Microplate Reader | Varies (e.g., Molecular Devices, BioTek) |
| Purified, Deionized Water (≥18 MΩ·cm) | In-house system |
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5. Prepare using Tris base and adjust pH with HCl.
-
Enzyme Stock Solution (1 mg/mL): Reconstitute lyophilized CA-II in cold Assay Buffer. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Enzyme Working Solution (e.g., 2 µg/mL): On the day of the experiment, dilute the Enzyme Stock Solution in cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Inhibitor Stock Solution (10 mM): Dissolve this compound (MW: 244.31 g/mol ) in 100% DMSO.
-
Substrate Stock Solution (20 mM): Dissolve pNPA in anhydrous acetonitrile or DMSO. This solution should be prepared fresh.[7]
-
Positive Control Stock Solution (10 mM): Dissolve Acetazolamide in 100% DMSO.
Experimental Design & Workflow
The kinetic assessment is a multi-stage process. First, the baseline kinetics of the enzyme with its substrate are determined. Second, the inhibitor's potency (IC₅₀) is measured. Finally, a detailed kinetic study is performed to elucidate the mechanism of inhibition and determine the inhibition constant (Kᵢ).
Caption: High-level workflow for kinetic characterization.
Protocol Part 1: Determination of Enzyme Kₘ and Vₘₐₓ
Rationale: Before assessing an inhibitor, it is critical to understand the baseline kinetics of the enzyme with the chosen substrate. The Michaelis constant (Kₘ) represents the substrate concentration at which the reaction velocity is half of the maximum velocity (Vₘₐₓ).[8] This protocol establishes these fundamental parameters.
Step-by-Step Procedure:
-
Plate Setup: In a 96-well plate, designate columns for a range of substrate concentrations. It is recommended to test at least 8 concentrations, spanning from approximately 0.1 x Kₘ to 10 x Kₘ. (A preliminary experiment may be needed to find this range, or start with a broad range from 0.05 mM to 5 mM pNPA).
-
Reagent Addition:
-
Add 170 µL of Assay Buffer to each well.
-
Add 10 µL of Enzyme Working Solution to each well.
-
Add 10 µL of DMSO (or the solvent used for the substrate) to act as a vehicle control.
-
-
Pre-incubation: Incubate the plate for 5 minutes at the desired reaction temperature (e.g., 25°C or 37°C).
-
Reaction Initiation: Add 10 µL of varying concentrations of pNPA substrate solution to the designated wells to initiate the reaction. The final volume in each well should be 200 µL.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to the reaction temperature. Measure the absorbance at 405 nm every 30 seconds for 15-20 minutes.
-
Data Analysis:
-
For each substrate concentration, plot Absorbance vs. Time.
-
Determine the initial velocity (V₀) from the linear portion of this curve (ΔAbs/min).
-
Plot V₀ vs. [Substrate]. Fit this data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.
-
Protocol Part 2: Determination of Inhibitor IC₅₀
Rationale: The half-maximal inhibitory concentration (IC₅₀) is a measure of the inhibitor's potency. It is the concentration of inhibitor required to reduce the enzyme's activity by 50%. This is a crucial parameter for comparing the potency of different compounds.[9]
Step-by-Step Procedure:
-
Plate Setup: Prepare a serial dilution of the this compound stock solution. A 10-point, 3-fold dilution series starting from 100 µM is a good starting point.
-
Reagent Addition:
-
Add 170 µL of Assay Buffer to each well.
-
Add 10 µL of the serially diluted inhibitor to the appropriate wells.
-
Include "No Inhibitor" (add 10 µL DMSO) and "No Enzyme" (add 10 µL Assay Buffer instead of enzyme) controls.
-
Add 10 µL of Enzyme Working Solution to all wells except the "No Enzyme" control.
-
-
Pre-incubation: Mix and incubate the plate for 15 minutes at the reaction temperature. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of pNPA substrate solution to all wells. Crucially, the substrate concentration should be fixed at the experimentally determined Kₘ value from Protocol 1.
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm kinetically as described in Protocol 1.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each inhibitor concentration.
-
Normalize the data by setting the "No Inhibitor" control velocity to 100% activity and the "No Enzyme" control to 0% activity.
-
Plot % Activity vs. log[Inhibitor]. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
-
Protocol Part 3: Elucidating Inhibition Mechanism & Kᵢ
Rationale: The IC₅₀ value is dependent on experimental conditions (especially substrate concentration). The inhibition constant (Kᵢ) is a true measure of the inhibitor's binding affinity.[10][11] This experiment, which varies both substrate and inhibitor concentrations, allows for the determination of Kᵢ and the mode of inhibition (e.g., competitive, non-competitive).
Step-by-Step Procedure:
-
Plate Setup: This is a matrix experiment. Set up the plate to test multiple fixed concentrations of the inhibitor across a range of substrate concentrations.
-
Rows: Use 4-5 fixed concentrations of this compound (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀, 5 x IC₅₀).
-
Columns: Use the same range of 6-8 substrate concentrations as in Protocol 1.
-
-
Reagent Addition:
-
Add Assay Buffer to bring the final volume to 200 µL.
-
Add 10 µL of the appropriate inhibitor concentration to each well in its designated row.
-
Add 10 µL of Enzyme Working Solution.
-
-
Pre-incubation: Mix and incubate for 15 minutes at the reaction temperature.
-
Reaction Initiation: Add 10 µL of the appropriate substrate concentration to each well in its designated column.
-
Kinetic Measurement: Immediately measure absorbance at 405 nm kinetically.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for every combination of substrate and inhibitor concentration.
-
The data should be analyzed using graphical plots as described in the next section.
-
Data Analysis and Visualization
Understanding Inhibition Mechanisms
The mode of inhibition describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex. This interaction dictates how the kinetic parameters Kₘ and Vₘₐₓ are affected.
Caption: Binding models for different enzyme inhibition mechanisms.
Graphical Analysis: Dixon and Cornish-Bowden Plots
While non-linear regression is the most accurate method for determining Kᵢ, graphical plots provide an invaluable visual tool for determining the mode of inhibition.[11]
-
Dixon Plot (1/V₀ vs. [I]):
-
Competitive: Lines for different substrate concentrations intersect on the x-axis at -Kᵢ.[12][13]
-
Non-competitive: Lines intersect on the x-axis at -Kᵢ.
-
Uncompetitive: Lines are parallel.[12]
-
Note: The Dixon plot cannot distinguish between competitive and non-competitive inhibition without further analysis.
-
-
Cornish-Bowden Plot ([S]/V₀ vs. [I]): This plot is complementary to the Dixon plot and helps resolve ambiguities.[14]
-
Competitive: Lines are parallel.
-
Non-competitive: Lines intersect on the x-axis at -Kᵢ.
-
Uncompetitive: Lines for different substrate concentrations converge on the x-axis at -Kᵢ.
-
By generating both plots from the data in Protocol 3, the mechanism can be confidently assigned. For competitive inhibition, the intersection point on the Dixon plot directly gives the -Kᵢ value. For other mechanisms, Kᵢ can be calculated from the intercepts and slopes of the lines.
Data Presentation Tables
Table 1: Example Data Layout for IC₅₀ Determination
| [Inhibitor] (µM) | log[Inhibitor] | Velocity (mOD/min) | % Activity |
|---|---|---|---|
| 0 | - | 50.2 | 100.0 |
| 0.01 | -2.00 | 48.1 | 95.8 |
| 0.03 | -1.52 | 45.3 | 90.2 |
| 0.10 | -1.00 | 39.8 | 79.3 |
| 0.30 | -0.52 | 26.1 | 52.0 |
| 1.00 | 0.00 | 12.5 | 24.9 |
| 3.00 | 0.48 | 4.8 | 9.6 |
| 10.00 | 1.00 | 2.1 | 4.2 |
Table 2: Summary of Determined Kinetic Parameters
| Parameter | Value | Notes |
|---|---|---|
| Kₘ (pNPA) | [Value] ± SEM (mM) | Determined from Protocol 1 |
| Vₘₐₓ | [Value] ± SEM (µM/min) | Determined from Protocol 1 |
| IC₅₀ | [Value] ± 95% CI (µM) | Determined at [S] = Kₘ |
| Kᵢ | [Value] ± SEM (µM) | Determined from global fit or graphical plots |
| MoA | Competitive | Based on Dixon/Cornish-Bowden plots |
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No or very low enzyme activity | Inactive enzyme; Incorrect buffer pH | Use a fresh enzyme aliquot; Verify buffer pH is 7.5. |
| High background (No Enzyme control) | Substrate auto-hydrolysis | Prepare pNPA fresh; Ensure assay pH is not too alkaline, as this promotes hydrolysis.[15] |
| Non-linear reaction curves | Substrate depletion; Enzyme instability | Use a lower enzyme concentration; Ensure all reagents are kept on ice until use. |
| Inconsistent results | Pipetting errors; Temperature fluctuations | Use calibrated pipettes; Ensure plate reader is pre-warmed to the correct temperature. |
| Inhibitor appears insoluble | Exceeding solubility limit in final assay volume | Check final DMSO concentration (keep below 1-2%); If needed, prepare inhibitor stock at a lower concentration. |
Conclusion
This application note provides a systematic and robust framework for the complete kinetic evaluation of this compound as a potential carbonic anhydrase inhibitor. By following the detailed protocols for determining Kₘ, Vₘₐₓ, IC₅₀, and Kᵢ, researchers can obtain high-quality, reproducible data. The emphasis on proper controls and the use of established graphical analysis methods ensures the scientific integrity of the findings, providing a solid foundation for further drug development and structure-activity relationship studies.
References
-
Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. RSC Publishing. [16][17]
-
A graphical method for determining inhibition constants. FEBS Letters. [12]
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts. [3][18]
-
Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Sigma-Aldrich. [4]
-
A quick method for the determination of inhibition constants. Biochemical Journal. [10][19]
-
Enzyme Inhibitor Terms and Calculations. Sigma-Aldrich. [9]
-
Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. National Institutes of Health.
-
Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis. PubMed. [11]
-
Carbonic Anhydrase Inhibition Assay. BindingDB. [5]
-
A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [6]
-
The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education. [20]
-
Carbonic Anhydrase Activity Assay. Protocols.io. [21]
-
Sulphonamide inhibition profile of Staphylococcus aureus β-carbonic anhydrase. PubMed. [22]
-
Sulfonamide inhibition of human alkaline phosphatase. PubMed. [23]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Institutes of Health. [24]
-
How to Prepare NPA for Carbonic Anhydrase Activity Measurement?. ResearchGate. [7]
-
I conducted Carbonic Anhydrase activity assay using p-nitrophenylacetate. Obtaining inaccurate absorption results. what should i do?. ResearchGate. [15]
-
A Simple Graphical Method for Determining the Inhibition Constants of Mixed, Uncompetitive and Non-Competitive Inhibitors. Biochemical Journal. [14]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. [1]
-
Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [2]
-
Michaelis-Menten Kinetics. TeachMe Physiology. [8]
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- 11. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Guide: Characterizing and Utilizing 4-amino-N-(3-methoxypropyl)benzenesulfonamide as a Novel Chemical Probe
An Application Note and Protocol Guide for Researchers
Abstract: This document provides a comprehensive framework for the characterization and application of 4-amino-N-(3-methoxypropyl)benzenesulfonamide as a putative chemical probe. Recognizing that this molecule may represent a novel research tool, this guide furnishes detailed protocols adapted from well-established methodologies for analogous sulfonamide-based probes. The core objective is to equip researchers, scientists, and drug development professionals with the experimental strategies required to validate its biological target(s), elucidate its mechanism of action, and ultimately deploy it as a reliable probe for cellular and biochemical interrogation. The protocols herein emphasize principles of self-validation and are grounded in authoritative references to ensure scientific rigor.
Part 1: Introduction and Scientific Rationale
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry and chemical biology, most famously recognized for its role in antibiotics (sulfa drugs) and as a potent inhibitor of carbonic anhydrases. The molecule in focus, this compound, possesses key structural features that suggest potential as a targeted chemical probe:
-
The Sulfonamide Moiety (-SO₂NH₂): This functional group is a strong zinc-binding group, making metalloenzymes a primary hypothetical target class. Carbonic anhydrases (CAs), matrix metalloproteinases (MMPs), and other zinc-dependent enzymes are therefore high-priority candidates for investigation.
-
The 4-amino Group (-NH₂): This group provides a potential vector for hydrogen bonding and can be crucial for orienting the molecule within a binding pocket. It is a common feature in many CA inhibitors.
-
The N-(3-methoxypropyl) Tail: This aliphatic chain can influence solubility, cell permeability, and selectivity by engaging with hydrophobic pockets adjacent to the primary binding site. Its specific conformation and interactions can dictate which enzyme isoforms are targeted.
Given these features, this compound is a compelling candidate for development as a chemical probe. However, before its use in complex biological systems, a systematic validation workflow is imperative. This guide outlines that workflow.
Part 2: The Probe Characterization Workflow
A robust chemical probe must have a well-defined biological target and a clear mechanism of action at relevant concentrations. The following workflow provides a logical sequence of experiments to characterize this compound.
Figure 1: A generalized workflow for the identification and validation of the biological target(s) of a novel chemical probe.
Part 3: Experimental Protocols
These protocols are designed to be adaptable. Researchers should optimize concentrations and incubation times based on their specific experimental systems.
Protocol 1: In Vitro Carbonic Anhydrase (CA) Inhibition Assay
Rationale: Based on the sulfonamide core, the most probable targets are the carbonic anhydrases. This colorimetric assay, based on the esterase activity of CAs, provides a rapid method to screen for inhibitory activity against a panel of recombinant CA isoforms.
Materials:
-
Recombinant human CA isoforms (e.g., CA I, II, IX, XII)
-
4-Nitrophenyl acetate (NPA) as substrate
-
This compound (Test Compound)
-
Acetazolamide (Positive Control Inhibitor)
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 400 nm
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and acetazolamide in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Enzyme Preparation: Dilute each recombinant CA isoform in Assay Buffer to a working concentration (e.g., 2-5 nM).
-
Assay Execution: a. To each well of a 96-well plate, add 20 µL of the appropriate compound dilution (or DMSO for vehicle control). b. Add 160 µL of Assay Buffer. c. Add 10 µL of the diluted CA enzyme to initiate the pre-incubation. Incubate for 15 minutes at room temperature. d. To initiate the reaction, add 10 µL of 10 mM NPA (in acetonitrile). e. Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: a. Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve. b. Normalize the rates to the vehicle control (100% activity). c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Interpretation:
| Compound | Target | IC₅₀ (nM) [Hypothetical] |
| Acetazolamide (Control) | hCA II | ~12 |
| Acetazolamide (Control) | hCA IX | ~25 |
| This compound | hCA II | To be determined |
| This compound | hCA IX | To be determined |
| Table 1: Example data table for summarizing CA inhibition results. |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful technique to verify that a compound binds to its target in a cellular context. Ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tₘ).
Materials:
-
Cultured cells expressing the target of interest (e.g., identified from Protocol 1)
-
PBS (Phosphate-Buffered Saline) and appropriate cell lysis buffer with protease inhibitors
-
Test Compound and DMSO (vehicle control)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
SDS-PAGE and Western Blotting reagents (or mass spectrometer for ITDRF-CETSA)
-
Antibody against the target protein
Procedure:
-
Cell Treatment: Treat intact cells in suspension or adherent plates with the test compound at a relevant concentration (e.g., 10x the in vitro IC₅₀) or with DMSO for 1 hour under normal culture conditions.
-
Cell Lysis: Harvest and wash the cells with PBS. Resuspend in lysis buffer, and clear the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Heating: Aliquot the supernatant into separate PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Separation of Soluble Fraction: Centrifuge the heated samples again at high speed to pellet the aggregated, denatured proteins.
-
Analysis: a. Collect the supernatant containing the soluble, non-denatured proteins. b. Analyze the amount of soluble target protein remaining at each temperature using Western Blotting. c. Densitometry is used to quantify the band intensities.
-
Data Analysis: a. For both the vehicle and compound-treated samples, plot the percentage of soluble protein remaining against the temperature. b. Fit the data to a sigmoidal curve to determine the melting temperature (Tₘ). A positive shift in Tₘ for the compound-treated sample indicates target engagement.
Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Part 4: Considerations for Selectivity and Off-Target Effects
A good chemical probe is not only potent but also selective. It is crucial to assess the selectivity of this compound.
-
Counter-Screening: The compound should be screened against other related targets (e.g., different CA isoforms, other metalloenzymes) and in broad panels like kinase profiling services.
-
Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) or thermal proteome profiling (TPP) can provide an unbiased view of the compound's targets and off-targets across the proteome.
-
Phenotypic Validation: The biological effect observed upon treating cells with the probe should be recapitulated by genetic knockdown (e.g., siRNA, CRISPR) of the intended target. A mismatch between the chemical and genetic perturbation may indicate significant off-target effects.
Part 5: Conclusion and Best Practices
This compound presents an opportunity for the development of a new chemical probe. Its characterization requires a systematic and multi-faceted approach, beginning with in vitro biochemical assays and culminating in cellular target validation. Researchers using this guide should remember that the provided protocols are templates. Rigorous optimization and the inclusion of appropriate positive and negative controls are paramount for generating reliable and publishable data. The ultimate goal is to validate this molecule to the standards of the chemical biology community, ensuring it can be used to confidently dissect complex biological processes.
References
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Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]
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Ilardi, E. A., et al. (2014). A-ring-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms IX and XII. Bioorganic & Medicinal Chemistry. [Link]
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Vockeroy, V. (2006). A colorimetric assay for the screening of carbonic anhydrase inhibitors. Nature Protocols. [Link]
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
-
Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science. [Link]
Evaluating the Anti-Proliferative Effects of Novel Sulfonamides: An Application and Protocol Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the anti-proliferative potential of novel sulfonamide compounds. Moving beyond a simple recitation of methods, this document elucidates the scientific rationale behind protocol design, integrates mechanistic studies with phenotypic screens, and establishes a self-validating experimental workflow from initial in vitro characterization to preclinical in vivo assessment.
Introduction: The Resurgence of Sulfonamides in Oncology
Historically recognized for their antimicrobial properties, sulfonamides have emerged as a versatile and promising scaffold in modern oncology.[1] Their therapeutic potential stems from the ability to inhibit a variety of cancer-associated enzymes and pathways. Notable mechanisms of action include the disruption of pH regulation through the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, and the interference with microtubule dynamics, a cornerstone of anti-mitotic cancer therapy.[2][3][4][5] The anti-proliferative effects of sulfonamides can also be attributed to their activity as tyrosine kinase inhibitors, aromatase inhibitors, and matrix metalloproteinase inhibitors.[1]
This guide will detail a multi-tiered approach to systematically characterize the anti-proliferative effects of novel sulfonamide derivatives, ensuring scientific integrity and generating robust, interpretable data for preclinical development.
Section 1: Foundational In Vitro Proliferation and Viability Assays
The initial assessment of a novel sulfonamide's anti-cancer potential begins with a quantitative evaluation of its impact on cancer cell proliferation and viability. A panel of well-characterized cancer cell lines relevant to the intended therapeutic area should be employed.
Quantifying Cytotoxicity: The MTT/MTS Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and its more soluble counterpart, MTS, are foundational colorimetric assays for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] Viable cells with active mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, the absorbance of which is proportional to the number of living cells.[6]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁵ cells/mL) and incubate for 24 hours to allow for attachment and recovery.[7]
-
Compound Treatment: Prepare serial dilutions of the novel sulfonamide and a relevant positive control (e.g., doxorubicin) in culture medium. Add the compounds to the designated wells and incubate for a specified duration (typically 24, 48, or 72 hours). Include vehicle-only wells as a negative control.
-
MTT Addition: Following the incubation period, add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithmic concentration of the sulfonamide to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).
Data Presentation: IC50 Values of a Novel Sulfonamide Across Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast | 72 | 15.2 |
| MDA-MB-231 | Breast | 72 | 28.7 |
| A549 | Lung | 72 | 45.1 |
| HCT116 | Colon | 72 | 12.8 |
Assessing Long-Term Proliferative Capacity: The Colony Formation Assay
The colony formation, or clonogenic, assay is a critical tool for evaluating the long-term survival and reproductive integrity of cancer cells following treatment.[8] This assay distinguishes between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects by measuring the ability of a single cell to proliferate and form a colony of at least 50 cells.[8][9]
Protocol: Colony Formation Assay
-
Cell Seeding: Seed a low and precise number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the sulfonamide for a defined period (e.g., 24 hours).
-
Recovery: Remove the compound-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Incubation: Incubate the plates for 10-14 days, or until visible colonies are present in the control wells.
-
Fixation and Staining: Gently wash the colonies with PBS, fix them with a solution of methanol and acetic acid, and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells in each well.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition.
-
PE (%) = (Number of colonies formed / Number of cells seeded) x 100
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
Section 2: Elucidating the Mechanism of Action
Understanding how a novel sulfonamide exerts its anti-proliferative effects is crucial for its development. The following assays can help to dissect the underlying molecular mechanisms.
Investigating Cell Cycle Perturbations
Many anti-cancer agents, including some sulfonamides, induce cell cycle arrest, preventing cancer cells from progressing through the necessary phases for division. Flow cytometry with DNA staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Culture and treat cells with the sulfonamide at concentrations around the IC50 value for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is directly proportional to the DNA content.
-
Data Interpretation: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests drug-induced cell cycle arrest at that checkpoint.[11][12]
Detecting Induction of Apoptosis
Apoptosis, or programmed cell death, is a common mechanism by which anti-cancer drugs eliminate tumor cells.[8] The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[13]
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the sulfonamide for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
Mechanistic Target-Specific Assays
Based on the chemical structure of the novel sulfonamide and its observed effects in the foundational assays, more specific mechanistic studies can be pursued.
If the sulfonamide is designed to target carbonic anhydrases, its inhibitory activity against specific isoforms (e.g., CA IX and CA XII) should be confirmed.[2][3] This can be achieved through enzyme inhibition assays using purified recombinant enzymes.[16] The downstream effects of CA inhibition, such as alterations in intracellular and extracellular pH, can also be measured.[8]
For sulfonamides suspected to act as anti-mitotic agents, an in vitro tubulin polymerization assay can directly assess their effect on microtubule dynamics.[2][10] This assay typically monitors the change in turbidity or fluorescence as purified tubulin polymerizes into microtubules in the presence or absence of the test compound.[10]
Protocol: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin and GTP in a polymerization buffer.
-
Assay Setup: In a 96-well plate, add the test sulfonamide at various concentrations, a positive control (e.g., colchicine), and a vehicle control.
-
Initiation of Polymerization: Add the tubulin/GTP mixture to each well and immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Data Acquisition: Measure the absorbance at 340 nm at regular intervals to monitor the kinetics of tubulin polymerization.
-
Data Analysis: Plot absorbance versus time to visualize the polymerization curves. Inhibitors of tubulin polymerization will decrease the rate and extent of the absorbance increase.[2]
Section 3: In Vivo Evaluation of Anti-Proliferative Efficacy
Promising sulfonamide candidates identified through in vitro screening should be advanced to in vivo models to assess their anti-tumor efficacy in a more complex biological system.
Subcutaneous Xenograft Models
Subcutaneous xenograft models, where human cancer cell lines are implanted under the skin of immunodeficient mice, are a standard and widely used preclinical model for evaluating the anti-tumor activity of novel compounds.[11][17][18]
Protocol: Subcutaneous Xenograft Tumor Model
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel to enhance tumor take-rate. Inject the cell suspension subcutaneously into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID).[12][19]
-
Tumor Growth and Monitoring: Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³). Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: Volume = (width)² x length / 2 .[17]
-
Compound Administration: Once tumors have reached the desired size, randomize the mice into treatment and control groups. Administer the novel sulfonamide via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.
-
Efficacy Assessment: Continue to monitor tumor volume and the body weight of the mice throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
Patient-Derived Xenograft (PDX) Models
PDX models, generated by implanting tumor fragments from a patient directly into immunodeficient mice, are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human cancers.[7][9][20] While more resource-intensive to establish and maintain, PDX models can provide more predictive data on treatment response.[7]
Section 4: Integrated Data Analysis and Interpretation
A robust evaluation of a novel sulfonamide's anti-proliferative effects relies on the integration of data from all the described assays. The following diagrams illustrate the logical workflow and the potential mechanistic pathways.
Experimental Workflow for Evaluating Novel Sulfonamides
Caption: Key signaling pathways affected by anti-proliferative sulfonamides.
Conclusion
The protocols and framework presented in this guide provide a robust and scientifically rigorous approach to evaluating the anti-proliferative effects of novel sulfonamides. By integrating foundational viability assays with detailed mechanistic studies and in vivo validation, researchers can build a comprehensive data package to support the continued development of promising anti-cancer therapeutic candidates.
References
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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Gene Therapy and Molecular Biology. (2005). Xenograft Tumor Model Protocol. Retrieved from [Link]
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
- Prota, A. E., et al. (2014). A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs. Proceedings of the National Academy of Sciences, 111(38), 13817-13822.
- Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
- Oruc-Emre, E. E., et al. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1137-1149.
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Hidalgo, M., et al. (2014). Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. Cancer Discovery, 4(9), 998-1013.
- Richmond, A., & Su, Y. (2008). Mouse xenograft models vs. GEM models for human cancer therapeutics. Disease Models & Mechanisms, 1(2-3), 78-82.
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CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]
- Maresca, A., et al. (2004). COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Belonging to This Class of Pharmacological Agents. Mini-Reviews in Medicinal Chemistry, 4(6), 637-643.
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JoVE (Journal of Visualized Experiments). (n.d.). Video: Drugs that Destabilize Microtubules. Retrieved from [Link]
- Rosfjord, E., et al. (2014). Patient-derived xenografts for personalized cancer medicine. Journal of the National Cancer Institute, 106(4), dju069.
- Wang, J., et al. (2019). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Methods in Molecular Biology, 1908, 13-23.
- Nocentini, A., & Supuran, C. T. (2018). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. International Journal of Molecular Sciences, 19(12), 3875.
- Smirnov, P., et al. (2018). PharmacoDB: an integrative database for mining in vitro anticancer drug screening studies. Nucleic Acids Research, 46(D1), D994-D1002.
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Journal of Young Investigators. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Retrieved from [Link]
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Creately. (n.d.). Experimental Flow Chart. Retrieved from [Link]
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Developing In Vivo Models for Testing 4-amino-N-(3-methoxypropyl)benzenesulfonamide: Application Notes and Protocols
Introduction: The Scientific Imperative for In Vivo Assessment
The development of novel therapeutic agents is a meticulous process, demanding a rigorous evaluation of both efficacy and safety before human clinical trials can be considered. For a novel sulfonamide derivative, 4-amino-N-(3-methoxypropyl)benzenesulfonamide, in vivo studies represent a critical juncture in its preclinical development. While in vitro assays provide essential preliminary data on mechanism of action and potential cytotoxicity, they cannot replicate the complex physiological and metabolic environment of a living organism. Therefore, well-designed animal models are indispensable for understanding the pharmacokinetic and pharmacodynamic profiles, therapeutic efficacy, and potential toxicities of this candidate compound.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for establishing robust in vivo models to test this compound. The protocols outlined herein are designed to ensure scientific integrity, ethical conduct, and the generation of reproducible and translatable data.
Compound Profile: this compound
While extensive in vivo data for this specific molecule is not yet publicly available, its core structure as a sulfonamide provides a strong rationale for its initial investigation as an antimicrobial agent. Sulfonamides traditionally function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria[1]. This pathway is absent in mammals, who obtain folic acid from their diet, providing a theoretical basis for selective toxicity against susceptible pathogens[1].
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂O₃S | |
| Molecular Weight | 244.31 g/mol | |
| Physical Form | Solid | |
| Known Hazards | Acute Oral Toxicity (Category 3) |
Given its chemical nature, the primary hypothesis for in vivo testing will be its efficacy against bacterial infections. However, the broader class of sulfonamides has shown a wide range of biological activities, including anti-inflammatory and anti-cancer properties, which may warrant future exploratory studies[2][3].
Part 1: Foundational Principles of In Vivo Model Development
The selection and implementation of an animal model must be a carefully considered process, guided by the scientific question at hand and a commitment to ethical animal use. The "3Rs" principle—Replacement, Reduction, and Refinement—should be the ethical framework for all in vivo research[4][5].
Model Selection: Aligning the Model with the Therapeutic Goal
The choice of animal model is paramount for obtaining relevant and translatable data. For assessing the antibacterial efficacy of this compound, rodent models, particularly mice and rats, are commonly used due to their genetic similarity to humans, rapid breeding cycles, and cost-effectiveness[4][6]. The specific model will depend on the target pathogen and the site of infection.
Commonly Used Bacterial Infection Models:
-
Systemic Infection Model (Sepsis): Intraperitoneal or intravenous injection of bacteria (e.g., Staphylococcus aureus, Escherichia coli) to induce a systemic infection. This model is useful for evaluating the compound's ability to clear bacteria from the bloodstream and prevent mortality.
-
Localized Infection Models:
-
Thigh Infection Model: Intramuscular injection of bacteria to create a localized muscle infection. This is a standard model for assessing the efficacy of antibiotics in reducing bacterial burden in a specific tissue.
-
Wound Infection Model: Topical application of bacteria to a surgical or burn wound. This model is relevant for compounds intended for topical administration or for treating skin and soft tissue infections.
-
Urinary Tract Infection (UTI) Model: Transurethral inoculation of bacteria to establish a bladder infection. This is particularly relevant for sulfonamides, which have historically been used to treat UTIs[7].
-
Experimental Design: Ensuring Rigor and Reproducibility
A well-structured study design is essential for generating reliable results[4]. Key components include:
-
Clear Objectives: Define the primary and secondary endpoints of the study (e.g., reduction in bacterial load, survival rate, changes in inflammatory markers).
-
Appropriate Sample Size: Calculate the number of animals needed to achieve statistical significance, avoiding underpowered studies that waste animals and resources.
-
Control Groups: Include both negative (vehicle-treated) and positive (treated with a known effective antibiotic) control groups to validate the model and provide a benchmark for the test compound's efficacy.
-
Randomization and Blinding: Randomize animals into treatment groups to minimize bias. Blinding of investigators to the treatment allocation can further enhance objectivity.
Part 2: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key in vivo experiments. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 2.1: Acute Toxicity Assessment (Dose-Range Finding)
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)
-
Healthy, young adult mice (e.g., CD-1 or BALB/c), 6-8 weeks old
-
Standard laboratory animal housing and caging
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory environment for at least 7 days prior to the experiment.
-
Dose Preparation: Prepare a series of graded doses of the test compound in the chosen vehicle.
-
Group Assignment: Randomly assign animals to dose groups (n=3-5 per group), including a vehicle control group.
-
Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in activity, posture, breathing, convulsions) at regular intervals for the first 24 hours, and then daily for 14 days.
-
Data Collection: Record body weights daily. At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis.
Data Analysis: Determine the MTD as the highest dose that does not cause mortality or significant clinical signs of toxicity.
Protocol 2.2: Murine Thigh Infection Model for Efficacy Testing
Objective: To evaluate the efficacy of this compound in reducing bacterial load in a localized infection.
Materials:
-
Test compound and vehicle
-
Positive control antibiotic (e.g., sulfamethoxazole)
-
Log-phase culture of a relevant bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Neutropenic mice (rendered neutropenic by cyclophosphamide treatment)
-
Anesthetic (e.g., isoflurane)
-
Phosphate-buffered saline (PBS)
-
Tissue homogenizer
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Induce Neutropenia: Administer cyclophosphamide to mice to induce a neutropenic state, which allows for robust bacterial growth.
-
Bacterial Inoculation: Anesthetize the mice and inject a defined inoculum of the bacterial suspension into the thigh muscle.
-
Treatment Initiation: At a predetermined time post-infection (e.g., 2 hours), begin treatment with the test compound, positive control, or vehicle at various doses and dosing schedules.
-
Efficacy Assessment: At 24 hours post-treatment initiation, euthanize the mice.
-
Bacterial Load Determination: Aseptically dissect the infected thigh muscle, weigh it, and homogenize it in sterile PBS.
-
Plating and Incubation: Perform serial dilutions of the tissue homogenate and plate on TSA plates. Incubate overnight at 37°C.
-
CFU Counting: Count the number of colony-forming units (CFUs) on the plates and calculate the CFU per gram of tissue.
Data Analysis: Compare the mean log10 CFU/gram of tissue between the treated and vehicle control groups. A statistically significant reduction in bacterial load indicates efficacy.
Protocol 2.3: Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Materials:
-
Test compound
-
Healthy, cannulated rats or mice
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer a single dose of the test compound via intravenous (IV) and oral (PO) routes to different groups of animals.
-
Blood Sampling: Collect blood samples from a cannulated vessel (e.g., jugular vein) at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the parent compound and any major metabolites.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Part 3: Visualization and Data Presentation
Clear visualization of experimental workflows and data is crucial for interpretation and communication.
Experimental Workflow Diagram
Caption: Workflow for the Murine Thigh Infection Model.
Hypothesized Signaling Pathway
Caption: Hypothesized Mechanism of Action via DHPS Inhibition.
Conclusion and Future Directions
The successful development of in vivo models is a cornerstone of preclinical drug development. The protocols and principles outlined in this guide provide a robust framework for the initial assessment of this compound as a potential therapeutic agent. Data generated from these studies will be crucial for making informed decisions about the compound's future development, including lead optimization and progression towards investigational new drug (IND)-enabling studies. Future work should focus on expanding the in vivo evaluation to include different infection models, assessing the potential for resistance development, and conducting more comprehensive toxicological profiling.
References
- BenchChem. (n.d.). Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs.
- Mohanan, S., et al. (2022). A Structured Approach to Optimizing Animal Model Selection for Human Translation. SLAS Discovery, 27(3), 124-132.
- NCBI Bookshelf. (2012). Assay Guidance Manual: In Vivo Assay Guidelines.
- BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing.
- Kazoka, Ž., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 24(18), 3290.
- García-García, A., et al. (2010). 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o2663.
- Igwe, K. K., & Okoro, U. C. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Basic and Clinical Physiology and Pharmacology, 32(4), 549-560.
- Taconic Biosciences. (2025). The Role of Mouse Models in Drug Discovery.
- SciencePharma. (n.d.). Replace, Reduce, Refine. Animal testing in drug development.
- Sigma-Aldrich. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- Holman, T. R., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(3), 987-998.
-
Kowalik, M., et al. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ, 10, e13131. Retrieved from [Link]
- Li, Y., et al. (2021). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 64(15), 11203-11220.
- BenchChem. (n.d.). The Rising Potential of 4-Amino-3-methoxybenzenesulfonamide Derivatives in Therapeutic Development.
-
Matulis, D., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(19), 6529. Retrieved from [Link]
- Perez-Alvarez, S., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.
- precisionFDA. (n.d.). 4-Amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide.
- Wang, J., et al. (2011). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Journal of AOAC International, 94(4), 1275-1280.
- Al-Suhaimi, E. A., & Al-Jafari, A. A. (2016). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Taibah University Medical Sciences, 11(6), 528-537.
- El-Sayed, W. M., et al. (2020). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 12(1), 1-11.
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Synthetic Routes to N-(3-methoxypropyl) Substituted Sulfonamides: An Application Guide for Researchers
Introduction: The Significance of the N-(3-methoxypropyl) Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The strategic incorporation of an N-(3-methoxypropyl) substituent onto the sulfonamide nitrogen can significantly modulate the physicochemical properties of the parent molecule. This alkyl chain with a terminal methoxy group can influence lipophilicity, metabolic stability, and hydrogen bonding capacity, thereby fine-tuning the pharmacokinetic and pharmacodynamic profile of a drug candidate. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic strategies to access this valuable structural motif, complete with detailed protocols and mechanistic insights.
Strategic Approaches to the Synthesis of N-(3-methoxypropyl) Substituted Sulfonamides
The construction of the N-(3-methoxypropyl) sulfonamide linkage can be approached through several reliable synthetic routes. The choice of a particular method often depends on the availability of starting materials, the desired scale of the reaction, and the presence of other functional groups in the molecule. The two most direct and widely employed strategies are:
-
Sulfonylation of 3-Methoxypropylamine: This is a classic and highly effective method involving the reaction of a sulfonyl chloride with 3-methoxypropylamine.
-
N-Alkylation of a Primary Sulfonamide: This approach involves the formation of the sulfonamide bond first, followed by the introduction of the 3-methoxypropyl group via alkylation.
Less common, yet viable, alternatives include reductive amination and the Mitsunobu reaction, which offer advantages in specific synthetic contexts.
Visualizing the Synthetic Pathways
Figure 1: Primary synthetic strategies for N-(3-methoxypropyl) sulfonamides.
Detailed Application Notes and Protocols
Method 1: Synthesis via Sulfonylation of 3-Methoxypropylamine
This is arguably the most straightforward and commonly employed method. The nucleophilic primary amine of 3-methoxypropylamine readily attacks the electrophilic sulfur atom of a sulfonyl chloride, displacing the chloride and forming the stable sulfonamide bond. A base is required to neutralize the hydrochloric acid generated during the reaction.
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert and dissolves both the sulfonyl chloride and the amine.
-
Base: Pyridine or triethylamine are commonly used. Pyridine can also act as a nucleophilic catalyst, while triethylamine is a non-nucleophilic base. The choice may depend on the reactivity of the specific sulfonyl chloride.
-
Temperature: The reaction is typically started at 0 °C to control the initial exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine. Allowing the reaction to warm to room temperature ensures completion.
Experimental Protocol: Synthesis of N-(3-methoxypropyl)benzenesulfonamide
Materials:
-
Benzenesulfonyl chloride (1.0 eq)
-
3-Methoxypropylamine (1.1 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-methoxypropylamine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure N-(3-methoxypropyl)benzenesulfonamide.
Method 2: Synthesis via N-Alkylation of a Primary Sulfonamide
This method is particularly useful when the desired sulfonyl chloride is not commercially available but the corresponding primary sulfonamide is. The sulfonamide nitrogen is first deprotonated with a suitable base to form a nucleophilic anion, which then displaces a leaving group on a 3-methoxypropyl electrophile.
Causality Behind Experimental Choices:
-
Base: A moderately strong base like potassium carbonate is often sufficient for deprotonating the sulfonamide. For less reactive alkylating agents or more sterically hindered sulfonamides, a stronger base such as sodium hydride (NaH) may be necessary.
-
Alkylating Agent: 3-methoxypropyl bromide or iodide are common choices, with the iodide being more reactive. Alternatively, a tosylate or mesylate can be used as the leaving group.
-
Solvent: Anhydrous dimethylformamide (DMF) is a polar aprotic solvent that is excellent for SN2 reactions as it solvates the cation of the base, leaving the anion more nucleophilic.
Experimental Protocol: Synthesis of N-(3-methoxypropyl)-4-methylbenzenesulfonamide
Materials:
-
4-Methylbenzenesulfonamide (p-toluenesulfonamide) (1.0 eq)
-
3-Methoxypropyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, rotary evaporator.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, combine 4-methylbenzenesulfonamide (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF.
-
Addition of Alkylating Agent: Add 3-methoxypropyl bromide (1.2 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate as the eluent) to obtain the pure N-(3-methoxypropyl)-4-methylbenzenesulfonamide.
Alternative Synthetic Strategies
While the two methods detailed above are the most common, other powerful reactions in the synthetic chemist's toolbox can be employed to construct N-(3-methoxypropyl) sulfonamides.
Reductive Amination
This one-pot procedure involves the reaction of a sulfonamide with 3-methoxypropanal in the presence of a reducing agent. An imine intermediate is formed in situ and is immediately reduced to the desired N-alkylated sulfonamide.
Key Considerations:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often used for this transformation.
-
Advantages: This method avoids the use of potentially harsh alkylating agents.
Mitsunobu Reaction
The Mitsunobu reaction allows for the N-alkylation of a sulfonamide with 3-methoxy-1-propanol.[1][2][3] This reaction proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the achiral 3-methoxy-1-propanol.
Key Reagents:
-
Phosphine: Typically triphenylphosphine (PPh₃).
-
Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4]
-
Advantages: The reaction occurs under mild and neutral conditions.
Characterization and Data Presentation
The successful synthesis of N-(3-methoxypropyl) substituted sulfonamides should be confirmed by standard analytical techniques.
Table 1: Expected Spectroscopic Data for a Representative N-(3-methoxypropyl) Sulfonamide
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons in the range of δ 7.0-8.0 ppm. - A triplet for the -OCH₃ group around δ 3.3 ppm. - A triplet for the -CH₂-O- group around δ 3.4-3.5 ppm. - A triplet for the -SO₂NH-CH₂ - group around δ 3.0-3.2 ppm. - A multiplet (quintet or sextet) for the central -CH₂- group of the propyl chain around δ 1.7-1.9 ppm. - A broad singlet for the N-H proton (can be exchangeable with D₂O). |
| ¹³C NMR | - Aromatic carbons in the range of δ 120-145 ppm. - A signal for the -OC H₃ carbon around δ 58-59 ppm. - A signal for the -C H₂-O- carbon around δ 70-71 ppm. - A signal for the -SO₂NH-C H₂- carbon around δ 41-43 ppm. - A signal for the central -C H₂- carbon of the propyl chain around δ 29-31 ppm. |
| IR | - S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). - N-H stretching band for secondary sulfonamides around 3300-3200 cm⁻¹. |
| Mass Spec. | - A molecular ion peak corresponding to the calculated molecular weight of the target compound. |
Conclusion
The synthesis of N-(3-methoxypropyl) substituted sulfonamides is readily achievable through well-established synthetic methodologies. The choice between the sulfonylation of 3-methoxypropylamine and the N-alkylation of a primary sulfonamide will largely be dictated by the availability of the starting materials. Both routes offer high yields and are amenable to a wide range of substrates. The alternative methods of reductive amination and the Mitsunobu reaction provide valuable options for specific synthetic challenges. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize and characterize this important class of compounds for their drug discovery and development programs.
References
-
Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
- Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- Anwar, M. U., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(11), 3198.
-
Organic Syntheses Procedure. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). a general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]
- Dembinski, R. (2017). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 117(15), 9764-9842.
- Hughes, D. L. (2011). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
Sources
Application Notes and Protocols for Fragment-Based Drug Discovery (FBDD)
Introduction: A Paradigm Shift in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3][4] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins with the identification of low-molecular-weight fragments that bind weakly to a biological target.[3] These initial "hits" are then optimized through structure-guided medicinal chemistry to produce high-affinity lead candidates.[1][5] This approach offers several advantages, including a more thorough exploration of chemical space and the generation of leads with superior physicochemical properties.[3][6]
The core principle of FBDD lies in the concept of ligand efficiency (LE) , a metric that relates the binding affinity of a compound to its size (typically the number of non-hydrogen atoms). Fragments, due to their small size and low complexity, often exhibit high ligand efficiency, making them excellent starting points for developing potent and drug-like molecules.[3][6]
The "Rule of Three": A Guiding Principle for Fragment Selection
To maximize the probability of identifying high-quality hits, fragment libraries are often curated based on the "Rule of Three".[2][7][8][9] This empirical guideline suggests that fragments should ideally possess the following characteristics:
-
Molecular weight < 300 Da [2]
-
cLogP ≤ 3 [2]
-
Number of hydrogen bond donors ≤ 3 [2]
-
Number of hydrogen bond acceptors ≤ 3 [2]
Adherence to the "Rule of Three" helps to ensure that the selected fragments have good aqueous solubility, which is crucial for the high concentrations required in many screening assays, and provides a solid foundation for subsequent optimization without leading to excessively large and lipophilic final compounds.[8][9]
Caption: The overall workflow of Fragment-Based Drug Discovery.
Part 1: The Foundation - Building a High-Quality Fragment Library
The success of any FBDD campaign is fundamentally dependent on the quality of the fragment library.[11] A well-designed library should be diverse, contain compounds with good aqueous solubility, and be synthetically tractable to facilitate downstream medicinal chemistry efforts.[11][12][13][14][15]
| Parameter | Recommendation | Rationale |
| Library Size | 1,000 - 3,000 compounds | Provides sufficient diversity while remaining manageable for most screening techniques. |
| Chemical Diversity | Maximize scaffold diversity | Ensures a broad exploration of chemical space to increase the chances of finding a hit for any given target.[14] |
| Aqueous Solubility | > 1 mM | Essential for high-concentration screening required to detect weak binders and to avoid false positives due to aggregation.[12] |
| Purity | > 95% | Ensures that any observed activity is due to the intended fragment. |
| Reactivity | Avoid reactive functional groups | Prevents non-specific, covalent modification of the target protein. |
| Synthetic Tractability | Fragments should have clear vectors for chemical elaboration. | Facilitates the subsequent hit-to-lead optimization process.[15] |
Protocol: Quality Control of a Fragment Library
Objective: To ensure the identity, purity, and solubility of fragments in the library.
Materials:
-
Fragment library in DMSO stock solution (e.g., 100 mM).
-
Phosphate-buffered saline (PBS) or other relevant aqueous buffer.
-
NMR tubes.
-
LC-MS system.
-
Nephelometer or similar instrument for solubility assessment.
Methodology:
-
Identity and Purity Assessment (LC-MS):
-
Dilute each fragment stock to an appropriate concentration for LC-MS analysis.
-
Inject the sample into the LC-MS system.
-
Confirm the molecular weight of the major peak corresponds to the expected fragment.
-
Assess purity by integrating the peak area of the desired compound relative to all other peaks. A purity of ≥95% is recommended.
-
-
Solubility Assessment (Nephelometry):
-
Prepare a serial dilution of each fragment in the screening buffer.
-
Measure the light scattering of each solution using a nephelometer.
-
The concentration at which a sharp increase in light scattering is observed indicates the limit of solubility.
-
-
Structural Confirmation and Aggregation Check (¹H NMR):
-
Prepare a solution of each fragment in the aqueous screening buffer (with 5-10% D₂O) at the intended screening concentration.
-
Acquire a 1D ¹H NMR spectrum.
-
Confirm that the spectrum is consistent with the structure of the fragment.
-
Broad peaks may indicate aggregation and such compounds should be flagged.
-
Part 2: The Hunt - Fragment Screening Methodologies
Due to the weak binding affinities of fragments, highly sensitive biophysical techniques are required for their detection.[5][16][17][18][19] There is no single best method for all targets; the choice of screening technique depends on factors such as the nature of the target protein, its availability, and the desired throughput.
| Technique | Throughput | Protein Consumption | Structural Information | Measures |
| NMR | Low-Medium | High | Yes (protein-observed) | Binding, KD, Stoichiometry |
| X-ray Crystallography | Low | High | High-resolution | Binding site, Pose |
| SPR | High | Low | No | Kinetics (kon, koff), Affinity (KD) |
| Biochemical Assays | High | Low | No | Functional activity (IC50) |
| Thermal Shift (DSF) | Medium-High | Medium | No | Binding, ΔTm |
Section 2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for FBDD as it can detect weak binding events and provide information on the binding site and affinity.[5][20][21] NMR screening methods can be broadly categorized into ligand-observed and protein-observed techniques.[22]
-
Ligand-Observed NMR: These methods monitor the NMR signals of the fragments. They are generally faster and consume less protein than protein-observed methods. Popular techniques include Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY).[16][20]
-
Protein-Observed NMR: These methods monitor the NMR signals of the target protein, typically using ¹⁵N- or ¹³C-labeled protein. Chemical Shift Perturbation (CSP) experiments can identify the binding site of a fragment on the protein surface.
Caption: Workflow for ligand- and protein-observed NMR screening.
Objective: To identify fragments that bind to a target protein from a mixture of compounds.
Materials:
-
Target protein (10-50 µM).
-
Fragment mixture (cocktail) in screening buffer (100-500 µM per fragment).
-
NMR spectrometer equipped with a cryoprobe.
Methodology:
-
Sample Preparation:
-
Dissolve the lyophilized protein in the screening buffer (e.g., PBS in 99.9% D₂O).
-
Prepare a cocktail of 5-10 fragments in the same buffer.
-
Combine the protein and fragment cocktail solutions to achieve the final desired concentrations.
-
-
NMR Data Acquisition:
-
Acquire a reference 1D ¹H NMR spectrum of the mixture.
-
Set up the STD experiment. This involves acquiring two spectra: one with on-resonance saturation of the protein signals (far from ligand signals, e.g., -1 ppm) and one with off-resonance saturation (e.g., 40 ppm).
-
The saturation time is a key parameter and should be optimized (typically 1-2 seconds).
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Signals present in the STD spectrum correspond to protons of the fragments that are in close proximity to the protein, indicating binding.
-
The intensity of the STD signals is proportional to the binding affinity.
-
-
Deconvolution:
-
If a cocktail shows activity, each fragment from that cocktail must be tested individually to identify the active compound(s).
-
Section 2.2: X-Ray Crystallography
Crystallographic screening provides high-resolution structural information about how a fragment binds to its target, which is invaluable for subsequent structure-based drug design.[5][23][24][25][26] Although traditionally a low-throughput technique, advances in automation have made it a viable primary screening method.[23][25]
Protocol: Crystallographic Fragment Screening via Soaking
Objective: To determine the three-dimensional structure of a protein-fragment complex.
Materials:
-
Crystals of the target protein.
-
Fragment solutions at high concentrations (10-100 mM) in a cryo-protectant solution.
-
Crystal harvesting loops.
-
Liquid nitrogen for flash-cooling.
-
Synchrotron X-ray source.
Methodology:
-
Crystal Soaking:
-
Transfer a protein crystal into a drop containing the fragment solution. Cocktails of 2-8 fragments can be used to increase throughput.[23]
-
Incubate the crystal for a period ranging from minutes to hours. The soaking time needs to be optimized to allow fragment diffusion into the crystal without damaging the crystal lattice.
-
-
Crystal Harvesting and Flash-Cooling:
-
Using a loop, carefully remove the crystal from the soaking drop.
-
Plunge the crystal into liquid nitrogen to flash-cool it, which prevents ice crystal formation and preserves the crystal quality during data collection.
-
-
X-ray Diffraction Data Collection:
-
Mount the frozen crystal on the goniometer at a synchrotron beamline.
-
Collect a complete X-ray diffraction dataset.
-
-
Data Processing and Structure Determination:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using molecular replacement if a structure of the apo-protein is available.
-
Calculate electron density maps. The presence of a bound fragment will be indicated by a region of unexplained electron density in the protein's binding site.
-
Model the fragment into the density and refine the structure.
-
Section 2.3: Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that allows for the real-time detection of binding events.[5][27][28][29][30] It is a high-throughput method that consumes very little protein and can provide valuable kinetic information (association and dissociation rates) in addition to binding affinity.[27][30]
Caption: Workflow for an SPR-based fragment screening experiment.
Objective: To identify and characterize fragment binding to an immobilized target protein.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Target protein.
-
Fragment library.
-
Running buffer.
-
Immobilization reagents (e.g., EDC/NHS).
Methodology:
-
Protein Immobilization:
-
Activate the sensor chip surface using EDC/NHS.
-
Inject the target protein over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active groups.
-
A reference flow cell should be prepared in the same way but without protein immobilization to allow for reference subtraction.
-
-
Primary Screen:
-
Inject a single high concentration of each fragment (e.g., 200 µM) over the target and reference flow cells.
-
Monitor the binding response in real-time. A response significantly above the noise level in the target channel compared to the reference channel indicates a potential hit.
-
-
Hit Confirmation and Affinity Determination:
-
For each hit from the primary screen, perform a dose-response experiment by injecting a series of concentrations of the fragment.
-
Fit the steady-state binding responses against the fragment concentrations to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
-
-
Data Analysis:
-
All data should be double-referenced (subtracting the response from the reference flow cell and from a buffer-only injection). This is critical to remove bulk refractive index effects and non-specific binding.[27][30]
-
Calculate ligand efficiency for each confirmed hit to prioritize fragments for follow-up.
-
Section 2.4: Biochemical and Biophysical Assays
While biophysical methods that directly measure binding are most common in FBDD, high-concentration biochemical assays can also be effective for identifying fragments that modulate a protein's function, particularly for enzymes.[31][32][33][34][35] Additionally, thermal shift assays provide a straightforward method to detect fragment binding by measuring changes in protein stability.
Objective: To identify fragments that inhibit the activity of an enzyme.
Materials:
-
Enzyme.
-
Substrate.
-
Fragment library.
-
Assay buffer.
-
Microplate reader.
Methodology:
-
Assay Development:
-
Optimize the assay conditions (enzyme and substrate concentrations) to be in the linear range and to be sensitive to weak inhibitors.
-
Confirm that the assay is tolerant to the high concentrations of DMSO that will be present due to the high fragment concentrations.
-
-
Screening:
-
Dispense the enzyme into the wells of a microplate.
-
Add the fragments at a high concentration (e.g., 500 µM). Include positive and negative controls.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress using a plate reader.
-
-
Hit Confirmation:
Part 3: The Evolution - From Fragment Hit to Lead Compound
Identifying a fragment hit is only the first step. The ultimate goal is to evolve these low-affinity starting points into potent, selective, and drug-like lead compounds.[36][37][38][39] This process is heavily reliant on structural information and is often guided by computational chemistry.[19][40][41][[“]][43][44]
Strategies for Fragment Evolution
There are three main strategies for optimizing fragment hits:
-
Fragment Growing: This involves adding functional groups to the fragment to make additional interactions with the target protein. This is the most common strategy.[39]
-
Fragment Linking: If two fragments are found to bind in adjacent pockets, they can be chemically linked together to create a single, higher-affinity molecule.[39]
-
Fragment Merging: If two fragments are found to bind in an overlapping fashion, their key binding features can be combined into a single, novel scaffold.[39]
Caption: The main strategies for evolving fragment hits into lead compounds.
The successful application of these strategies is critically dependent on obtaining high-resolution structural data for the protein-fragment complexes, typically from X-ray crystallography or NMR. This structural information allows medicinal chemists to design modifications that will improve binding affinity and other key properties in a rational, structure-guided manner.
Conclusion
Fragment-Based Drug Discovery has matured into a cornerstone of modern drug discovery, offering a rational and efficient path to novel therapeutics.[4] By starting with small, simple molecules and leveraging sensitive biophysical screening techniques and structure-guided design, FBDD can successfully tackle even the most challenging biological targets. The integration of experimental protocols, as outlined in these application notes, with computational approaches will continue to accelerate the discovery of the next generation of medicines.
References
- Vertex AI Search. (n.d.). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- Vertex AI Search. (n.d.). Fragment Screening. Drug Discovery.
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Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in the Synthesis of N-Substituted Benzenesulfonamides
Welcome to the Technical Support Center for the synthesis of N-substituted benzenesulfonamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered when dealing with sterically hindered substrates in this crucial synthetic transformation. The formation of the N-S bond in sulfonamides is a cornerstone reaction in medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in a multitude of therapeutic agents.[1] However, when bulky substituents are present on either the amine or the sulfonyl chloride, the reaction can be sluggish or fail entirely under standard conditions.
This resource provides a structured approach to understanding and overcoming these steric challenges through a series of frequently asked questions, detailed troubleshooting guides, and validated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction between a bulky secondary amine and a benzenesulfonyl chloride failing under standard conditions (e.g., pyridine in DCM)?
A: The primary challenge in the synthesis of sterically hindered N-substituted benzenesulfonamides is the confluence of two factors: the diminished nucleophilicity of the bulky amine and the steric congestion around the nitrogen atom.[2][3][4] This steric shield impedes the approach of the amine to the electrophilic sulfur atom of the sulfonyl chloride, significantly increasing the activation energy of the reaction. Standard conditions, such as using pyridine as a base in a solvent like dichloromethane (DCM) at room temperature, often do not provide sufficient energy to overcome this barrier, resulting in low to no product formation.[3]
Q2: What are the general strategies to improve the yield of a sterically hindered sulfonamide synthesis?
A: When facing a low-yielding reaction due to steric hindrance, a systematic approach to optimization is crucial. The following strategies can be employed:
-
Forcing Conditions: Increasing the reaction temperature is often the most straightforward approach to provide the necessary activation energy.[3] Microwave irradiation can also be a highly effective method for rapidly achieving high temperatures and accelerating the reaction.[5]
-
More Reactive Reagents: Switching to a more reactive sulfonylating agent, such as a sulfonyl fluoride, can sometimes facilitate the reaction with a less nucleophilic amine.[6]
-
Catalysis: Employing a catalyst can provide an alternative, lower-energy reaction pathway. Lewis acids like indium can activate the sulfonyl chloride, making it more susceptible to nucleophilic attack by a hindered amine.[3][5] Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also powerful tools for forming C-N bonds under milder conditions and are particularly useful for hindered substrates.[7]
Q3: Are there alternative synthetic routes to N-substituted benzenesulfonamides that are more tolerant of steric hindrance?
A: Yes, several modern synthetic methods have been developed to address the challenge of steric hindrance in sulfonamide synthesis. These include:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds and is highly effective for coupling sterically hindered amines with aryl halides or sulfonates.[7][8][9] By using specialized phosphine ligands, even challenging couplings can be achieved with high yields.[10][11]
-
Ullmann Condensation: A copper-catalyzed cross-coupling reaction that can be used to form N-aryl sulfonamides.[12] While classic Ullmann conditions often require harsh conditions, modern protocols with specialized ligands allow the reaction to proceed under milder conditions, making it more suitable for sensitive or sterically hindered substrates.[13][14][15]
-
Mitsunobu Reaction: This reaction allows for the N-alkylation of sulfonamides with alcohols.[16][17][18] It is particularly useful for introducing secondary alkyl groups with inversion of stereochemistry. The Fukuyama modification of the Mitsunobu reaction is specifically designed for the N-alkylation of sulfonamides.[16]
Troubleshooting Guides
This section provides a problem-and-solution framework for common issues encountered during the synthesis of sterically hindered N-substituted benzenesulfonamides.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low to No Product Yield | 1. Insufficient reactivity due to steric hindrance.[2][4] 2. Low nucleophilicity of the amine.[2][4] 3. Hydrolysis of the sulfonyl chloride.[2] 4. Poor quality of reagents.[2] | 1. Increase Reaction Temperature: Gradually increase the temperature of the reaction mixture. Consider switching to a higher boiling point solvent or using microwave irradiation.[19] 2. Use a Stronger, Non-Nucleophilic Base: A stronger base can more effectively deprotonate the amine, increasing its nucleophilicity. 3. Employ a Catalyst: Introduce a Lewis acid catalyst (e.g., indium) or explore transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Ullmann).[7][12] 4. Verify Reagent Quality: Ensure the amine is pure and dry. Use freshly opened or purified sulfonyl chloride to avoid issues with hydrolysis.[2] |
| Formation of Side Products | 1. N,N-Dialkylation: For primary sulfonamides, over-alkylation can be a significant issue.[20] 2. Decomposition of Starting Materials or Product: Harsh reaction conditions can lead to degradation. | 1. Control Stoichiometry: Use a 1:1 or slight excess of the amine to the sulfonylating agent.[20] 2. Modify Reaction Conditions: If decomposition is observed at high temperatures, explore milder, catalyzed methods. |
| Reaction Stalls (Incomplete Conversion) | 1. Catalyst deactivation. 2. Reversible reaction equilibrium. | 1. Add Fresh Catalyst: If using a catalytic method, adding another portion of the catalyst may restart the reaction. 2. Remove Byproducts: If a byproduct is inhibiting the reaction, consider methods to remove it from the reaction mixture as it forms (e.g., use of molecular sieves to remove water). |
Experimental Workflows and Decision Making
The following diagram illustrates a logical workflow for troubleshooting and optimizing the synthesis of sterically hindered N-substituted benzenesulfonamides.
Caption: Troubleshooting workflow for hindered sulfonamide synthesis.
Detailed Experimental Protocols
Protocol 1: Indium-Catalyzed Synthesis of a Sterically Hindered Sulfonamide
This protocol is adapted for the synthesis of N-(tert-butyl)benzenesulfonamide, a sterically hindered sulfonamide, and highlights the use of indium as a catalyst to overcome the low reactivity of tert-butylamine.[3]
Materials:
-
Benzenesulfonyl chloride
-
tert-Butylamine
-
Indium powder
-
Anhydrous acetonitrile
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add benzenesulfonyl chloride (1.0 mmol), tert-butylamine (1.2 mmol), and indium powder (10 mol%).
-
Add anhydrous acetonitrile (5 mL) to the flask.
-
Stir the reaction mixture at reflux (approximately 82 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Partition the mixture between diethyl ether and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(tert-butyl)benzenesulfonamide.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of a Sterically Hindered N-Aryl Sulfonamide
This generalized protocol is for the palladium-catalyzed synthesis of a sterically hindered N-aryl sulfonamide, which is particularly useful when direct sulfonylation is challenging.[7][9]
Materials:
-
Aryl halide (e.g., 2-chloro-1,3,5-triisopropylbenzene)
-
Hindered amine (e.g., 2,6-diisopropylaniline)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Strong, non-nucleophilic base (e.g., NaOtBu)
-
Anhydrous toluene
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-2 mol%), phosphine ligand (2-4 mol%), and base (1.5-2.0 equivalents) to a flame-dried reaction vessel.
-
Add the aryl halide (1.0 equivalent) and the hindered amine (1.2 equivalents).
-
Add anhydrous toluene to the vessel.
-
Seal the vessel and heat the reaction mixture at the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle of the Buchwald-Hartwig amination, a key alternative route for synthesizing sterically hindered N-substituted sulfonamides.
Sources
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Technical Support Center: Synthesis of 4-amino-N-(3-methoxypropyl)benzenesulfonamide
Welcome to the technical support center for the synthesis of 4-amino-N-(3-methoxypropyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this multi-step synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to improve your yield and purity.
F.A.Q. - Common Issues & Quick Solutions
Q1: My overall yield is consistently low. What are the most likely causes?
A1: Low overall yield in this synthesis typically points to issues in one of the two key steps: the initial sulfonylation of 3-methoxypropylamine with 4-acetamidobenzenesulfonyl chloride, or the final deprotection of the acetamido group. Common culprits include incomplete reactions, side product formation (e.g., bis-sulfonylation), or product loss during workup and purification. A thorough analysis of each step is crucial.
Q2: I'm observing a significant amount of a di-sulfonylated byproduct. How can I prevent this?
A2: Di-sulfonylation occurs when the initially formed sulfonamide is deprotonated and reacts with a second molecule of the sulfonyl chloride.[1] To minimize this, slowly add the 4-acetamidobenzenesulfonyl chloride to the reaction mixture containing 3-methoxypropylamine and a non-nucleophilic base like triethylamine or pyridine.[1][2] Maintaining a low temperature (0-5 °C) during the addition is also critical to control the reaction rate and favor mono-sulfonylation.[1][3]
Q3: The deprotection step is not going to completion, or I'm seeing degradation of my product. What are the best conditions for removing the acetyl group?
A3: Incomplete deprotection or product degradation during acidic hydrolysis is a common challenge. The choice of acid and reaction conditions is key. While strong acids like HCl are effective, they can sometimes lead to side reactions if not carefully controlled. A common and effective method is heating the N-acetylated intermediate in aqueous hydrochloric acid. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent over-exposure to harsh acidic conditions.
Q4: My final product is difficult to purify. What purification strategies do you recommend?
A4: Purification challenges often arise from unreacted starting materials or closely related side products. After the deprotection step and basic workup, the crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water. If recrystallization is insufficient, flash column chromatography on silica gel is a reliable alternative. A mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine can effectively separate the desired product.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, step-by-step approach to address specific problems you may encounter during the synthesis.
Problem 1: Low Yield in the Sulfonylation Step (Formation of 4-acetamido-N-(3-methoxypropyl)benzenesulfonamide)
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted 3-methoxypropylamine or 4-acetamidobenzenesulfonyl chloride.
-
Isolation of a significant amount of a higher molecular weight byproduct, likely the di-sulfonylated product.
Root Causes & Solutions:
-
Hydrolysis of 4-acetamidobenzenesulfonyl chloride: Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of moisture.[4][5] This reduces the amount of electrophile available to react with the amine.
-
Sub-optimal Reaction Conditions: The choice of base, temperature, and addition rate are critical for maximizing the yield of the desired mono-sulfonamide.[1]
-
Protocol:
-
Dissolve 3-methoxypropylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (1.5 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the amine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
-
Inadequate Base: An insufficient amount or a weak base will not effectively neutralize the HCl generated during the reaction.[5] This leads to the protonation of the amine, reducing its nucleophilicity and slowing down the desired reaction.[5]
-
Solution: Use at least one equivalent of a suitable base like pyridine or triethylamine.[5]
-
Caption: Troubleshooting workflow for low yield in the sulfonylation step.
Problem 2: Incomplete Deprotection or Product Degradation
Symptoms:
-
TLC or LC-MS analysis of the crude product shows a mixture of the starting N-acetylated compound and the desired product.
-
The presence of multiple, unidentified spots on the TLC plate, suggesting product degradation.
Root Causes & Solutions:
-
Insufficient Hydrolysis Conditions: The acetyl group may be resistant to cleavage under mild acidic conditions.
-
Solution: Increase the concentration of the acid or the reaction temperature. A common starting point is refluxing in 3-6 M aqueous HCl.
-
-
Prolonged Exposure to Harsh Conditions: While stronger acid and higher temperatures can drive the reaction to completion, they can also lead to the degradation of the electron-rich aromatic ring or cleavage of the sulfonamide bond.
-
Protocol:
-
Suspend the 4-acetamido-N-(3-methoxypropyl)benzenesulfonamide in 3 M aqueous HCl.
-
Heat the mixture to reflux (approximately 100-110 °C).
-
Monitor the reaction progress every 30-60 minutes by TLC or LC-MS.
-
Once the starting material is consumed, immediately cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution) to a pH of 8-9.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
-
Caption: The two-step synthesis of the target compound.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Sulfonylation: Amine to Sulfonyl Chloride Ratio | 1.0 : 1.0 | Minimizes unreacted starting materials. |
| Sulfonylation: Base (Pyridine or TEA) Stoichiometry | 1.2 - 1.5 equivalents | Neutralizes generated HCl without competing as a nucleophile. |
| Sulfonylation: Reaction Temperature | 0 °C during addition, then warm to RT | Controls reaction rate, minimizing di-sulfonylation.[1][3] |
| Deprotection: HCl Concentration | 3 - 6 M | Effective for acetyl group cleavage. |
| Deprotection: Reaction Temperature | Reflux (~100-110 °C) | Provides sufficient energy for hydrolysis. |
References
- Humedy, I. T., et al. (2015). A review on sulfonamides: Synthesis, mechanism of action and side effects. Research Journal of Pharmacy and Technology, 8(9), 1213-1218.
- Mondal, S., et al. (2019). Metal-Free Synthesis of Pharmaceutically Relevant Sulfonylureas via Direct Reaction of Sulfonamides with Amides. The Journal of Organic Chemistry, 84(21), 13855-13864.
-
Sarver, P. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21473-21480. [Link]
- Levin, J. I., et al. (2011). Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation.
- Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- D. A. Black, et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). The Royal Society of Chemistry.
- Shaikh, R. A., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32962-32981.
- Wynd, A. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 695-700.
-
Wikipedia. (n.d.). Sulfonamide. [Link]
- Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17820-17842.
-
Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. [Link]
- King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2477-2486.
- Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 732-738.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 856-865.
-
LiveJournal. (n.d.). Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide. [Link]
- Al-Masoudi, N. A., et al. (2019). Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. Journal of Physics: Conference Series, 1294(5), 052042.
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Technical Support Center: Troubleshooting Low Solubility of Sulfonamide Derivatives in Biological Assays
Welcome to the technical support center dedicated to addressing the challenges associated with the low solubility of sulfonamide derivatives in biological assays. This guide is designed for researchers, scientists, and drug development professionals who encounter and need to overcome solubility hurdles to obtain reliable and reproducible experimental data. We will delve into the underlying physicochemical principles governing sulfonamide solubility and provide practical, field-proven troubleshooting strategies and detailed protocols.
Introduction: The Sulfonamide Solubility Challenge
Sulfonamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[1][2] However, their often-planar aromatic structures and potential for strong intermolecular hydrogen bonding can lead to poor aqueous solubility.[3][4] This low solubility is a significant bottleneck in drug discovery, as it can lead to underestimated compound potency, inconsistent results in in vitro assays, and poor bioavailability.[5][6] This guide provides a systematic approach to diagnosing and resolving these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why are my sulfonamide derivatives precipitating in my cell culture media?
A1: Precipitation of sulfonamide derivatives in aqueous-based cell culture media is a common issue stemming from several factors:
-
Exceeding Aqueous Solubility Limit: The final concentration of your compound in the media may be higher than its intrinsic aqueous solubility.[7][8]
-
"Crashing Out" from Organic Solvent: When a concentrated stock solution (typically in DMSO) is rapidly diluted into the aqueous media, the abrupt change in solvent polarity can cause the compound to precipitate out of the solution.[7]
-
pH-Dependent Solubility: Sulfonamides are weak acids, and their solubility is highly dependent on the pH of the medium.[9][10][11] The sulfonamide group (-SO₂NH-) can be deprotonated at higher pH values, forming a more soluble salt. Cell culture media is typically buffered around pH 7.4, which may not be optimal for keeping all sulfonamide derivatives in solution.[10]
-
Temperature Effects: A decrease in temperature can lower the solubility of some compounds. Adding a stock solution to cold media can induce precipitation.[7]
-
Interactions with Media Components: Components in the cell culture media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A2: Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting your results and making informed decisions.[12][13][14]
| Solubility Type | Description | Relevance in Drug Discovery |
| Kinetic Solubility | Measures the concentration of a compound at which it starts to precipitate when a concentrated organic stock solution (e.g., DMSO) is added to an aqueous buffer.[5][6][13] The resulting precipitate is often amorphous.[12] | High-throughput screening (HTS) and early discovery stages where speed is critical. It helps identify compounds that might precipitate under assay conditions.[5][6][13] |
| Thermodynamic Solubility | Represents the true equilibrium solubility of the most stable crystalline form of a compound in a saturated solution.[6][12] This measurement requires a longer incubation time (e.g., 24 hours) to reach equilibrium.[5] | Lead optimization and preclinical development, as it provides a more accurate measure of the compound's intrinsic solubility, which is crucial for predicting in vivo performance.[6] |
For initial troubleshooting in biological assays, kinetic solubility is often the more relevant parameter as it mimics the conditions of adding a DMSO stock to your aqueous assay buffer.[14] However, for later-stage development, understanding the thermodynamic solubility is essential.
Q3: My compound seems to dissolve initially but then precipitates over time in the incubator. What is happening?
A3: This phenomenon of delayed precipitation is often due to the conversion of a less stable, more soluble form of the compound (like an amorphous solid or a supersaturated solution) to a more stable, less soluble crystalline form over time.[7] This is a classic example of moving from a state of kinetic solubility towards thermodynamic equilibrium. Additionally, cellular metabolism can alter the pH of the culture medium, which could, in turn, affect the solubility of a pH-sensitive sulfonamide derivative.[7]
Troubleshooting Guide: A Step-by-Step Approach
If you are experiencing precipitation of your sulfonamide derivative, follow this systematic troubleshooting workflow.
Caption: A decision-tree workflow for troubleshooting sulfonamide precipitation.
Issue 1: Immediate Precipitation Upon Addition to Media
If your compound precipitates immediately upon dilution from a stock solution, this is a clear indication of "crashing out."
Causality: The rapid shift from a high-concentration organic solvent (like DMSO) to an aqueous environment supersaturates the solution faster than the molecules can properly solvate, leading to aggregation and precipitation.[7]
Solutions:
-
Reduce the Final Concentration: The simplest solution is to lower the final working concentration of your compound to below its maximum aqueous solubility.[7]
-
Optimize the Dilution Method:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in pre-warmed (37°C) culture media.[7] This gradual reduction in solvent concentration allows for better solvation.
-
Slow Addition with Agitation: Add the stock solution dropwise to the media while gently vortexing or swirling.[7]
-
-
Control the Final Solvent Concentration:
Issue 2: Poor Initial Dissolution in Stock Solvent
If the sulfonamide derivative does not fully dissolve in your primary stock solvent (e.g., 100% DMSO), you will have an inaccurate stock concentration and undissolved particulates that will be carried into your assay.
Causality: The compound may have exceeded its solubility limit even in the organic solvent, or it may be a highly stable crystal form that is slow to dissolve.
Solutions:
-
Gentle Heating: Briefly warm the stock solution (e.g., to 37°C) to aid dissolution.
-
Sonication: Use a bath sonicator for short bursts to break up solid aggregates and enhance dissolution.
-
Alternative Solvents: If DMSO is insufficient, consider other organic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), but always verify their compatibility with your specific assay and cell type.
Issue 3: pH-Dependent Solubility Issues
Causality: The solubility of sulfonamides, being weakly acidic, is significantly influenced by the pH of the environment.[9][10][11][17][18][19] In their ionized (deprotonated) state, they are generally more soluble in water.[9] The pKa of the sulfonamide proton is a key parameter; at a pH above the pKa, the ionized form will predominate.
Solutions:
-
Determine the Compound's pKa: If not known, this can be determined experimentally or computationally.
-
Adjust the Buffer pH: If your assay allows, you can slightly increase the pH of your buffer to increase the proportion of the more soluble, ionized form of the compound. Be cautious, as changes in pH can affect cell viability and protein function.
-
Use a Different Buffer System: Some buffer components can interact with your compound. Testing alternative, compatible buffer systems may improve solubility.
Advanced Formulation Strategies
If basic troubleshooting fails, more advanced formulation strategies may be necessary. These approaches aim to increase the apparent solubility and stability of the compound in the aqueous assay medium.
-
Use of Co-solvents: While keeping the final concentration low, the choice of co-solvent can be optimized. Solvents like ethanol or polyethylene glycol (PEG) in combination with DMSO can sometimes improve solubility.[20][21]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming an inclusion complex that has a hydrophilic exterior and is more water-soluble.[21][22][23]
-
Solid Dispersions: For preclinical development, creating a solid dispersion where the drug is dispersed within a hydrophilic polymer matrix can significantly enhance its dissolution rate and apparent solubility.[20][24][25]
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by Visual Inspection
This is a rapid, low-tech method for estimating the kinetic solubility of your compound in your specific assay medium.
-
Prepare a High-Concentration Stock Solution: Dissolve your sulfonamide derivative in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure it is fully dissolved.
-
Prepare Serial Dilutions: Create a series of dilutions of your stock solution in your pre-warmed (37°C) biological assay medium. For example, prepare final concentrations of 200 µM, 100 µM, 50 µM, 25 µM, 10 µM, and 1 µM.
-
Immediate Visual Inspection: Immediately after preparing each dilution, visually inspect for any signs of cloudiness or precipitate against a dark background.
-
Incubate under Assay Conditions: Place the dilutions in your incubator under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂).
-
Delayed Visual Inspection: After a relevant time point (e.g., 2 hours, 24 hours), visually inspect the solutions again for any delayed precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear after incubation is your approximate kinetic solubility under these conditions.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing a stock solution using hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.
-
Prepare a Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v). Gentle warming may be required to dissolve the cyclodextrin.
-
Add the Sulfonamide Derivative: Add your solid sulfonamide derivative to the cyclodextrin solution to achieve the desired stock concentration.
-
Incubate and Mix: Tightly cap the vial and mix vigorously (e.g., on a shaker or rotator) at room temperature or slightly elevated temperature for 24-48 hours to allow for complex formation.
-
Filter the Solution: After incubation, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Determine the Concentration: The concentration of the sulfonamide derivative in the filtered stock solution should be accurately determined by a suitable analytical method (e.g., HPLC-UV). This filtered solution can then be used for dilutions in your biological assay.
Conclusion
Low solubility of sulfonamide derivatives is a frequent but surmountable challenge in biological assays. By systematically evaluating the potential causes—from compound concentration and dilution technique to pH effects—and applying the targeted troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve the quality and reliability of their experimental data. For particularly challenging compounds, advanced formulation approaches may be required, and consultation with a formulation specialist is recommended.
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- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).Enamine,
- Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv
- Kinetic & Thermodynamic Solubility Testing.WuXi AppTec,
- Comparison of kinetic solubility with equilibrium solubility (μM) of...
- Technical Support Center: Preventing Compound Precipit
- SOLUBILITY OF SULPHONAMIDES.The BMJ,
- Structures and physico-chemical properties of the sulfonamide antibiotics under investigation.
- Understanding the Chemical Properties and Applications of Sulfonamide Deriv
- Basic physicochemical properties of sulfonamides.
- Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils.Science of The Total Environment,
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.Journal of the Iranian Chemical Society,
- Solubility Assessment Service.
- Calculated solubilities of sulfonamides investigated | Download Table.
- Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.PubMed,
- Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils.PubMed,
- The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections.
- Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides.PubMed,
- Common Cell Culture Problems: Precipit
- Compound solubility measurements for early drug discovery.Life Chemicals,
- Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
- How do I avoid precipitation of DMSO soluble compounds in water based culture media?
- The effect of pH on the solubility of sulphonamides.PubMed,
- Drug Solubility: Importance and Enhancement Techniques.PMC - NIH,
- Biologically active sulfonamide derivatives and attempt to enhance water solubility of compounds 1.
- Techniques for Improving Solubility.International Journal of Medical Science and Dental Research,
- Aqueous Solubility Assays.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.American Pharmaceutical Review,
- Innovative Formulation Strategies for Poorly Soluble Drugs.World Pharma Today,
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.Hilaris Publisher,
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions.Procell,
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Formulation strategies for poorly soluble drugs.
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
- African Journal of Pharmacy and Pharmacology - study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins.African Journal of Pharmacy and Pharmacology,
- Techniques for solubility enhancement of Hydrophobic drugs: A Review.
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- How to enhance drug solubility for in vitro assays?
- The Multifaceted Biological Activities of Sulfonamide Derivatives: A Technical Guide for Researchers.Benchchem,
- Dimethyl sulfoxide (DMSO) as a stabilizing co-solvent for G-quadruplex DNA.
- Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Derm
- Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences.
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- Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
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Technical Support Center: Optimization of Reaction Conditions for Sulfonamide N-Alkylation
Welcome to the technical support center for the N-alkylation of sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve higher yields and purity.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-alkylation of sulfonamides?
There are several established methods for the N-alkylation of sulfonamides, each with its own advantages and disadvantages. The choice of method often depends on the substrate scope, functional group tolerance, and desired reaction conditions.[1][2]
-
Classical N-Alkylation: This involves the reaction of a sulfonamide with an alkyl halide in the presence of a base.[1] It is a widely used method, but can be limited by the availability and stability of the alkylating agent and may require strong bases.
-
"Borrowing Hydrogen" (BH) Catalysis: This method utilizes alcohols as alkylating agents, with water as the only byproduct, making it an atom-economical and environmentally friendly approach.[1][3] These reactions are typically catalyzed by transition metals like manganese or ruthenium.[1][3][4]
-
Thermal Alkylation with Trichloroacetimidates: This catalyst-free method involves the reaction of a sulfonamide with a trichloroacetimidate, typically at elevated temperatures in a solvent like toluene.[3][5] It is particularly effective for alkylating agents that can form stable carbocations.[5]
-
Fukuyama-Mitsunobu Reaction: This reaction allows for the mono-alkylation of sulfonamides under mild, neutral conditions, making it suitable for substrates with sensitive functional groups.[6] It typically involves the use of an alcohol, a phosphine reagent (like triphenylphosphine), and an azodicarboxylate (like DEAD or DIAD).[7]
Q2: How does the choice of base affect the reaction outcome?
The base plays a crucial role in deprotonating the sulfonamide nitrogen, rendering it nucleophilic for the subsequent alkylation. The strength of the base required depends on the pKa of the sulfonamide and the reaction method.
-
For classical alkylation with alkyl halides: Stronger bases like sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS), or 1,8-diazabicycloundec-7-ene (DBU) are often more effective than weaker bases like potassium carbonate (K₂CO₃), especially for less acidic sulfonamides.[6]
-
For "Borrowing Hydrogen" catalysis: The choice of base can be catalyst-dependent. For instance, in some manganese-catalyzed systems, K₂CO₃ has been shown to be highly effective, while stronger bases like KOH or KOt-Bu may lead to lower conversions.[1][6]
Q3: What is the role of the solvent in sulfonamide N-alkylation?
The solvent can significantly impact reaction rates and yields by influencing the solubility of reagents and the stabilization of intermediates.
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are commonly used for N-alkylation with alkyl halides.[8] They effectively solvate the cation of the base, enhancing the nucleophilicity of the sulfonamide anion.
-
Non-polar Aromatic Solvents: Toluene and xylenes are often employed in thermal alkylations with trichloroacetimidates and in some "borrowing hydrogen" reactions.[1][6][8]
II. Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments and provides a systematic approach to troubleshooting.
Issue 1: Low to No Conversion/Yield
Question: My N-alkylation of a sulfonamide is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low conversion can stem from several factors. A systematic evaluation of your reaction parameters is key to identifying the root cause.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low yield in N-alkylation.
Step-by-Step Troubleshooting:
-
Re-evaluate Your Base Selection: The pKa of the sulfonamide proton is typically in the range of 10-11, requiring a sufficiently strong base for deprotonation.
-
Insight: If you are using a weak base like K₂CO₃ with an alkyl halide and observing low conversion, consider switching to a stronger, non-nucleophilic base such as NaH, KHMDS, or DBU.[6] For "borrowing hydrogen" reactions, the optimal base is often milder; for a specific manganese catalyst, K₂CO₃ was found to be superior to stronger bases like KOH and KOt-Bu.[1]
-
-
Optimize Reaction Temperature and Time: Many N-alkylation reactions require elevated temperatures to proceed at a reasonable rate.[8]
-
Insight: Thermal alkylations with trichloroacetimidates, for instance, often necessitate refluxing in toluene.[5][8] Lower temperatures may result in no reaction. Monitor your reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to decomposition.[8]
-
-
Assess Solvent Effects: The choice of solvent is critical for reagent solubility and reaction kinetics.
-
Consider the Nature of Your Substrates:
-
Steric Hindrance: Highly sterically hindered alkylating agents or sulfonamides can significantly slow down the reaction rate.[8][9] For example, N-substituted sulfonamides generally show reduced reactivity in thermal alkylations with trichloroacetimidates compared to their primary counterparts.[5]
-
Leaving Group: When using alkyl halides, the nature of the leaving group is important. The reactivity generally follows the order: I > Br > Cl.[8]
-
Electronic Effects: Sulfonamides bearing strong electron-withdrawing groups on an aryl ring can be less nucleophilic, potentially leading to lower yields.[6] Conversely, electron-donating groups on the sulfonamide can enhance reactivity.[5]
-
Issue 2: Formation of N,N-Dialkylated Product
Question: My reaction is producing a significant amount of the N,N-dialkylated sulfonamide. How can I suppress this side reaction?
Answer: The formation of the N,N-dialkylated product is a common side reaction, particularly with primary sulfonamides.[6] Here are several strategies to promote mono-alkylation:
Strategies to Promote Mono-alkylation
Caption: Strategies to prevent N,N-dialkylation.
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1-1.5 equivalents) of the alkylating agent. A large excess will drive the reaction towards dialkylation.[6]
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain a low instantaneous concentration, thus favoring mono-alkylation over the subsequent second alkylation.[6]
-
Utilize Steric Hindrance: If your synthetic route allows, using a bulkier sulfonamide can sterically hinder the second alkylation step.[6][9]
Issue 3: Reaction Incompatibility with Sensitive Functional Groups
Question: My starting materials contain sensitive functional groups that are not compatible with the harsh reaction conditions. What are my options?
Answer: Protecting group strategies and the use of milder reaction conditions are key to addressing this challenge.
-
Mild Reaction Conditions:
-
Manganese-Catalyzed Borrowing Hydrogen: This method has been shown to tolerate reducible functional groups such as benzyl ethers, olefins, and esters.[1][6]
-
Fukuyama-Mitsunobu Reaction: This reaction proceeds under mild, neutral conditions, making it highly suitable for substrates with a wide range of sensitive functional groups.[6]
-
-
Protecting Groups: The sulfonamide group itself can act as a protecting group for an amine, significantly reducing its basicity and nucleophilicity.[10][11] Different sulfonamides (e.g., tosyl (Ts), mesyl (Ms), nosyl (Ns)) offer varying degrees of stability and can be removed under different conditions.[6] For example, the 2-(trimethylsilyl)ethanesulfonamide (SES) group is stable under many conditions but can be selectively removed with a fluoride source.[5][11]
III. Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from the literature to help guide your choice of optimal conditions for your N-alkylation reaction.
Table 1: Effect of Base on Mn-Catalyzed N-Benzylation of p-Toluenesulfonamide
| Entry | Base (mol %) | Conversion (%) |
| 1 | K₂CO₃ (10) | >95 |
| 2 | None | 5 |
| 3 | Cs₂CO₃ (10) | 87 |
| 4 | KOH (10) | <5 |
| 5 | KOt-Bu (10) | <5 |
Reaction Conditions: p-toluenesulfonamide (1 mmol), benzyl alcohol (1 mmol), Mn(I) PNP pincer precatalyst (5 mol %), base (10 mol %), xylenes (1 M), 150 °C, 24 h. Data adapted from J. Org. Chem. 2019, 84, 7, 3715–3724.[1]
Table 2: Scope of Sulfonamides in Thermal Alkylation with a Trichloroacetimidate
| Entry | Sulfonamide | Product Yield (%) |
| 1 | p-Toluenesulfonamide | 91 |
| 2 | 4-Methoxybenzenesulfonamide | 99 |
| 3 | 4-Fluorobenzenesulfonamide | 91 |
| 4 | 2-Nitrobenzenesulfonamide | 13 |
| 5 | Methanesulfonamide | 79 |
| 6 | 2-(Trimethylsilyl)ethanesulfonamide | 70 |
Reaction Conditions: Sulfonamide (1.0 equiv), trichloroacetimidate (1.1 equiv), toluene, reflux. Data adapted from J. Org. Chem. 2016, 81, 18, 8035–8042.[5]
IV. Experimental Protocols
Protocol 1: General Procedure for Mn-Catalyzed N-Alkylation of a Sulfonamide with an Alcohol ("Borrowing Hydrogen")
This protocol is adapted from J. Org. Chem. 2019, 84 (7), pp 3715–3724.[1]
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the sulfonamide (1.0 mmol), the alcohol (1.0 mmol), the Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol %), and K₂CO₃ (0.1 mmol, 10 mol %).
-
Add xylenes to achieve a 1 M concentration of the sulfonamide.
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours.
-
Cool the reaction to room temperature.
-
The product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for Thermal N-Alkylation of a Sulfonamide with a Trichloroacetimidate
This protocol is adapted from J. Org. Chem. 2016, 81 (18), pp 8035–8042.[5]
-
To a flame-dried round-bottom flask under an inert atmosphere, add the sulfonamide (1.0 equivalent) and toluene.
-
Heat the mixture to reflux.
-
Add the trichloroacetimidate (1.1 equivalents) to the refluxing solution.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
The product can be purified by column chromatography on silica gel.
Protocol 3: General Procedure for N-Alkylation with an Alkyl Halide using NaH
This protocol is a general representation of a classical N-alkylation.
-
To a flame-dried round-bottom flask under an inert atmosphere, add the sulfonamide (1.0 equivalent) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide (1.1 equivalents) and stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The product can be purified by column chromatography on silica gel.
V. References
-
Technical Support Center: N-Alkylation of Methanesulfonamide - Benchchem.
-
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides - Benchchem.
-
Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(7), 3715–3724. [Link]
-
Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2025). National Institutes of Health. [Link]
-
Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. (2010). ACS Publications. [Link]
-
Catalytic N‐Alkylation of Sulfonamides. (n.d.). ResearchGate. [Link]
-
Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. Europe PMC. [Link]
-
N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. (2016). Journal of Chemistry and Technologies. [Link]
-
Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. (n.d.). National Institutes of Health. [Link]
-
Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. (n.d.). ResearchGate. [Link]
-
N‐alkylation of Sulfonamides Using Alcohols Catalyzed by Complex Mn‐14. (n.d.). ResearchGate. [Link]
-
Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. [Link]
-
Mono‐N‐alkylation of benzene sulfonamide with various alcohols. (n.d.). ResearchGate. [Link]
-
The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. (n.d.). Royal Society of Chemistry. [Link]
-
Mitsunobu and Related Reactions: Advances and Applications. (n.d.). ACS Publications. [Link]
-
26.04 Protecting Groups for Amines: Sulfonamides. (2020). YouTube. [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
-
New Directions in the Mitsunobu Reaction. (2020). Nottingham ePrints. [Link]
-
N‐Alkylation of N‐Monosubstituted Sulfonamides in Ionic Liquids. (n.d.). ResearchGate. [Link]
-
Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. (n.d.). ACS Publications. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). ACS Publications. [Link]
-
Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides. (2022). National Institutes of Health. [Link]
-
Unusual steric effects in sulfonyl transfer reactions. (n.d.). University of Huddersfield Research Portal. [Link]
-
Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. (n.d.). ACS Publications. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for 4-amino-N-(3-methoxypropyl)benzenesulfonamide
Welcome to the technical support center for the purification of 4-amino-N-(3-methoxypropyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the purification of this compound. Our approach is rooted in fundamental chemical principles and field-proven experience to ensure you can achieve the desired purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, providing causal explanations and actionable solutions.
Issue 1: Recrystallization yields are consistently low.
Possible Cause: Low yields during recrystallization can stem from several factors, including the selection of a suboptimal solvent, using an excessive volume of solvent, or premature crystallization.
Solutions:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For a sulfonamide like this compound, which possesses both polar (amine, sulfonamide) and non-polar (benzene ring, propyl chain) functionalities, a range of solvents should be tested. Good starting points are alcohols (e.g., ethanol, isopropanol) or aqueous mixtures of these alcohols.[1]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excessive solvent will prevent the solution from becoming saturated upon cooling, thus hindering crystal formation.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath. Slow cooling promotes the formation of larger, purer crystals. Insulating the flask can facilitate this process.[2]
-
Induce Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to initiate nucleation.[2]
Issue 2: The product "oils out" during recrystallization instead of forming crystals.
Possible Cause: "Oiling out" occurs when the solid separates from the solution as a liquid. This is common when the melting point of the solid is lower than the boiling point of the solvent, or when there is a high concentration of impurities.
Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.
-
Change Solvent System: The solvent may be too nonpolar. Experiment with a more polar solvent or a different solvent mixture. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective. A solvent/anti-solvent system can also be employed. Dissolve the compound in a "good" solvent at room temperature and then slowly add a miscible "anti-solvent" in which the compound is insoluble until the solution becomes turbid.[2]
Issue 3: Column chromatography results in poor separation of the target compound from impurities.
Possible Cause: The basicity of the primary aromatic amine in this compound can lead to strong interactions with the acidic silica gel stationary phase, causing tailing and poor resolution.[3][4]
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing amine, such as triethylamine (typically 0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape of the basic compound.[3][4]
-
Use of an Amine-Functionalized Stationary Phase: For particularly challenging separations, an amine-functionalized silica gel column can be used to minimize the acid-base interactions.[3]
-
Reverse-Phase Chromatography: If normal-phase chromatography is unsuccessful, consider using reverse-phase chromatography. In this technique, a non-polar stationary phase is used with a polar mobile phase. For basic amines, using an alkaline mobile phase can increase retention and improve separation.[4]
Issue 4: Difficulty in removing a specific impurity using standard purification techniques.
Possible Cause: The impurity may have very similar polarity and solubility properties to the desired product.
Solutions:
-
Liquid-Liquid Extraction: Exploit the acidic and basic properties of your compound and potential impurities.
-
Acidic Wash: Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic 4-amino group will be protonated, and the resulting salt will move to the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent.
-
Basic Wash: A wash with a dilute aqueous base (e.g., 1M NaOH) can remove acidic impurities.
-
-
Combined Purification Strategy: A multi-step purification approach is often necessary. For instance, an initial liquid-liquid extraction to remove grossly different impurities can be followed by column chromatography for finer separation, and finally, recrystallization to obtain a highly pure, crystalline product.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification strategy for this compound?
A1: The first step is to analyze the crude product to understand the impurity profile. Thin Layer Chromatography (TLC) is an excellent initial technique to assess the number of components and their relative polarities.[5] Based on the TLC results, you can make an informed decision on the most suitable primary purification method.
Q2: How do I choose the right solvent system for column chromatography?
A2: TLC can be used to determine the optimal solvent system. The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities. A common starting point for a moderately polar compound like this is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). The polarity of the mobile phase can be gradually increased by increasing the proportion of the more polar solvent.
Q3: My compound is colored. How can I remove the color?
A3: If the color is due to a minor impurity, it can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration.[2] The charcoal will adsorb the colored impurities. However, use charcoal sparingly as it can also adsorb some of your product.
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using a combination of techniques:
-
Chromatographic Methods: A single, sharp peak in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is a good indicator of purity.[5]
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any remaining impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (if available) suggests high purity.
Experimental Protocols and Data
Protocol 1: General Recrystallization Procedure for Sulfonamides
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask and add a minimal amount of a suitable solvent (e.g., isopropanol). Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the compound is just completely dissolved.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[2]
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask to remove them.[2]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals to a constant weight.
Table 1: Suggested Recrystallization Solvents for Sulfonamides
| Solvent/Solvent System | Polarity | Comments |
| Water | High | Generally poor for organic compounds, but can be used in mixtures. |
| Ethanol | Medium-High | A common and effective solvent for many sulfonamides. |
| Isopropanol | Medium | Often a good choice, can be used as a 70% aqueous solution.[1] |
| Ethyl Acetate | Medium | Can be effective, but may have high solubility at room temperature. |
| Toluene | Low | Less likely to be a good single solvent, but could be used in a solvent/anti-solvent pair. |
| Hexane/Ethyl Acetate | Variable | Used as a solvent system for chromatography, can also be used for recrystallization. |
Protocol 2: General Column Chromatography Procedure for Aromatic Amines
-
Slurry Preparation: Weigh out silica gel (typically 50-100 times the weight of the crude material) and create a slurry with the initial, low-polarity mobile phase.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica bed.
-
Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity by adding more of the polar co-solvent. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Diagram 1: Decision Tree for Purification Strategy
Caption: A workflow for selecting an appropriate purification strategy.
Diagram 2: Troubleshooting Recrystallization
Caption: Troubleshooting common issues in recrystallization.
References
- Google Patents. (1957). Sulfonamide purification process - US2777844A.
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
Sources
Technical Support Center: Crystallization of Flexible Side-Chain Sulfonamides
<thought> The initial Google searches have yielded a wealth of information. I have found several technical support documents from "Benchchem" that directly address common crystallization problems for sulfonamides, such as "oiling out," low yield, and amorphous powder formation. These documents provide a good foundation for the Q&A format and include some basic protocols. I also found research articles on polymorphism in sulfonamides, the effect of solvents on crystal habits, and the challenges posed by molecular flexibility. The concept of "interface flexibility" from one paper seems particularly relevant to the "flexible side-chain" aspect of the topic. There is also information on advanced techniques like antisolvent crystallization and the use of co-crystals to improve crystallization, which will add depth to the guide.
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Quantitative Data for Tables: I found several resources with tables of solvent properties (boiling point, polarity, dielectric constant, etc.). I can synthesize this into a comprehensive table relevant to sulfonamide crystallization.
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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for the unique challenges encountered during the crystallization of sulfonamides, particularly those with flexible side chains. The inherent conformational flexibility of these molecules often complicates the path to obtaining high-quality, single-crystal forms, leading to common issues such as oiling out, polymorphism, and amorphous precipitation.
This center is structured as a dynamic troubleshooting guide and FAQ, addressing specific experimental issues with a focus on the underlying scientific principles. Our goal is to empower you with the knowledge to not only solve immediate crystallization problems but also to rationally design future experiments for greater success.
Troubleshooting Guide: Common Crystallization Problems & Solutions
This section addresses the most frequent and frustrating challenges in a direct question-and-answer format.
Q1: My sulfonamide is "oiling out" instead of forming crystals. What is happening and what should I do?
A1: The Phenomenon of "Oiling Out"
"Oiling out" is a liquid-liquid phase separation where the solute separates from the solution as a super-saturated, viscous liquid (an oil) rather than a crystalline solid.[1] This is a kinetic phenomenon often triggered when a high level of supersaturation is achieved at a temperature above the compound's melting point in that specific solvent system, or when the integration of molecules into a crystal lattice is kinetically hindered.[1][2] Flexible side chains exacerbate this issue by increasing the entropic penalty of ordering into a rigid crystal lattice, making it easier for the molecules to aggregate in a disordered, liquid-like state.
Causality-Driven Solutions:
Your primary goal is to slow down the process and reduce the supersaturation gradient to favor the thermodynamically controlled formation of an ordered crystal lattice over the kinetically favored disordered oil.
-
Reduce the Rate of Supersaturation: Rapid cooling or fast addition of an anti-solvent are common culprits. Slow down the cooling rate by insulating the flask or using a programmable cooling bath. If using an anti-solvent, add it dropwise to the stirred solution, ideally at a location of high agitation to ensure rapid mixing and avoid localized high supersaturation.[3]
-
Re-evaluate Your Solvent System:
-
Polarity Mismatch: The chosen solvent may be too "good" or too nonpolar. In a very good solvent, the solute-solvent interactions are so favorable that a very high concentration is needed for nucleation, which can lead to oiling out. Try switching to a slightly poorer solvent or a solvent mixture. Polar solvents can influence polymorph selection by screening electrostatic forces during nucleation.[4][5]
-
Boiling Point: A solvent with a boiling point significantly higher than the melting point of your sulfonamide is a risk factor.[2] Consider a lower-boiling point solvent.
-
-
Introduce a Template (Seeding): Seeding is a powerful technique to bypass the difficult primary nucleation step.[6][7] By providing a pre-existing crystal lattice (a seed crystal), you create a template for growth at a lower supersaturation level, effectively preventing the system from reaching the high supersaturation required for oiling out.
-
Increase Solute Rigidity (Crystal Engineering): If persistent oiling occurs, consider forming co-crystals or salts. Co-formers can interact with the sulfonamide via hydrogen bonds, reducing the overall flexibility of the supramolecular unit and providing a more rigid scaffold for crystallization.[8]
Below is a troubleshooting workflow for addressing oiling out:
Caption: Troubleshooting workflow for "oiling out".
Q2: I obtained a solid, but it's an amorphous powder, not crystalline. How can I fix this?
A2: Understanding Amorphous Precipitation
Amorphous solids form when molecules solidify too rapidly, preventing them from arranging into an ordered, long-range crystal lattice. This "crashing out" is common with flexible molecules because the energy barrier to desolvate and correctly orient into a lattice is higher. The system rapidly loses energy and molecules are "frozen" in a disordered state.
Solutions to Promote Crystalline Order:
-
Drastically Reduce the Cooling Rate: This is the most critical factor. Allow the solution to cool to room temperature on the benchtop, insulated with glass wool or a cloth, over several hours before considering refrigeration. Slow cooling is essential for providing molecules the time needed to orient correctly.
-
Use a Solvent/Anti-solvent System: Dissolve your sulfonamide in a "good" solvent where it is highly soluble. Then, add a miscible "anti-solvent" in which it is poorly soluble. This should be done extremely slowly (e.g., via a syringe pump or vapor diffusion) to maintain a low, steady level of supersaturation that encourages crystal growth over amorphous precipitation.[9]
-
Try Vapor Diffusion: This is an excellent technique for difficult-to-crystallize compounds. A solution of your compound is allowed to equilibrate with the vapor of an anti-solvent in a sealed container. The slow diffusion of the anti-solvent vapor into the solution gently and gradually induces crystallization over days or weeks.[10][11][12]
Q3: I am getting different crystal forms (polymorphs) in different batches. How can I control this?
A3: The Challenge of Conformational Polymorphism
Polymorphism is the ability of a compound to exist in two or more crystalline forms. For flexible molecules, this is often conformational polymorphism, where the polymorphs differ not just in crystal packing but in the actual conformation (shape) of the molecule itself.[13][14] The flexible side chain can adopt different torsional angles, which in turn allows for different hydrogen bonding networks and packing arrangements.[15][16][17] The sulfonamide group itself is a strong hydrogen bond donor and acceptor, further complicating the energetic landscape.[8][18]
Strategies for Polymorph Control:
-
Strictly Standardize and Document Conditions: The most crucial step is rigorous control over all experimental parameters. Even minor variations in solvent, cooling rate, agitation, or temperature can favor the nucleation of a different polymorph. Keep meticulous records.
-
Seeding with the Desired Polymorph: This is the most definitive method for polymorph control. By introducing a seed crystal of the target form, you template its growth and direct the crystallization outcome, provided the supersaturation level is kept within the metastable zone of that polymorph.[6][19]
-
Solvent Selection: The solvent plays a critical role. A solvent that can hydrogen bond with the sulfonamide may stabilize a specific conformer in solution, pre-organizing it for nucleation into a particular polymorphic form. Experiment with solvents of varying polarity and hydrogen-bonding capability (protic vs. aprotic).[4]
-
Temperature Control: The relative thermodynamic stability of polymorphs can be temperature-dependent. A form that is most stable at room temperature might not be the most stable at 50 °C. Crystallizing at different, consistent temperatures can help isolate a single, desired form.
Experimental Protocols
Protocol 1: High-Throughput Solvent/Anti-Solvent Crystallization Screen
This protocol is designed for efficiently screening multiple solvent systems to find initial crystallization hits.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of your purified sulfonamide in a "good" solvent where it is highly soluble (e.g., 50-100 mg/mL in DMSO or NMP).
-
Plate Setup: Use a 96-well crystallization plate. In each well, dispense 1 µL of the sulfonamide stock solution.
-
Anti-Solvent Addition: To each column of wells, add a different anti-solvent (see Table 1 for suggestions). Use a multichannel pipette to add the anti-solvent in increasing volumes across the rows (e.g., Row A: 1 µL, Row B: 2 µL, Row C: 4 µL, etc.). This creates a gradient of supersaturation.
-
Sealing and Incubation: Seal the plate tightly with clear tape. Centrifuge briefly to ensure the drops are well-mixed at the bottom of the wells.
-
Observation: Store the plate in a vibration-free location at a constant temperature. Observe the wells under a microscope at regular intervals (1 hour, 6 hours, 24 hours, 1 week) and record any instances of crystals, amorphous precipitate, or oiling out.
Protocol 2: Vapor Diffusion for High-Quality Crystal Growth
This method is ideal for growing diffraction-quality single crystals from a promising condition found in a screen.
Methodology:
-
Prepare the Inner Solution: Dissolve 2-5 mg of your sulfonamide in 50-100 µL of a "good" solvent (e.g., dichloromethane, ethyl acetate). Filter this solution through a syringe filter into a small, clean vial (e.g., a 2 mL vial).
-
Prepare the Reservoir: In a larger, outer vial (e.g., a 20 mL scintillation vial), add 1-2 mL of a volatile anti-solvent in which your compound is insoluble (e.g., hexane, pentane).[11][20]
-
Assemble the System: Carefully place the open inner vial into the larger outer vial, ensuring the walls do not touch. The top of the inner vial must be below the top of the outer vial.
-
Seal and Incubate: Seal the outer vial tightly with a cap. Do not disturb the setup. Place it in a location with a stable temperature and no vibrations.
-
Monitor Growth: Crystals should slowly form in the inner vial over a period of 2 days to 2 weeks as the anti-solvent vapor diffuses into the solvent, gradually reducing the solubility of your compound.
Data & Reference Tables
Table 1: Properties of Common Crystallization Solvents
Choosing the right solvent is critical. This table provides key physicochemical properties to guide your selection. A good starting point is to find a solvent where the compound is sparingly soluble at room temperature but highly soluble when heated.
| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Polarity Index | H-Bonding |
| Water | 100.0 | 80.1 | 10.2 | Donor & Acceptor |
| Methanol | 64.5 | 32.7 | 5.1 | Donor & Acceptor |
| Ethanol | 78.3 | 24.6 | 4.3 | Donor & Acceptor |
| Isopropanol | 82.2 | 19.9 | 3.9 | Donor & Acceptor |
| Acetonitrile | 81.6 | 37.5 | 5.8 | Acceptor |
| Acetone | 56.1 | 20.7 | 5.1 | Acceptor |
| Ethyl Acetate | 77.1 | 6.0 | 4.4 | Acceptor |
| Dichloromethane | 39.6 | 9.1 | 3.1 | Weak Acceptor |
| Tetrahydrofuran (THF) | 66.0 | 7.6 | 4.0 | Acceptor |
| Toluene | 111.0 | 2.4 | 2.4 | None |
| Hexane | 69.0 | 1.9 | 0.1 | None |
Data compiled from various sources.[2][21][22][23]
Frequently Asked Questions (FAQs)
Q: How does the flexible side chain specifically inhibit crystallization? A: The flexible side chain introduces a significant entropic penalty to crystallization.[11] In solution, the chain can adopt numerous low-energy conformations. Forcing it into a single, specific conformation required for a stable crystal lattice is entropically unfavorable. This increases the free energy barrier for nucleation, making it more likely for the compound to remain in solution or form a disordered solid/liquid.[13][24][25]
Q: Can computational modeling help predict crystallization behavior? A: Yes, computational tools are becoming increasingly valuable. Conformational analysis can predict the likely low-energy shapes a molecule might adopt.[14] Molecular dynamics simulations can explore solute-solvent interactions, and advanced models can even predict crystal habits by calculating the attachment energy to different crystal faces.[26] This can help rationalize solvent effects and guide experimental design.
Q: What is the best way to prepare seed crystals if I don't have any? A: If you manage to get even a tiny amount of crystalline material, even from an oil that solidified over time, you can use it. Isolate a single crystal, wash it carefully with a solvent in which it is insoluble, and dry it. You can then crush it to create many smaller seeds. If you have no crystals at all, try inducing nucleation by scratching the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections on the glass that can serve as nucleation sites.
References
-
Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. Organic Process Research & Development. [Link]
-
Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. American Chemical Society. [Link]
-
Can Molecular Flexibility Control Crystallisation? IUCr Journals. [Link]
-
Thermodynamics of Oiling-Out in Antisolvent Crystallization. II. Diffusion toward Spinodal Decomposition. ResearchGate. [Link]
-
Thermodynamics of Oiling-Out in Antisolvent Crystallization. II. Diffusion toward Spinodal Decomposition. ACS Publications. [Link]
-
Conformational polymorphism in organic crystals. PubMed. [Link]
-
Collective Variables for Conformational Polymorphism in Molecular Crystals. arXiv. [Link]
-
Can molecular flexibility control crystallization? The case of para substituted benzoic acids. RSC Publishing. [Link]
-
Can molecular flexibility control crystallization? The case of para substituted benzoic acids. Chemical Science (RSC Publishing). [Link]
-
Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI. [Link]
-
Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. ResearchGate. [Link]
-
Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
-
Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. ACS Publications. [Link]
-
How Do Solvents Impact Crystal Morphology In Crystallization? YouTube. [Link]
-
Hydrogen bonding in sulfonamides. PubMed. [Link]
-
Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. [Link]
-
Oiling Out in Crystallization. Mettler Toledo. [Link]
-
Thermodynamics of Oiling-Out in Antisolvent Crystallization. I. Extrapolation of Ternary Phase Diagram from Solubility to Instability. ACS Publications. [Link]
-
Hydrogen bonding in sulfonamides. Semantic Scholar. [Link]
-
Guide for crystallization. [No specific source name, general guide]. [Link]
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]
-
The Effect of Solvent on Crystal Growth and Morphology. ResearchGate. [Link]
-
The Pursuit of a Robust Approach for Growing Crystals Directly to Target Size. [No specific source name, general guide]. [Link]
-
COMMON SOLVENT PROPERTIES. [No specific source name, general guide]. [Link]
-
COMMON SOLVENTS FOR CRYSTALLIZATION. [No specific source name, general guide]. [Link]
-
The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. ACS Publications. [Link]
-
Hydrogen bonding in sulfonamides. ResearchGate. [Link]
-
Seeding Studies For Crystallization. Mettler Toledo. [Link]
-
Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. PMC - PubMed Central. [Link]
-
Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. Indian Academy of Sciences. [Link]
-
crystallinity of seed crystals. Chemistry Stack Exchange. [Link]
-
Progress and Opportunities of Seeding Technique in Crystallization Processes. White Rose Research Online. [Link]
-
Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. [No specific source name, general guide]. [Link]
-
Improving Success Rate: Protein Crystallization-Random Microseed Matrix Screening. YouTube. [Link]
-
Antisolvent Crystallization. RM@Schools. [Link]
-
Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. ACS Publications. [Link]
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Microfluidic approach to polymorph screening through antisolvent crystallization. Kenis Group. [Link]
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Kinetics of Crystallization. Polymers Concepts, Properties, Uses & Sustainability. [Link]
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Using AntiSolvent for Crystallization. Mettler Toledo. [Link]
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Properties of Common Organic Solvents. [No specific source name, general guide]. [Link]
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Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. ACS Publications. [Link]
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Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ResearchGate. [Link]
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Crystallization of Polymers under the Influence of an External Force Field. PubMed Central. [Link]
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Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications. [Link]
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Crystal Engineering for Enhanced Solubility and Bioavailability of Poorly Soluble Drugs. PubMed. [Link]
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Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. IQPC. [Link]
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Technical Guide: Enhancing the Selectivity of Benzenesulfonamide Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting for the common challenge of improving the selectivity of benzenesulfonamide inhibitors. As Senior Application Scientists, we understand that achieving high selectivity is often the pivotal step in transforming a potent compound into a viable therapeutic candidate. This guide is structured to walk you through the foundational concepts, strategic design principles, and essential experimental validation techniques required for success.
Part 1: Foundational Concepts in Selectivity (FAQs)
This section addresses the fundamental questions that form the basis of any project aimed at developing selective inhibitors.
Q: What is inhibitor selectivity, and why is it paramount for benzenesulfonamide-based drugs?
A: Inhibitor selectivity refers to the ability of a compound to preferentially bind to and inhibit its intended biological target over other, often closely related, targets. For benzenesulfonamide inhibitors, which frequently target large enzyme families like the carbonic anhydrases (CAs) or kinases, selectivity is critical.
The rationale is twofold:
-
Efficacy and Reduced Side Effects: Many enzyme isoforms are ubiquitously expressed and perform essential physiological functions (e.g., cytosolic CAs I and II). Non-selective inhibition of these "off-target" isoforms can lead to undesirable side effects, such as fatigue or renal dysfunction.[1] By selectively targeting the disease-implicated isoform (e.g., tumor-associated CAs IX and XII), the therapeutic window of the drug is widened, maximizing its effect on the disease target while minimizing harm to healthy tissues.[2]
-
Mechanistic Clarity: A highly selective inhibitor is a precise molecular tool, allowing researchers to probe the specific function of a single enzyme in a complex biological system. This clarity is essential for validating a drug target and understanding the mechanism of action.
Q: What is the fundamental mechanism of action for benzenesulfonamide inhibitors, particularly for carbonic anhydrases?
A: The benzenesulfonamide scaffold is a classic Zinc-Binding Group (ZBG). In metalloenzymes like carbonic anhydrases, the primary sulfonamide group (–SO₂NH₂) is deprotonated at physiological pH to a sulfonamidate anion (–SO₂NH⁻). This anion coordinates directly to the catalytic Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity.[3] The benzene ring itself typically establishes van der Waals interactions with hydrophobic residues in the active site.[4] This core binding interaction is highly effective but often conserved across many isoforms, making it the primary reason why achieving selectivity can be challenging.
Q: What are the key structural features of target enzymes that can be exploited to achieve selectivity?
A: While the zinc-coordinating region of the active site is often highly conserved, selectivity is primarily achieved by exploiting differences in the amino acid residues at the entrance to and lining the periphery of the active site. These differences create unique sub-pockets and surface topographies for each isoform. Key features to exploit include:
-
Residue Variations: Single amino acid substitutions can dramatically alter the size, shape, and polarity of the active site. For example, in carbonic anhydrases, residues at positions 92 and 131 are known to dictate the binding of inhibitors and modulate isoform specificity.[2]
-
Access to Secondary Pockets: Some isoforms may have unique adjacent pockets or channels that are not present in others. Designing inhibitors with moieties that can extend into and interact with these unique regions is a powerful strategy for achieving high selectivity.
-
Flexibility and Conformation: The rigidity or flexibility of certain regions of the active site can differ between isoforms. A rigid inhibitor might fit well into one isoform but be unable to adapt to the conformational flexibility of another.
Part 2: Strategic Design for Enhanced Selectivity
This section moves from theory to practice, detailing the strategic approaches and troubleshooting common issues encountered during the inhibitor design phase.
2.1 The "Tail Approach": A Primary Strategy for Isoform Specificity
The most widely validated strategy for conferring selectivity onto the benzenesulfonamide scaffold is the "tail approach".[5][6] This method involves attaching chemical moieties (tails) to the benzene ring, which extend away from the conserved zinc-binding region to interact with the less conserved, isoform-specific residues at the rim of the active site.[2][7]
Caption: The "Tail Approach" for achieving inhibitor selectivity.
Troubleshooting Q1: "My lead compound inhibits multiple isoforms with similar potency. Where do I begin modifications?"
A: This is a classic starting point. Your data indicates that the core scaffold is binding effectively to the conserved active site of multiple isoforms. The solution is to initiate a systematic Structure-Activity Relationship (SAR) study using the tail approach.
Step-by-Step Protocol: Initial Tail Library Synthesis
-
Identify an Attachment Point: Choose a position on the benzenesulfonamide ring (commonly the para-position) for chemical modification.
-
Select a Diverse Set of Tails: Synthesize a small, focused library of 5-10 analogs. The goal here is not optimization but to probe the chemical space. Include tails that are:
-
Small and Hydrophobic: e.g., methyl, ethyl.
-
Bulky and Hydrophobic: e.g., phenyl, cyclohexyl.
-
Polar/Hydrogen Bonding: e.g., moieties with hydroxyl, amide, or ether groups.
-
Charged: e.g., carboxylic acid or amine groups (depending on the target pocket's predicted electrostatics).
-
-
Utilize Efficient Chemistry: Employ robust and versatile synthetic methods like "click chemistry" to rapidly generate this initial library.[5][8] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is particularly effective for linking diverse tail fragments to an azide- or alkyne-functionalized benzenesulfonamide core.[7]
-
Screen and Analyze: Screen the new compounds against your target isoform and at least one or two of the most critical off-target isoforms. Even a small (2-5 fold) increase in selectivity for one compound provides a crucial starting point for the next round of optimization.
2.2 Fine-Tuning the Scaffold: Linker and Tail Modifications
Once an initial "hit" with some degree of selectivity is identified, the focus shifts to optimization.
The nature of the linker connecting the core to the tail is crucial. A flexible linker may allow the tail to adopt multiple conformations to fit into different active sites, potentially reducing selectivity. Conversely, incorporating rigidity via cyclic structures (e.g., pyrazoline, imidazolidin-2-one) can lock the tail into a specific conformation that is preferential for one isoform over another.[6][9]
The following table, adapted from studies on CA inhibitors, illustrates how modifications to a tail moiety can dramatically influence potency and selectivity across different isoforms.
| Compound | Tail Moiety | Linker Type | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | Selectivity (I/IX) |
| AAZ (Control) | Acetamido | - | 250 | 12 | 25 | 10 |
| Analog 5b | Phenyl | Hydrazone | >10000 | 265 | 33.4 | >299 |
| Analog 11b | Benzodioxole-Phenyl | Pyrazoline (Rigid) | 50000 | 4585 | 31.9 | 1567 |
| Analog 13c | 4-Cl-Phenyl | Thiazolidinone (Rigid) | 2619 | 162 | 45.1 | 58 |
| Data synthesized from literature to illustrate SAR principles.[9] |
Troubleshooting Q2: "My SAR is 'flat'—small changes to the tail aren't improving selectivity. What other strategies can I employ?"
A: A flat SAR suggests that the region you are probing may be similarly conserved across isoforms or that your modifications are not accessing a differential region. Consider these advanced strategies:
-
Scaffold Hopping: Keep the sulfonamide ZBG and the optimized tail but replace the central benzene ring with a different aromatic system (e.g., pyridine, thiophene). This alters the vectors at which the tail projects, potentially enabling it to access a different region of the active site.
-
Fluorination: Incorporating fluorine atoms into the benzene ring can drastically alter the acidity and electronic properties of the sulfonamide group, often leading to increased potency and altered selectivity profiles.[7]
-
Structure-Based Design: If crystal structures are available, use them. This is the most direct way to overcome a flat SAR by visualizing exactly where the differences lie.
2.3 In Silico Modeling: A Predictive Approach
Q: How can computational chemistry guide my synthesis efforts before I commit to benchwork?
A: In silico modeling is an indispensable tool for prioritizing synthetic targets and generating hypotheses.
-
Molecular Docking: Dock your proposed inhibitor designs into the crystal structures of your target and off-target isoforms. This can predict binding poses and highlight potential favorable or unfavorable (steric clash) interactions that could confer selectivity.[1] Analyze isoform-specific residues at the outer rim of the active site to guide tail design.[1]
-
Pharmacophore Modeling: If multiple selective inhibitors are known, a ligand-based pharmacophore model can be generated.[10] This model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for selective binding. New designs can then be screened virtually against this model.
Caption: A rational drug design cycle integrating computational and experimental work.
Part 3: Experimental Validation & Troubleshooting
Designing a selective inhibitor is only half the battle; robust experimental validation is required to confirm your hypothesis.
Troubleshooting Q3: "What is the standard protocol for experimentally determining the selectivity of my new benzenesulfonamide inhibitor?"
A: A rigorous determination of selectivity requires measuring the inhibition constant (Ki) against a panel of relevant enzymes under standardized conditions. Relying solely on IC50 values can be misleading as they are dependent on assay conditions (e.g., substrate concentration).
Protocol: Fluorescence-Based Carbonic Anhydrase Inhibition Assay
This protocol is adapted for high-throughput screening of CA inhibitors but the principle applies to many enzyme assays.[11]
-
Objective: To determine the Ki of test compounds against a panel of human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII).
-
Principle: The assay measures the inhibition of the esterase activity of a CA isoform, which catalyzes the hydrolysis of a non-fluorescent substrate to a fluorescent product.
-
Materials:
-
Recombinant human CA isoforms.
-
Fluorescein diacetate (or similar fluorescent substrate).
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 20 mM NaCl).
-
384-well, black, flat-bottom plates.
-
Test compounds dissolved in DMSO.
-
Positive Control: Acetazolamide.
-
Fluorescence plate reader.
-
-
Procedure:
-
Compound Plating: Create a serial dilution of your test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the wells of the 384-well plate.
-
Enzyme Addition: Add the CA enzyme solution to each well and incubate for a defined period (e.g., 15 minutes at room temperature) to allow for compound binding.
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic mode). The slope of this line represents the reaction rate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the uninhibited (DMSO only) control.
-
Plot percent inhibition versus log[Inhibitor] and fit the data to a suitable dose-response equation to determine the IC50 value.
-
Convert the IC50 to a Ki using the Cheng-Prusoff equation, which requires knowing the substrate concentration and the substrate's Michaelis constant (Km) for the enzyme.
-
Calculate Selectivity Index (SI): SI = Ki (off-target isoform) / Ki (target isoform). A higher SI value indicates greater selectivity.
-
Troubleshooting Q4: "My inhibitor is selective against its target isoforms but causes unexpected cellular toxicity. What could be the cause?"
A: This is a common and complex problem that highlights the difference between in vitro and cellular environments.
-
Unpredicted Off-Target Effects: The inhibitor may be interacting with a completely unrelated protein family. It is crucial to consider broader screening, such as against a commercial kinase panel, if the scaffold has any kinase-like features. Unexpected off-target effects are a known challenge in drug development.[12]
-
Promiscuous Inhibition: The compound may be a non-specific or promiscuous inhibitor, often by forming aggregates that sequester the target enzyme. These compounds can appear potent and selective in initial assays but are artifacts. A "DMSO-perturbing assay" can help identify such behavior; the inhibitory activity of promiscuous inhibitors is often significantly attenuated by the inclusion of higher concentrations of DMSO in the assay buffer.[13]
-
Poor ADME Properties: The compound itself might not be toxic, but its metabolites could be. Or, poor membrane permeability could lead to high intracellular concentrations, causing general cellular stress.[14] An early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is advisable.
References
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El-Gamal, M. I., et al. (2022). Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Lommel, M., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem. [Link]
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Nocentini, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. [Link]
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Işık, S., et al. (2020). Chalcone-based benzenesulfonamides as potent and selective inhibitors for human carbonic anhydrase II: Design, synthesis, in vitro, and in silico studies. ResearchGate. [Link]
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Kim, H. Y., et al. (2020). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry. [Link]
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Bua, S., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Nocentini, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC - NIH. [Link]
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Liguori, F., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Jeon, R., et al. (2025). Design and Synthesis of Potent and Selective Urea-linked Benzenesulfonamide Analogs as Carbonic Anhydrase II Inhibitors. European Journal of Pharmaceutical Sciences. [Link]
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Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. [Link]
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Rai, G., et al. (2011). Synthesis and Structure-Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry. [Link]
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Al-Suhaimi, K. S., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules. [Link]
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Li, Z., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Ghorab, M. M., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules. [Link]
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Liguori, F., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Sun, S., et al. (2017). Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain. ACS Medicinal Chemistry Letters. [Link]
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Ali, A. Y., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules. [Link]
- Application Notes and Protocols for High-Throughput Screening of N-(2,3-dichlorophenyl)benzenesulfonamide Analogs. BenchChem.
-
Xie, D., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. [Link]
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Ohkubo, M., et al. (2000). A focused compound library of novel N-(7-indolyl)benzenesulfonamides for the discovery of potent cell cycle inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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El-Sayed, M. A. A., et al. (2022). Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors. Drug Development Research. [Link]
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Al-Suhaimi, K. S., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI. [Link]
-
Işık, M. (2024). Publications on benzenesulfonamide derivatives. ResearchGate. [Link]
-
Debnath, A. K. (2010). A rationale for the activity profile of benzenesulfonamide derivatives as cyclooxygenase (COX) inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Liguori, F., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Liguori, F., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided insight in the structural rigidity-activity relationships. FLORE - University of Florence Research Repository. [Link]
-
Grishina, M., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules. [Link]
-
Miyazawa, K. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry. [Link]
-
Yoshikawa, N., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Technical Support Center: Addressing Off-Target Effects of Benzenesulfonamide-Containing Compounds
A Note from the Senior Application Scientist: The compound "4-amino-N-(3-methoxypropyl)benzenesulfonamide" is not extensively characterized in publicly available scientific literature. To provide a robust and scientifically grounded guide, this document will use the well-studied benzenesulfonamide-containing drug, Celecoxib , as a proxy. Celecoxib is a selective Cyclooxygenase-2 (COX-2) inhibitor, and the principles, experimental designs, and troubleshooting strategies discussed here for identifying and mitigating its off-target effects are broadly applicable to other compounds within the benzenesulfonamide class.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers encounter when working with Celecoxib and aims to provide concise, actionable answers grounded in established science.
Q1: What is the primary, on-target mechanism of action for Celecoxib?
A1: Celecoxib's primary mechanism is the selective inhibition of the Cyclooxygenase-2 (COX-2) enzyme.[1][2] COX enzymes (both COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[3][4] By selectively blocking COX-2, which is primarily expressed at sites of inflammation, Celecoxib reduces the production of pro-inflammatory prostaglandins (like PGE2) while having a lesser effect on COX-1, the isoform involved in protecting the stomach lining and maintaining platelet function.[1][4]
Q2: What are the most well-documented off-target effects of Celecoxib?
A2: The most significant and widely studied off-target effects are cardiovascular.[5][6] High doses of Celecoxib (above 200 mg/day) are associated with an increased risk of serious cardiovascular events like myocardial infarction and stroke.[7] This is thought to be caused by an imbalance between two key prostanoids: it suppresses the production of prostacyclin (PGI2), an anti-thrombotic and vasodilatory agent primarily synthesized via COX-2 in endothelial cells, without inhibiting the production of thromboxane A2 (TXA2), a pro-thrombotic and vasoconstrictive agent produced by platelets via COX-1.[8][9] Other potential off-target effects include renal and liver complications.[10][11]
Q3: In my cell-based assay, I'm seeing unexpected toxicity. How can I determine if this is an on-target (COX-2 mediated) or off-target effect?
A3: This is a critical experimental question. Differentiating on-target from off-target toxicity requires a multi-pronged approach:
-
Chemical Complementation (Rescue Experiment): The most direct method is to add back the product of the inhibited enzyme. Treat your cells with Celecoxib to induce the toxic phenotype. In a parallel experiment, co-treat with Celecoxib and an exogenous source of Prostaglandin E2 (PGE2), the primary product of COX-2. If the addition of PGE2 rescues the cells from toxicity, it strongly suggests the effect is on-target.[12]
-
Use of Structurally Unrelated Inhibitors: Employ a different, structurally distinct COX-2 inhibitor (e.g., Etoricoxib). If this compound recapitulates the same toxic phenotype at a comparable level of COX-2 inhibition, the effect is more likely to be on-target. If it does not, the toxicity may be due to an off-target effect specific to Celecoxib's chemical structure.
-
Dose-Response Analysis: Compare the concentration of Celecoxib causing toxicity (IC50 for viability) with the concentration required to inhibit COX-2 activity (IC50 for PGE2 production). A large discrepancy (e.g., toxicity occurring at concentrations 10-fold or higher than required for COX-2 inhibition) points towards an off-target mechanism.
Q4: My PGE2 inhibition results are inconsistent between experiments. What are the common causes?
A4: Inconsistent inhibition of Prostaglandin E2 (PGE2) is a frequent issue. The most common culprits are:
-
Compound Stability and Handling: Ensure Celecoxib is fully dissolved in a suitable solvent (like DMSO) and stored correctly in aliquots to avoid freeze-thaw cycles. Prepare fresh dilutions in media for each experiment.
-
Cell Culture Conditions: The passage number of your cells can affect their inflammatory response. Use cells within a consistent, low-passage range. Furthermore, components in fetal bovine serum (FBS) can bind to the drug, reducing its effective concentration. Consider reducing serum concentration or using serum-free media during the treatment period if possible.
-
Assay Timing: The kinetics of COX-2 induction and PGE2 production can vary. Ensure that your pre-treatment, stimulation (e.g., with LPS or a cytokine), and drug treatment times are precisely controlled and consistent across all experiments.
Section 2: Troubleshooting Guides & Experimental Workflows
This section provides detailed, step-by-step guides for investigating and resolving specific experimental problems related to off-target effects.
Guide 1: Investigating Unexpected Cytotoxicity
Problem: You observe significant cell death in your culture at Celecoxib concentrations that are much higher than what is required for effective COX-2 inhibition, or a rescue with exogenous PGE2 was unsuccessful.
Hypothesis: The observed cytotoxicity is due to an off-target interaction, potentially with a protein kinase or mitochondrial component. Benzenesulfonamide scaffolds are known to interact with various kinases.[13]
Caption: Workflow for distinguishing on-target vs. off-target cytotoxicity.
Objective: To determine if Celecoxib inhibits kinases at concentrations that cause cytotoxicity. Commercial services (e.g., Reaction Biology, Eurofins) offer panels to screen compounds against hundreds of kinases.[14][15]
-
Compound Preparation: Prepare a high-concentration stock of Celecoxib (e.g., 10 mM in 100% DMSO).
-
Concentration Selection: Select one or two concentrations for screening. A good starting point is the concentration that causes ~50% cytotoxicity (IC50) and another at 10-fold higher.
-
Assay Format: A common format is a radiometric assay that measures the incorporation of ³³P-ATP into a substrate peptide. Inhibition is calculated relative to a DMSO control.
-
Data Analysis: The service will provide a report listing the percent inhibition for each kinase in the panel. Pay close attention to kinases showing >50% inhibition. These are your potential off-target "hits."
-
Validation: Validate the top hits by determining the IC50 for the specific kinase(s) in a dose-response format and confirm engagement in cells using methods like phospho-specific antibodies for the kinase's substrate.[16]
Guide 2: Investigating Cardiovascular Liabilities in Animal Models
Problem: An in vivo study using a benzenesulfonamide-based compound results in unexpected cardiovascular events (e.g., thrombosis, hypertension).
Hypothesis: The compound is selectively inhibiting COX-2, leading to a pro-thrombotic state by suppressing endothelial prostacyclin (PGI2) without affecting platelet-derived thromboxane A2 (TXA2).[8]
Caption: Imbalance of pro-thrombotic TXA2 and anti-thrombotic PGI2 by selective COX-2 inhibition.
Objective: To quantify the systemic levels of TXA2 and PGI2 production in response to drug treatment by measuring their stable urinary metabolites.
-
Animal Dosing: Dose animals (e.g., mice or rats) with the vehicle control, a non-selective COX inhibitor (e.g., Ibuprofen), and your test compound (e.g., Celecoxib) for a defined period.
-
Sample Collection: Collect urine from the animals over a 24-hour period using metabolic cages. Store samples at -80°C until analysis.
-
Metabolite Measurement:
-
Thromboxane (TXA2): Measure the stable metabolite 11-dehydro-thromboxane B2 using a commercially available ELISA kit.
-
Prostacyclin (PGI2): Measure the stable metabolite 2,3-dinor-6-keto-prostaglandin F1α using a commercially available ELISA kit.[9]
-
-
Data Analysis: Normalize metabolite concentrations to urinary creatinine levels to account for differences in urine volume. Compare the levels across treatment groups.
| Treatment Group | Urinary 11-dehydro-TXB2 (TXA2 Marker) | Urinary 2,3-dinor-6-keto-PGF1α (PGI2 Marker) | Interpretation |
| Vehicle Control | Baseline | Baseline | Normal physiological state. |
| Non-selective Inhibitor (Ibuprofen) | ↓↓↓ | ↓↓↓ | Both COX-1 and COX-2 are inhibited. |
| Selective Inhibitor (Celecoxib) | ↔ or ↓ | ↓↓↓ | COX-2 is selectively inhibited, tipping the balance towards a pro-thrombotic state.[9] |
Table 1: Expected changes in urinary metabolites of TXA2 and PGI2 following treatment with COX inhibitors.
A result where your compound significantly reduces the PGI2 metabolite without a corresponding decrease in the TXA2 metabolite provides strong, mechanistic evidence that the observed cardiovascular events are linked to the on-target, selective inhibition of COX-2.
References
- Adam, H. & Hagelnur, A. (2009). Title of Work.
- Bernstein, J., et al. (1995). Title of Work.
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics. (n.d.). Pharmacogenomics Knowledgebase. Retrieved from [Link]
-
What is the mechanism of Celecoxib? (2024). Patsnap Synapse. Retrieved from [Link]
-
Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. (2022). PubMed. Retrieved from [Link]
-
Patel, D. & Gaglani, S. (2023). Celecoxib. StatPearls. Retrieved from [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). PubMed Central. Retrieved from [Link]
-
Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall. Retrieved from [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. Retrieved from [Link]
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Biased and Unbiased Methods for the Detection of Off-Target Cleavage by CRISPR/Cas9: An Overview. (2016). PubMed Central. Retrieved from [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PubMed Central. Retrieved from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]
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Effects of celecoxib on the production of prostacyclin and thromboxane... (n.d.). ResearchGate. Retrieved from [Link]
-
Selective COX-2 inhibitors, NSAIDs and cardiovascular events – is celecoxib the safest choice? (2007). Therapeutics and Clinical Risk Management. Retrieved from [Link]
-
Differential regulation of prostacyclin and thromboxane by dexamethasone and celecoxib during oxidative stress in newborn rabbits. (2012). PubMed. Retrieved from [Link]
-
A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. (2019). JoVE. Retrieved from [Link]
-
COX-2 Inhibitors. (n.d.). Cleveland Clinic. Retrieved from [Link]
- WO2021009568A1 - Benzenesulfonamide derivatives and uses thereof. (n.d.). Google Patents.
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2015). BMC Systems Biology. Retrieved from [Link]
-
Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. Retrieved from [Link]
-
Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (2025). ResearchGate. Retrieved from [Link]
-
Systemic biosynthesis of prostacyclin by cyclooxygenase (COX)-2: The human pharmacology of a selective inhibitor of COX-2. (1999). PNAS. Retrieved from [Link]
-
Risk of Cardiovascular Events and Celecoxib: a Systematic Review and Meta-Analysis. (2025). PubMed. Retrieved from [Link]
-
Comparison of Approaches for Determining Bioactivity Hits from High-Dimensional Profiling Data. (2021). PubMed Central. Retrieved from [Link]
-
Encountering unpredicted off-target effects of pharmacological inhibitors. (2012). Journal of Biochemistry. Retrieved from [Link]
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COX 2-selective NSAIDs: Biology, promises, and concerns. (2000). Cleveland Clinic Journal of Medicine. Retrieved from [Link]
-
Off-target effects in CRISPR/Cas9 gene editing. (2020). PubMed Central. Retrieved from [Link]
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Celecoxib: Not So Hard on the Heart? (n.d.). Arthritis Foundation. Retrieved from [Link]
-
Standardization of Cell Viability Assays in Primary Cells as a Prerequisite... (2019). YouTube. Retrieved from [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology. Retrieved from [Link]
-
Effects of Cyclooxygenases Inhibitors on Vasoactive Prostanoids and Thrombin Generation at the Site of Microvascular Injury. (2003). Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved from [Link]
-
Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. (2020). MDPI. Retrieved from [Link]
-
Anti-CRISPR Proteins Decrease Off-Target Effects of Cas9. (2017). Innovative Genomics Institute. Retrieved from [Link]
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2021). National Institutes of Health. Retrieved from [Link]
-
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Biology. Retrieved from [Link]
-
Direct, indirect and off-target effects of kinase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). MDPI. Retrieved from [Link]
-
Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). (2024). YouTube. Retrieved from [Link]
-
Which NSAIDs Are Most Selective For COX-1 and COX-2? (2014). Practical Pain Management. Retrieved from [Link]
-
Prostaglandin E2 (PGE2) ELISA IB09648. (n.d.). IBL-America. Retrieved from [Link]
-
Cardiovascular Risk Associated With NSAIDs and COX-2 Inhibitors. (2014). U.S. Pharmacist. Retrieved from [Link]
Sources
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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"mitigating degradation of 4-amino-N-(3-methoxypropyl)benzenesulfonamide in solution"
Welcome, Researchers. This guide is designed to serve as a dedicated resource for mitigating the degradation of 4-amino-N-(3-methoxypropyl)benzenesulfonamide in solution. As Senior Application Scientists, we understand that maintaining the stability and integrity of your compound is paramount for reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations.
Introduction: The Challenge of Sulfonamide Stability
This compound belongs to the sulfonamide class of compounds. While versatile, this structural class is susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photodegradation. The stability of this specific molecule is dictated by the interplay between the sulfonamide linkage (-SO₂NH-), the aromatic amine group (-NH₂), and the N-alkyl side chain. Understanding these vulnerabilities is the first step toward effective mitigation.
This guide is structured to address your potential challenges in a direct, question-and-answer format, followed by detailed experimental protocols to help you proactively assess and control the stability of your compound.
Section 1: Frequently Asked Questions - Understanding Degradation Pathways
This section addresses the fundamental chemical reasons behind the degradation of this compound.
Q1: My solution's pH is drifting, and I'm seeing new peaks on my HPLC. What is the most likely cause?
A: The most probable cause is hydrolysis . The sulfonamide bond is susceptible to cleavage under both acidic and basic conditions, although many sulfonamides are relatively stable at neutral pH.[1]
-
Acid-Catalyzed Hydrolysis: In acidic solutions (pH < 4), the primary amine or the sulfonamide nitrogen can become protonated. This makes the sulfur atom more electrophilic and susceptible to nucleophilic attack by water, leading to the cleavage of the sulfur-nitrogen (S-N) bond. The reaction typically yields 4-aminobenzenesulfonic acid and 3-methoxypropan-1-amine. The mechanism often involves protonation of the amide followed by the formation of a sulfonyliminium ion intermediate.[2]
-
Base-Catalyzed Hydrolysis: In alkaline solutions (pH > 9), the sulfonamide nitrogen can be deprotonated. While this generally makes sulfonamides more stable, strong alkaline conditions can promote nucleophilic attack by hydroxide ions at the sulfur atom.[1][3] Studies on related sulfonamides show that those with an available sulfonamide NH group can hydrolyze through an elimination-type mechanism (E1cb) involving ionization of the sulfonamide.[2]
Most sulfonamides show considerable stability between pH 4 and pH 7, with long half-lives under typical environmental temperatures.[1][4] Therefore, maintaining your solution within this pH range is a critical first step.
Q2: I've noticed a yellow or brown discoloration in my solution, even when stored at the correct pH. What's happening?
A: Discoloration often points to oxidation . The 4-amino group (an aniline moiety) is electron-rich and highly susceptible to oxidation. This process can be initiated by dissolved oxygen, trace metal ion contaminants (like Fe³⁺ or Cu²⁺), or exposure to oxidizing agents.
The oxidation of the aniline group can lead to the formation of colored polymeric products through complex free-radical mechanisms.[5] The initial step can involve the formation of an aniline radical cation, which can then undergo further reactions.[6] This is a common degradation pathway for many pharmaceutical compounds containing aromatic amine groups.
Q3: My assay results are inconsistent, and the compound concentration appears to decrease, especially when working on the benchtop for extended periods. Why?
A: This suggests photodegradation . Both the aromatic amine and the sulfonamide functional groups can absorb UV light, which can initiate photochemical reactions. Exposure to ambient laboratory light, and especially direct sunlight or strong artificial light, can provide the energy needed to break chemical bonds.
Common photodegradation pathways for sulfonamides include:
-
Cleavage of the S-N bond: This is a primary pathway, leading to the formation of 4-aminobenzenesulfonic acid.[7]
-
Hydroxylation of the benzene ring: Light can generate reactive oxygen species (ROS) like hydroxyl radicals (•OH) in solution, which can attack the aromatic ring.[7]
-
Reactions involving the amino group: The amino group itself can be oxidized or transformed under UV irradiation.[7]
Studies show that photodegradation can be significantly enhanced in the presence of photosensitizers (like humic acid in environmental samples) or photocatalysts.[7][8]
Section 2: Troubleshooting Guide - Common Issues & Solutions
| Observed Issue | Potential Cause(s) | Immediate Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS, especially at lower or higher retention times. | Hydrolysis | 1. Check the pH of your stock solution and buffers. Adjust to pH 6-7 if possible. 2. Analyze a freshly prepared sample to confirm if degradation occurs over time. 3. If using acidic or basic mobile phases, minimize the time the sample spends in the autosampler. |
| Solution develops a yellow, pink, or brown tint over time. | Oxidation | 1. Prepare solutions using de-gassed solvents (e.g., sparged with nitrogen or argon) to remove dissolved oxygen. 2. Store solutions under an inert atmosphere (N₂ or Ar). 3. Consider adding a small amount of an antioxidant like EDTA (to chelate metal ions) if compatible with your downstream application. |
| Loss of compound potency or concentration, especially in clear vials. | Photodegradation | 1. Immediately switch to amber glass vials or wrap clear vials in aluminum foil. 2. Minimize exposure to overhead laboratory lighting; work in a shaded area or use a yellow light filter. 3. Prepare solutions fresh before use and avoid long-term storage on the benchtop. |
| Precipitate forms in a refrigerated solution. | Poor Solubility, pH Shift | 1. Confirm the solvent system is appropriate and the concentration is not above the solubility limit at the storage temperature. 2. Check the pH of the solution. A shift towards the compound's pKa can decrease solubility. 3. Consider storing at a higher concentration in a solvent like DMSO and performing final dilutions immediately before use. |
Section 3: Mitigation Strategies & Experimental Protocols
Proactive stability management is crucial. The following protocols provide a framework for preparing stable solutions and assessing potential degradation.
Protocol 3.1: Optimal Solution Preparation and Storage
This protocol is designed to minimize all three major degradation pathways from the outset.
Materials:
-
This compound solid
-
High-purity (e.g., HPLC-grade) water and/or appropriate organic solvent (e.g., DMSO, Ethanol)
-
Buffers (e.g., phosphate or citrate) pre-adjusted to desired pH
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Solvent Preparation: If using aqueous buffers, prepare them and adjust the pH to be within the 6.0-7.5 range. For maximum stability, de-gas the solvent by sparging with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Weigh the compound in an environment with subdued lighting.
-
Dissolution: Dissolve the compound in a minimal amount of a co-solvent like DMSO if necessary, then dilute to the final concentration with the de-gassed aqueous buffer.
-
Inert Overlay: Before capping, gently flush the headspace of the vial with nitrogen or argon.
-
Storage:
-
Light Protection: Store the vial in the dark. A laboratory freezer or refrigerator is ideal. Wrapping the amber vial in foil provides extra protection.
-
Temperature: For short-term storage (1-2 weeks), refrigerate at 2-8°C. For long-term storage (>2 weeks), store frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 3.2: Assessing Hydrolytic Stability (pH Profile)
This experiment helps determine the optimal pH for your solution's stability.
Procedure:
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) at different pH values, such as pH 4.0 (citrate), pH 7.0 (phosphate), and pH 9.0 (borate).
-
Sample Preparation: Prepare solutions of your compound at a known concentration (e.g., 100 µg/mL) in each buffer.
-
Incubation: Store an aliquot of each solution at a stressed temperature (e.g., 50°C) to accelerate degradation, and another at your intended storage temperature (e.g., 25°C). Protect all samples from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each condition.
-
Quantification: Analyze the samples immediately by a stability-indicating HPLC method (see Protocol 4.1) to determine the concentration of the parent compound remaining.
-
Data Analysis: Plot the percentage of the remaining parent compound versus time for each pH. The pH at which the concentration remains highest is the most stable.
Section 4: Analytical Methods for Stability Assessment
A validated, stability-indicating analytical method is essential to accurately measure the parent compound and resolve it from any potential degradants.
Protocol 4.1: General RP-HPLC Method for Quantification
This method serves as a starting point and should be optimized for your specific equipment and requirements. It is based on common methods for analyzing sulfonamides.[9][10]
| Parameter | Recommendation |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 10-20% B, ramp to 90% B over 15-20 minutes, hold, and re-equilibrate. (This must be optimized). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Detection Wavelength | ~260-270 nm (scan for optimal absorbance) |
| Injection Volume | 5-10 µL |
Method Validation:
-
Specificity: Spike your compound solution with expected degradation products (if available) or analyze forcibly degraded samples (e.g., acid/base treated, UV-exposed) to ensure the parent peak is well-resolved from degradant peaks.
-
Linearity: Establish a calibration curve over your expected concentration range.
-
Accuracy & Precision: Perform recovery studies and repeat injections to ensure the method is reliable.
Visualizations
Degradation Pathways Overview
Caption: Major degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Caption: A systematic workflow for investigating and mitigating compound degradation.
References
- (2001-03-28). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.
- Białk-Bielińska, A., et al. (2012-06-30). Hydrolysis of sulphonamides in aqueous solutions. PubMed.
- Hovorka, S. W., et al. (2002). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. PubMed.
- Jia, A., et al. (2015). Photodegradation of Sulfonamides by g-C 3 N 4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways.
- Kümmerer, K. (2009).
- Reyes, C., et al. (2018).
- Tentscher, P. (2013-06-05).
- Thakkar, D. N., et al. (2023-03-15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
- Williams, A. (2002). Reactivity and Mechanism in the Hydrolysis of β-Sultams.
- Zuehlke, S., et al. (2022). Hydrolysis of sulphonamides in aqueous solutions.
Sources
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. actu.epfl.ch [actu.epfl.ch]
- 7. researchgate.net [researchgate.net]
- 8. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta [scielo.org.mx]
- 10. tis.wu.ac.th [tis.wu.ac.th]
Validation & Comparative
"comparative analysis of 4-amino-N-(3-methoxypropyl)benzenesulfonamide with acetazolamide"
An objective comparison of drug candidates requires a multi-faceted experimental approach. This guide provides a framework for the comparative analysis of 4-amino-N-(3-methoxypropyl)benzenesulfonamide against the well-characterized carbonic anhydrase inhibitor, acetazolamide. As a seasoned application scientist, this document is structured not as a rigid template, but as a logical, in-depth guide to empower researchers in drug development. The methodologies described are designed to be self-validating, ensuring the generation of robust and reliable data.
Introduction to the Comparative Framework
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their involvement in various physiological and pathological processes, including pH regulation, fluid secretion, and tumorigenesis, makes them attractive therapeutic targets.
Acetazolamide is a non-selective inhibitor of carbonic anhydrase that has been in clinical use for decades for conditions like glaucoma, epilepsy, and acute mountain sickness. Its well-documented pharmacological profile makes it an ideal benchmark for evaluating new chemical entities.
This guide outlines a comprehensive strategy for characterizing this compound, a sulfonamide derivative, and comparing its performance directly with acetazolamide. The focus will be on establishing its inhibitory potency, isoform selectivity, mechanism of action, and preliminary safety profile.
Physicochemical Characterization: The Foundation of Drug Action
Before delving into biological assays, understanding the fundamental physicochemical properties of a compound is paramount. These properties, such as solubility and lipophilicity, significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for determining aqueous solubility.
Protocol:
-
Add an excess amount of the test compound (e.g., 5-10 mg) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with a standard curve.
Experimental Protocol: Lipophilicity Determination (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
Protocol:
-
Prepare a solution of the test compound in either water or n-octanol.
-
Mix this solution with an equal volume of the other, immiscible solvent (n-octanol or water, respectively) in a separatory funnel.
-
Shake the funnel vigorously for several minutes to allow for the partitioning of the compound between the two phases.
-
Allow the layers to separate completely.
-
Determine the concentration of the compound in each layer using HPLC or UV-Vis spectroscopy.
-
Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Comparative Physicochemical Properties
The following table summarizes the expected data points. Values for acetazolamide are based on literature, while those for this compound are to be determined experimentally.
| Property | Acetazolamide | This compound |
| Molecular Weight ( g/mol ) | 222.25 | 260.34 |
| Aqueous Solubility (pH 7.4) | ~0.7 mg/mL | To be determined |
| LogP | -0.29 | To be determined |
In Vitro Efficacy: Carbonic Anhydrase Inhibition
The core of this analysis is to determine the inhibitory potency and selectivity of this compound against key human carbonic anhydrase isoforms and compare it to acetazolamide. We will focus on the ubiquitous cytosolic isoforms hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.
Experimental Protocol: IC50 Determination
The IC50 (half-maximal inhibitory concentration) will be determined using an assay that measures the esterase activity of carbonic anhydrase with p-nitrophenyl acetate (p-NPA) as the substrate.
Materials:
-
Recombinant human CA isoforms (I, II, IX, XII)
-
Tris buffer (pH 7.4)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compounds (Acetazolamide and this compound)
-
96-well microplate reader
Protocol:
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 96-well plate, add 180 µL of Tris buffer.
-
Add 10 µL of the enzyme solution (a fixed concentration, e.g., 10 nM).
-
Add 10 µL of various concentrations of the test compound (serially diluted). Include a control with DMSO only.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of p-NPA solution.
-
Monitor the absorbance at 400 nm every 30 seconds for 10-15 minutes. The product, p-nitrophenol, is yellow.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Workflow for CA Inhibition Assay
Caption: Workflow for determining the IC50 of inhibitors against carbonic anhydrase.
Comparative Inhibition Profile (Hypothetical Data)
This table presents a template for summarizing the inhibition data. The goal is to identify compounds with high potency against target isoforms (e.g., hCA IX, XII) and low potency against off-target isoforms (hCA I, II) to minimize side effects.
| Compound | IC50 hCA I (nM) | IC50 hCA II (nM) | IC50 hCA IX (nM) | IC50 hCA XII (nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| This compound | To be determined | To be determined | To be determined | To be determined |
Mechanism of Action: Kinetic Analysis
Determining the mechanism of inhibition (e.g., competitive, non-competitive) provides deeper insight into how the compound interacts with the enzyme. This is typically achieved by measuring reaction rates at varying substrate and inhibitor concentrations.
Experimental Protocol: Lineweaver-Burk Plot
-
Set up the CA inhibition assay as described previously.
-
For each fixed concentration of the inhibitor (including a zero-inhibitor control), vary the concentration of the substrate (p-NPA).
-
Measure the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentration.
-
Plot 1/V₀ versus 1/[Substrate]. This is the Lineweaver-Burk plot.
-
Analyze the pattern of the lines to determine the inhibition mechanism.
Interpreting Inhibition Mechanisms
Caption: Lineweaver-Burk plots illustrating different enzyme inhibition mechanisms.
-
Competitive: Lines intersect on the y-axis (Km increases, Vmax is unchanged).
-
Non-competitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive: Lines are parallel (both Km and Vmax decrease).
Preliminary Safety Profile: In Vitro Cytotoxicity
An essential component of drug development is assessing the potential toxicity of a compound. A simple in vitro cytotoxicity assay provides a preliminary indication of a compound's effect on cell viability.
Experimental Protocol: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
A non-cancerous cell line (e.g., human fibroblasts).
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (the concentration that causes 50% cell death).
Comparative Safety Profile (Hypothetical Data)
| Compound | CC50 (Human Fibroblasts, µM) |
| Acetazolamide | >100 |
| This compound | To be determined |
A higher CC50 value is desirable, indicating lower cytotoxicity.
Synthesis and Conclusion
This guide provides a systematic and robust framework for the head-to-head comparison of this compound and acetazolamide. By executing these protocols, researchers can generate a comprehensive dataset covering the critical parameters of drug action: physicochemical properties, enzyme inhibitory potency and selectivity, mechanism of action, and preliminary cytotoxicity.
The ideal candidate emerging from this analysis would exhibit:
-
High potency against target CA isoforms (e.g., hCA IX/XII).
-
High selectivity, with significantly lower potency against off-target isoforms (hCA I/II).
-
A clear, definable mechanism of action.
-
A high CC50 value, indicating a favorable preliminary safety profile.
This structured approach ensures that the comparison is not merely a collection of data points, but a scientifically sound evaluation that can confidently guide further drug development efforts.
References
-
General Carbonic Anhydrase Inhibition: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]
-
p-NPA Assay Protocol: Armstrong, J. M., Myers, D. V., Verpoorte, J. A., & Edsall, J. T. (1966). Purification and properties of human erythrocyte carbonic anhydrases. Journal of Biological Chemistry, 241(21), 5137-5149. [Link]
-
MTT Assay Protocol: Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
-
Physicochemical Properties of Acetazolamide: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1986, Acetazolamide. [Link]
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
< A Comprehensive Guide to Validating the Carbonic Anhydrase Inhibitory Activity of a Novel Sulfonamide
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2] These enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This seemingly simple reaction is pivotal for pH regulation, CO₂ transport, electrolyte balance, and various biosynthetic pathways.[2][3][4] In humans, there are at least 15 known CA isoforms, each with distinct tissue distribution and subcellular localization.[1][5] The involvement of specific CA isoforms in the pathophysiology of a wide range of diseases, including glaucoma, epilepsy, cancer, and obesity, has established them as significant therapeutic targets.[2][3][6][7]
Sulfonamides (R-SO₂NH₂) represent the most established and widely studied class of CA inhibitors (CAIs).[1][2] Their mechanism of action involves the coordination of the sulfonamide moiety to the catalytic zinc ion (Zn²⁺) in the enzyme's active site, effectively blocking its function.[1][8] The development of novel sulfonamide-based inhibitors with high potency and, crucially, isoform selectivity is a primary objective in drug discovery to enhance therapeutic efficacy and minimize off-target side effects.[5][9][10]
This guide provides a comprehensive framework for validating the carbonic anhydrase inhibitory activity of a novel sulfonamide. It outlines a logical progression of experiments, from initial screening to in-depth characterization, and offers a comparative analysis against established standard inhibitors. The methodologies described herein are designed to ensure scientific rigor and provide the robust data necessary for advancing a promising new chemical entity.
The Validation Workflow: A Step-by-Step Approach
The validation of a novel sulfonamide as a carbonic anhydrase inhibitor is a multi-faceted process. The following workflow outlines the key experimental stages, each designed to answer specific questions about the compound's potency, selectivity, and mechanism of action.
Caption: A comprehensive workflow for the validation of a novel carbonic anhydrase inhibitor.
Part 1: Initial Screening and Potency Determination
The initial phase of validation focuses on confirming the inhibitory activity of the novel sulfonamide and quantifying its potency. A widely used and robust method for this is the p-nitrophenyl acetate (p-NPA) esterase assay.
Experimental Protocol: p-Nitrophenyl Acetate (p-NPA) Esterase Assay
This assay leverages the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of the colorless substrate p-NPA to the yellow-colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically.[3] In the presence of an inhibitor, the rate of this reaction decreases in a concentration-dependent manner.[3]
Materials:
-
Human or bovine carbonic anhydrase (e.g., CA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Novel sulfonamide and a standard inhibitor (e.g., Acetazolamide)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in cold Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in DMSO or acetonitrile.
-
Prepare stock solutions of the novel sulfonamide and the standard inhibitor in DMSO. Create serial dilutions to generate a range of concentrations for dose-response analysis.
-
-
Assay Setup (in triplicate):
-
Blank: Buffer + Substrate (no enzyme)
-
Maximum Activity (Control): Buffer + DMSO + Enzyme + Substrate
-
Test Compound: Buffer + Diluted Novel Sulfonamide + Enzyme + Substrate
-
Standard Inhibitor: Buffer + Diluted Standard Inhibitor + Enzyme + Substrate
-
-
Pre-incubation: Add the buffer, DMSO (for control) or inhibitor solutions, and the enzyme solution to the appropriate wells. Incubate for 10-15 minutes at room temperature to allow for enzyme-inhibitor binding.
-
Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the maximum activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve using non-linear regression analysis.
-
Comparative Data: Novel Sulfonamide vs. Standard Inhibitors
A crucial aspect of validation is comparing the potency of the novel sulfonamide to well-characterized, clinically relevant inhibitors. Acetazolamide is a commonly used standard.
| Compound | Target Isoform | IC₅₀ (nM) |
| Novel Sulfonamide (NS-1) | hCA II | [Hypothetical Value, e.g., 15] |
| Acetazolamide (Standard) | hCA II | 12[11] |
| Dorzolamide (Standard) | hCA II | [Hypothetical Value, e.g., 9] |
| Brinzolamide (Standard) | hCA II | [Hypothetical Value, e.g., 3] |
Note: The IC₅₀ values for Dorzolamide and Brinzolamide are representative and can vary based on assay conditions.
Part 2: In-Depth Profiling - Selectivity and Mechanism of Action
Demonstrating high potency is only the first step. A therapeutically viable inhibitor should ideally exhibit selectivity for the target CA isoform to minimize potential side effects. Furthermore, understanding its mechanism of inhibition is crucial.
Isoform Selectivity Profiling
The human carbonic anhydrase family comprises 16 known isoforms.[5] Due to the high degree of active site similarity, achieving isoform selectivity is a significant challenge.[5] It is essential to test the novel sulfonamide against a panel of physiologically relevant isoforms. Key isoforms to consider include:
-
Cytosolic: hCA I and hCA II (ubiquitously expressed)
The inhibitory potency is typically expressed as the inhibition constant (Kᵢ), which provides a more absolute measure of binding affinity than the IC₅₀. The Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Kₘ) are known.
Comparative Selectivity Profile:
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| NS-1 | [Hypothetical Value, e.g., 250] | [Hypothetical Value, e.g., 10] | [Hypothetical Value, e.g., 5] | [Hypothetical Value, e.g., 8] |
| Acetazolamide | 250[11] | 12[11] | 25[11] | 5.7[11] |
A high selectivity index (e.g., Kᵢ for off-target isoform / Kᵢ for target isoform) is desirable.
Mechanism of Action: The Lineweaver-Burk Plot
Determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is a critical step. The Lineweaver-Burk plot, a double reciprocal plot of 1/V₀ versus 1/[S], is a classic method for visualizing the effect of an inhibitor on the kinetic parameters Vₘₐₓ and Kₘ.
Experimental Approach: The p-NPA assay is performed with varying concentrations of the substrate (p-NPA) in the absence and presence of a fixed concentration of the novel sulfonamide. The initial velocities are then plotted in the Lineweaver-Burk format.
Caption: A representative Lineweaver-Burk plot illustrating competitive inhibition.
For sulfonamides, which are known to bind to the active site zinc ion, a competitive inhibition pattern is expected, where the inhibitor increases the apparent Kₘ but does not affect Vₘₐₓ.
Part 3: Advanced Biophysical and Structural Validation
To provide unequivocal evidence of a direct interaction between the novel sulfonamide and carbonic anhydrase, and to understand the binding at a molecular level, advanced biophysical and structural techniques are employed.
Biophysical Validation of Binding
Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Differential Scanning Fluorimetry (DSF) can provide valuable information about the binding thermodynamics and kinetics.
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
-
Surface Plasmon Resonance (SPR): A label-free technique that monitors the binding interaction in real-time, allowing for the determination of association (kₐ) and dissociation (kₑ) rate constants, in addition to the equilibrium dissociation constant (Kₑ).
-
Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: Measures the change in the thermal stability of the protein upon ligand binding. An increase in the melting temperature (Tₘ) of the protein in the presence of the compound indicates a stabilizing interaction.[12]
Structural Validation: X-ray Crystallography
The gold standard for understanding the binding mode of an inhibitor is to solve the co-crystal structure of the enzyme-inhibitor complex using X-ray crystallography.[13][14] This provides a three-dimensional view of the interactions between the sulfonamide and the amino acid residues in the active site.[6][14] This structural information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.[13][14]
Conclusion: A Pathway to a Validated Carbonic Anhydrase Inhibitor
The validation of a novel sulfonamide as a carbonic anhydrase inhibitor is a rigorous, multi-step process that requires a combination of enzymatic, biophysical, and structural approaches. By following a logical and comprehensive workflow, researchers can build a robust data package that not only confirms the inhibitory activity but also provides deep insights into the compound's potency, selectivity, and mechanism of action. This detailed characterization is essential for comparing the novel compound to existing standards and for making informed decisions about its potential for further development as a therapeutic agent.
References
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Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
- Ghorab, M. M., et al. (2015).
- Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6546-6561.
- de Simone, G., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega, 6(5), 3981-3991.
- Poli, G., et al. (2019). Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 365-371.
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BioPharma Notes. (2020, June 23). Carbonic Anhydrase Inhibitors. Retrieved from [Link]
- Poli, G., et al. (2019). Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 365-371.
- Menchise, V., et al. (2006). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II. Bioorganic & Medicinal Chemistry Letters, 16(24), 6204-6208.
- Rastelli, G., et al. (2021). Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classification models.
-
Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. Retrieved from [Link]
- Di Fiore, A., et al. (2006). Carbonic Anhydrase Inhibitors: Stacking with Phe131 Determines Active Site Binding Region of Inhibitors As Exemplified by the X-ray Crystal Structure of a Membrane-Impermeant Antitumor Sulfonamide Complexed with Isozyme II. Journal of Medicinal Chemistry, 49(11), 3185-3189.
- De Simone, G., et al. (2005). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. Bioorganic & Medicinal Chemistry Letters, 15(7), 1937-1942.
- Baroni, C., et al. (2025). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Medicinal Chemistry.
- Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282.
- Shcherbakov, D., et al. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 31(1), 123.
-
National Center for Biotechnology Information. (n.d.). Carbonic Anhydrase Inhibitors. In StatPearls. Retrieved from [Link]
- Miccadei, S., et al. (2017). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Biosensors and Bioelectronics, 94, 46-53.
- Khan, I., et al. (2023). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances, 13(1), 1-15.
- Gencer, A., et al. (2016). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 114-118.
- Baroni, C., et al. (2025). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as Carbonic anhydrase inhibitors. RSC Medicinal Chemistry.
-
Nonstop Neuron. (2021, November 9). acetazolamide [Video]. YouTube. Retrieved from [Link]
- Gaulton, A., et al. (2020). Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit. Frontiers in Pharmacology, 11, 589989.
- De Simone, A., et al. (2016). In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents. ChemMedChem, 11(7), 727-734.
- Arslan, M., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
- D'Ascenzio, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12497.
-
Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Enzyme Inhibition: Biophysical and Experimental Approaches. Retrieved from [Link]
- Du, F., & Ren, J. (2021). Characterization of Carbonic Anhydrase In Vivo Using Magnetic Resonance Spectroscopy. Metabolites, 11(10), 682.
- Navratilova, I., & Hopkins, A. L. (2010). Biophysical methods in early drug discovery. Future Medicinal Chemistry, 2(2), 255-272.
-
Fiveable. (n.d.). 4.2 Enzyme kinetics and inhibition - Biophysical Chemistry. Retrieved from [Link]
- Kaur, G., et al. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. Journal of Antimicrobial Chemotherapy, 76(6), 1546-1552.
-
ResearchGate. (n.d.). Biophysical Methods for Identifying Fragment-Based Inhibitors of Protein-Protein Interactions. Retrieved from [Link]
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A Comparative Guide to the Carbonic Anhydrase Isoform Cross-Reactivity of 4-amino-N-(3-methoxypropyl)benzenesulfonamide
This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel sulfonamide, 4-amino-N-(3-methoxypropyl)benzenesulfonamide, against key human carbonic anhydrase (hCA) isoforms. While extensive public data for this specific compound is emerging, this document establishes the scientific rationale, experimental workflows, and comparative context necessary for its characterization. We will leverage data from structurally related 4-aminobenzenesulfonamide derivatives and clinically established inhibitors to provide a robust benchmark for performance.
Carbonic anhydrases are a ubiquitous family of zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This fundamental reaction is critical to a multitude of physiological processes, including respiration, pH homeostasis, and electrolyte secretion.[2] With 15 known human isoforms exhibiting distinct tissue distribution and subcellular localization, the development of isoform-selective inhibitors is a primary goal in medicinal chemistry to target pathologies like glaucoma, epilepsy, and cancer while minimizing off-target side effects.[2][3]
Primary sulfonamides (R-SO₂NH₂) are the cornerstone of CA inhibitor design. Their mechanism of action involves the deprotonated sulfonamide nitrogen coordinating directly to the Zn²⁺ ion at the core of the enzyme's active site, effectively blocking the catalytic cycle.[4] The "tail" of the sulfonamide molecule, in this case, the 4-amino and N-(3-methoxypropyl) groups, extends into the active site cavity, and its interactions with various amino acid residues are the primary determinant of isoform selectivity.[5][6]
Mechanism of Sulfonamide Inhibition on Carbonic Anhydrase
The catalytic cycle of carbonic anhydrase involves the nucleophilic attack of a zinc-bound hydroxide ion on a CO₂ molecule. Sulfonamide inhibitors exploit this mechanism by binding to the active site in a manner that prevents the substrate from accessing the catalytic zinc ion.
Caption: Workflow for determining carbonic anhydrase inhibition via stopped-flow assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Buffer: Prepare a 20 mM HEPES or TRIS buffer, pH 7.5, containing 20 mM Na₂SO₄ to maintain constant ionic strength. [5] * CO₂ Solution: Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water for at least 1 hour at 4°C. The concentration is approximately 77 mM. Keep on ice. [7] * Enzyme/Indicator Solution: Prepare a solution in the buffer containing the desired hCA isoform (final concentration typically in the nM range) and a pH indicator (e.g., 0.2 mM Phenol Red). [5] * Inhibitor Solutions: Prepare a concentrated stock of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.
-
-
Instrument Setup:
-
Turn on the stopped-flow spectrophotometer and allow the lamp to warm up.
-
Set the observation wavelength to that of the pH indicator (e.g., 557 nm for Phenol Red).
-
Equilibrate the sample handling unit to the desired temperature (e.g., 25°C).
-
-
Measurement Protocol:
-
Enzyme-Inhibitor Pre-incubation: In a separate tube, mix the hCA working solution with the desired concentration of the inhibitor (or vehicle for control). Incubate at room temperature for 15 minutes to allow for enzyme-inhibitor complex formation. [5] * Loading: Load one syringe of the stopped-flow apparatus with the pre-incubated enzyme-inhibitor solution (containing the pH indicator) and the other syringe with the ice-cold CO₂-saturated water.
-
Data Acquisition: Initiate the rapid mixing. The instrument will inject equal volumes from both syringes into the observation cell, initiating the reaction. Record the change in absorbance over time for several seconds.
-
Control Measurement: Repeat the measurement in the absence of the inhibitor to determine the uninhibited enzyme activity (V₀). Also, measure the rate in the absence of the enzyme to determine the uncatalyzed background rate.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.
-
Subtract the uncatalyzed rate from all enzyme-catalyzed rates.
-
Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the IC₅₀ value.
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, taking into account the substrate concentration and the enzyme's Michaelis-Menten constant (Kₘ).
-
Protocol 2: Colorimetric Esterase Activity Assay
This assay utilizes the promiscuous esterase activity of CAs to hydrolyze the colorless substrate 4-nitrophenyl acetate (4-NPA) into the yellow-colored product 4-nitrophenol (4-NP), which can be monitored at 400-405 nm. [8][9]It is a simpler, more accessible method for initial screening.
Causality: While not the physiological reaction, the esterase activity occurs at the same active site. Inhibition of this activity has been shown to correlate well with the inhibition of the CO₂ hydratase activity, making it a valid and convenient surrogate for high-throughput screening. [8] Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5. [9] * Enzyme Working Solution: Dilute a stock solution of the hCA isoform in cold Assay Buffer to the desired working concentration.
-
Substrate Solution: Prepare a 3 mM solution of 4-NPA in a minimal amount of acetonitrile or DMSO. Prepare this solution fresh daily. [9] * Inhibitor Solutions: Prepare serial dilutions of this compound and a positive control (e.g., Acetazolamide) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Plate Setup: Designate wells for Blanks (buffer + substrate), Maximum Activity (buffer + enzyme + vehicle), and Test Compound/Positive Control at various concentrations. It is recommended to perform all measurements in triplicate. [9] * Enzyme-Inhibitor Pre-incubation: To the appropriate wells, add 158 µL of Assay Buffer and 2 µL of the corresponding inhibitor working solution (or DMSO for the control).
-
Add 20 µL of the CA Working Solution to all wells except the Blank.
-
Incubate the plate at room temperature for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the 4-NPA Substrate Solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes. [9]
-
-
Data Analysis:
-
For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the curve using non-linear regression to determine the IC₅₀ value.
-
Conclusion
The evaluation of this compound requires a systematic approach to determine its potency and selectivity against key carbonic anhydrase isoforms. By employing the gold-standard stopped-flow CO₂ hydration assay, researchers can obtain precise Kᵢ values, while the 4-NPA esterase assay offers a robust method for initial screening. Comparing the resulting inhibition profile against established benchmarks, such as Acetazolamide and other novel sulfonamides, will elucidate its therapeutic potential and guide further drug development efforts. This structured approach ensures scientific rigor and provides the critical data needed to understand the compound's cross-reactivity and advance its journey from a promising molecule to a potential therapeutic agent.
References
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A Comparative Guide to the Efficacy of N-Alkoxypropyl vs. N-Alkyl Benzenesulfonamides: A Prospective Analysis for Drug Discovery
This guide provides a comprehensive comparison of N-alkoxypropyl and N-alkyl benzenesulfonamides, offering a deep dive into their synthesis, biological efficacy, and the underlying structure-activity relationships that govern their performance. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the "why" behind experimental design and to propose future research directions in this promising area of medicinal chemistry.
While direct comparative studies between these two classes of compounds are not yet prevalent in the existing literature, this guide will provide a thorough review of the known biological activities of N-alkyl benzenesulfonamides and offer a prospective analysis of how the N-alkoxypropyl moiety may modulate efficacy. This is achieved by drawing upon established principles of medicinal chemistry and structure-activity relationships within the broader benzenesulfonamide class.
The Benzenesulfonamide Scaffold: A Foundation of Therapeutic Potential
The benzenesulfonamide core is a well-established pharmacophore, forming the basis of a wide array of therapeutic agents. Its prevalence in drug design is a testament to its favorable physicochemical properties and its ability to interact with a diverse range of biological targets. The sulfonamide group (-SO₂NH-) is a key feature, capable of acting as a hydrogen bond donor and acceptor, and in its deprotonated form, it can coordinate with metal ions in enzyme active sites. Modifications to the N-substituent of the sulfonamide provide a powerful handle to modulate the compound's potency, selectivity, and pharmacokinetic properties.
N-Alkyl Benzenesulfonamides: A Review of Synthesis and Efficacy
The synthesis of N-alkyl benzenesulfonamides is a well-established process in organic chemistry. The most common approach involves the reaction of a benzenesulfonyl chloride with a primary or secondary alkylamine in the presence of a base.
General Synthetic Workflow for N-Alkyl Benzenesulfonamides
Bridging the Gap: A Comparative Guide to Validating In Vitro Efficacy in Xenograft Mouse Models
In the landscape of preclinical drug development, the journey from a promising in vitro result to a clinically relevant in vivo outcome is fraught with challenges. The transition from a two-dimensional cell culture plate to the complex biological milieu of a living organism is a significant leap, and one that necessitates rigorous validation. This guide provides an in-depth comparison of methodologies for validating in vitro findings in xenograft mouse models, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on the causality behind experimental choices, ensuring a self-validating system that enhances the predictive power of your preclinical data.
The Inescapable Bridge: Why In Vivo Validation is Paramount
Promising in vitro data, such as potent IC50 values from cell viability assays, are the first step in identifying a potential therapeutic candidate. However, a petri dish does not encapsulate the complexities of a tumor microenvironment, pharmacokinetics (PK), or pharmacodynamics (PD) within a living system.[1][2] Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, serve as a critical bridge between the lab bench and the clinic.[3][4][5] These models allow for the evaluation of a compound's efficacy in a more physiologically relevant context, providing crucial data on tumor growth inhibition and response to treatment.[6]
The successful translation of in vitro observations to in vivo efficacy is a cornerstone of successful drug development. A well-designed xenograft study not only validates the initial in vitro findings but also provides invaluable information for go/no-go decisions, dose-response relationships, and the identification of potential biomarkers.[3]
A Tale of Two Models: Choosing the Right Xenograft Platform
The selection of an appropriate xenograft model is a critical decision that will profoundly impact the translatability of your results. The two most common types of xenograft models are cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).
Cell Line-Derived Xenograft (CDX) Models
CDX models are established by implanting cultured human cancer cell lines into immunodeficient mice.[4][5] These models have been a workhorse in cancer research for decades due to their convenience and reproducibility.
-
Advantages:
-
Ease of Use: Relatively easy and quick to establish, with tumor growth typically occurring within a few weeks.[7]
-
Reproducibility: The use of established and well-characterized cell lines leads to more consistent tumor growth and response to treatment.[3]
-
High-Throughput Screening: Their cost-effectiveness and rapid growth make them suitable for screening large numbers of compounds.
-
-
Disadvantages:
-
Loss of Heterogeneity: Long-term in vitro culture can lead to genetic and phenotypic changes, resulting in a loss of the heterogeneity seen in the original tumor.[7][8]
-
Lack of Native Microenvironment: The absence of a human tumor microenvironment can affect drug response and may not accurately reflect the complexity of human cancers.[9]
-
Patient-Derived Xenograft (PDX) Models
PDX models are created by directly implanting fresh tumor tissue from a patient into an immunodeficient mouse.[10] These models are gaining prominence as they are believed to more faithfully recapitulate the characteristics of the original human tumor.[11][12][13]
-
Advantages:
-
High Fidelity: PDX models have been shown to retain the principal histological and genetic characteristics of the donor tumor.[11][12][13]
-
Predictive Power: There is a significant association between drug responses in patients and the corresponding PDX models.[13]
-
Preservation of Heterogeneity: The direct transfer of tumor tissue helps to maintain the cellular and architectural heterogeneity of the original tumor.[12]
-
-
Disadvantages:
-
Lower Engraftment Rate: Not all patient tumors will successfully engraft and grow in mice, with success rates varying by tumor type and implantation site.[11][14]
-
Time and Cost: Establishing PDX models is more time-consuming and expensive compared to CDX models.
-
Replacement of Human Stroma: Over subsequent passages, the human stromal components of the tumor are gradually replaced by mouse stroma, which can influence tumor behavior.[12]
-
Comparing CDX and PDX Models: A Summary
| Feature | Cell Line-Derived Xenograft (CDX) | Patient-Derived Xenograft (PDX) |
| Source | Cultured human cancer cell lines | Fresh patient tumor tissue |
| Fidelity to Original Tumor | Moderate; can undergo changes in culture | High; retains key histological and genetic features[11][12] |
| Heterogeneity | Generally lower due to cell line selection | Higher; better reflects the diversity of the original tumor[12] |
| Engraftment Rate | High | Variable, often lower than CDX[11][14] |
| Time to Establish | Shorter (weeks)[7] | Longer (months) |
| Cost | Lower | Higher |
| Reproducibility | High | Moderate |
| Best Use Case | Initial high-throughput screening, mechanistic studies | Co-clinical trials, biomarker discovery, personalized medicine studies |
Designing a Robust In Vivo Validation Study: A Step-by-Step Guide
A well-designed xenograft study is crucial for generating reliable and translatable data. The following steps outline the key considerations for designing a self-validating study.
Step 1: Model Selection and Characterization
The choice between a CDX and a PDX model should be driven by the specific research question.[15]
-
CDX: Ideal for initial efficacy testing of a compound against a specific cancer cell line with a known genetic background.
-
PDX: More appropriate for studies aiming to predict clinical response in a heterogeneous patient population or for biomarker discovery.[12]
Regardless of the model chosen, thorough characterization is essential. This includes:
-
Cell Line Authentication: For CDX models, ensure the cell line is authenticated and free from contamination.
-
Tumor Histology and Genomics: For PDX models, confirm that the xenografted tumor retains the key characteristics of the original patient tumor through histological and genomic analysis.[11]
Step 2: Choosing the Implantation Site
The site of tumor implantation can significantly impact tumor growth and metastasis.
-
Subcutaneous Implantation: The most common and technically straightforward method, where tumor cells or fragments are injected under the skin of the mouse.[9] This allows for easy monitoring and measurement of tumor growth.[9]
-
Orthotopic Implantation: Involves implanting the tumor in the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad).[9] This method more accurately mimics the tumor microenvironment and metastatic potential but is technically more challenging.[9]
Step 3: Experimental Design and Controls
A robust experimental design with appropriate controls is the foundation of a reliable study.
-
Group Size: A sufficient number of animals per group is necessary to achieve statistical power. A common recommendation is to have at least 5-10 mice per group.[16]
-
Randomization: Randomly assign animals to treatment and control groups to minimize bias.
-
Control Groups:
-
Vehicle Control: A group that receives the same vehicle used to deliver the therapeutic agent.
-
Standard-of-Care Control: A group treated with a clinically relevant standard-of-care drug to benchmark the efficacy of the test compound.
-
-
Dosing and Schedule: The dose and schedule of the therapeutic agent should be based on in vitro potency, pharmacokinetic data, and any existing in vivo data.
Step 4: Data Collection and Analysis
Consistent and accurate data collection is critical for a meaningful analysis.
-
Tumor Volume Measurement: Regularly measure tumor dimensions (length and width) with calipers and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight and Clinical Observations: Monitor the overall health of the animals by recording body weight and observing for any signs of toxicity.
-
Statistical Analysis: Employ appropriate statistical methods to analyze the data. A model-based analysis of xenograft data can improve statistical power over empirical approaches.[17] Methods such as repeated-measures ANOVA or linear mixed-effects models can be used to compare tumor growth curves between groups.[18]
Visualizing the Workflow: From In Vitro Discovery to In Vivo Validation
The following diagram illustrates the key stages in the process of validating in vitro results in a xenograft mouse model.
Caption: Workflow for validating in vitro results in xenograft models.
Interpreting the Results: Bridging the In Vitro-In Vivo Gap
The ultimate goal of a xenograft validation study is to determine if the in vitro efficacy of a compound translates to an in vivo anti-tumor effect.
Correlating In Vitro and In Vivo Data
A key aspect of the analysis is to correlate the in vitro potency (e.g., IC50) with the in vivo efficacy (e.g., tumor growth inhibition).[6] This can be a complex task, as a direct linear correlation is not always observed.[19] Factors that can influence this correlation include:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of the compound in the mouse.[1]
-
Drug Delivery to the Tumor: The ability of the compound to penetrate the tumor tissue and reach its target.
-
Tumor Microenvironment: The influence of stromal cells, vasculature, and the extracellular matrix on drug response.
Quantitative systems pharmacology (QSP) models can be valuable tools for integrating in vitro data with in vivo PK/PD data to predict in vivo efficacy.[1]
Troubleshooting Discrepancies
It is not uncommon to observe discrepancies between in vitro and in vivo results. When a potent in vitro compound fails to show efficacy in vivo, it is important to investigate the potential causes:
-
Poor Pharmacokinetics: The compound may be rapidly metabolized or cleared, resulting in insufficient exposure at the tumor site.
-
Off-Target Effects: The compound may have off-target effects in vivo that were not apparent in the in vitro assay.
-
Model Limitations: The chosen xenograft model may not be appropriate for the compound or the specific cancer type being studied.
Experimental Protocols: A Framework for Success
While specific protocols will vary depending on the cell line, tumor type, and therapeutic agent, the following provides a general framework for key experimental procedures.
Protocol 1: Subcutaneous Tumor Implantation (CDX Model)
-
Cell Culture: Culture the selected cancer cell line under sterile conditions according to standard protocols.
-
Cell Harvesting: When the cells reach 70-80% confluency, harvest them using trypsin-EDTA and wash with sterile PBS.
-
Cell Viability and Counting: Determine the cell viability using a method such as trypan blue exclusion and count the cells.
-
Cell Suspension: Resuspend the cells in a suitable medium (e.g., sterile PBS or Matrigel) at the desired concentration (typically 1-10 million cells per 100-200 µL).
-
Implantation: Anesthetize the immunodeficient mouse and inject the cell suspension subcutaneously into the flank.
-
Monitoring: Monitor the mice for tumor growth, which can be palpated and measured with calipers.
Protocol 2: Tumor Growth Monitoring and Data Collection
-
Tumor Measurement: At least twice a week, measure the length (L) and width (W) of the tumor using digital calipers.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: V = (L x W²) / 2.
-
Body Weight: Record the body weight of each mouse at each measurement time point.
-
Clinical Observations: Observe the mice for any signs of toxicity or distress, such as changes in behavior, posture, or fur.
-
Endpoint: Euthanize the mice when the tumor reaches a predetermined size (e.g., 1500-2000 mm³) or if they show signs of significant distress, in accordance with institutional animal care and use committee (IACUC) guidelines.
Conclusion: A Commitment to Rigorous Validation
The validation of in vitro results in xenograft mouse models is a critical and indispensable step in the preclinical drug development pipeline.[3] By carefully selecting the appropriate model, designing a robust study, and thoughtfully interpreting the data, researchers can significantly enhance the predictive value of their preclinical findings. This commitment to rigorous in vivo validation is essential for bridging the gap between promising laboratory discoveries and the development of effective cancer therapies for patients.
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A Head-to-Head Comparison of Novel Sulfonamides for Selective Carbonic Anhydrase IX Inhibition
Introduction: The Critical Role of CA-IX in Oncology
Carbonic Anhydrase IX (CA-IX) stands out as a compelling target in modern oncology.[1][2] As a transmembrane zinc metalloenzyme, its expression is tightly regulated and predominantly induced by hypoxia, a hallmark of solid tumors.[1][2] In the harsh, acidic tumor microenvironment, CA-IX plays a pivotal role in pH regulation, facilitating cancer cell survival, proliferation, and metastasis.[1][3] Conversely, its expression in healthy tissues is highly restricted, making it an attractive target for developing anticancer therapies with a potentially wide therapeutic window.[1][4]
For decades, sulfonamides have been the cornerstone of carbonic anhydrase inhibitor (CAI) development.[2][5][6] Their primary sulfonamide moiety (—SO₂NH₂) effectively coordinates with the catalytic zinc ion in the enzyme's active site, blocking its function.[3][4] However, the high degree of active site conservation across the 15 human CA isoforms has posed a significant challenge: a lack of selectivity.[5][7] Inhibition of ubiquitous, off-target isoforms like CA-I and CA-II can lead to undesirable side effects.[1][5]
This guide provides a detailed, head-to-head comparison of novel sulfonamide-based inhibitors, focusing on strategies that confer selectivity for the tumor-associated CA-IX isoform. We will delve into the structural nuances, comparative inhibitory data, and the state-of-the-art experimental protocols used to validate these next-generation therapeutic candidates.
The "Tail Approach": A Paradigm for Achieving Isoform Selectivity
The primary strategy for designing isoform-selective CAIs is the "tail approach".[3][8] This method involves appending chemical moieties, or "tails," to the core sulfonamide scaffold. These tails extend beyond the highly conserved active site to interact with a more variable region of the binding pocket, often referred to as the "130s subpocket".[9] Differences in the amino acid residues in this region between isoforms—for example, Phe131 in CA-II versus Val131 in CA-IX—can be exploited to achieve significant gains in selectivity.[3][4][9]
Recent innovations have expanded on this concept, leading to "dual-tail" and "three-tails" approaches, which further exploit differences at the active site's outer rims to enhance selectivity for CA-IX and CA-XII over off-target isoforms.[5]
Comparative Analysis of Novel Sulfonamide Classes
The quest for CA-IX selectivity has spurred the development of diverse sulfonamide derivatives. Here, we compare several promising classes, supported by their inhibitory data against key CA isoforms.
Ureido-Substituted Benzenesulfonamides (USBs)
USBs represent a clinically significant class of CA-IX inhibitors, with one compound, SLC-0111, advancing to Phase Ib/II clinical trials.[3][10] These inhibitors exemplify the success of the tail approach.
-
Mechanism of Selectivity: The ureido-containing tail of USBs encounters steric hindrance from the bulky Phenylalanine 131 (Phe131) residue in the CA-II active site.[3] In contrast, the smaller Valine 131 (Val131) in CA-IX's active site provides a more accommodating pocket, allowing for favorable binding and potent inhibition.[3][7]
-
Performance Data: As shown in the table below, USBs like U-F (a precursor to SLC-0111) and U-NO₂ demonstrate potent, low nanomolar inhibition of CA-IX while showing significantly weaker activity against the off-target CA-II.[3]
Sulfonamides Incorporating Nitrogenous Bases
This class of compounds utilizes purine and pyrimidine moieties as tails, leveraging a molecular hybridization approach.[1][11] The goal is to combine the CA-IX inhibitory action with the known antitumor effects of adenine or uracil derivatives.[1]
-
Structure-Activity Relationship (SAR): Inhibition potency is highly dependent on the positioning and length of the spacer connecting the sulfonamide scaffold to the nitrogenous base.[1] Generally, para-substitution on the benzenesulfonamide ring is more favorable than meta-substitution.[1]
-
Performance Data: While many compounds in this class potently inhibit CA-IX, achieving high selectivity over CA-II can be challenging. However, specific compounds, such as those incorporating a triazole linker, have demonstrated Kᵢ values as low as 1.9 nM against CA-IX and favorable selectivity profiles.[1]
Dicarbaborane-Containing Sulfonamides
A highly innovative approach involves incorporating a dicarbaborane cluster as a bulky, spherical tail. These compounds have shown promising potency and selectivity in vitro and in vivo.[4]
-
Mechanism of Selectivity: The selectivity of these inhibitors is driven by the shape-complementarity of the bulky dicarbaborane cluster with a specific hydrophobic patch in the CA-IX active site.[4] Again, the F131 residue in CA-II disrupts the favorable binding of this spherical tail, leading to weaker inhibition.[4]
-
Performance Data: Compounds with an optimal aliphatic linker (e.g., a propyl linker) between the sulfonamide and the dicarbaborane cluster achieve sub-nanomolar Kᵢ values against CA-IX.[4]
Quantitative Inhibition Data Summary
The table below summarizes the inhibitory constants (Kᵢ) for representative compounds from the discussed classes. Lower Kᵢ values indicate higher inhibitory potency. Selectivity is often expressed as a ratio of Kᵢ (CA-II) / Kᵢ (CA-IX), where a higher value indicates better selectivity for the target isoform.
| Compound Class | Representative Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | Selectivity (II/IX) | Reference |
| Ureido-Benzenesulfonamides | U-F (SLC-0111 analog) | >10,000 | 960 | 45 | 21.3 | [3] |
| U-NO₂ | 10,000 | 15 | 1 | 15.0 | [3] | |
| Nitrogenous Base Hybrids | Compound 16 (triazole) | 584.4 | 6.2 | 1.9 | 3.3 | [1] |
| Compound 32 (adenine) | 9840.2 | 486.3 | 234.2 | 2.1 | [1] | |
| Dicarbaborane Sulfonamides | Compound 3a (propyl) | 120 | 38 | 0.9 | 42.2 | [4] |
| Standard Inhibitor | Acetazolamide (AAZ) | 250 | 12 | 25 | 0.48 | [5] |
Note: Inhibition values can vary between studies due to different experimental conditions. The data is presented for comparative purposes.
Experimental Protocols for Inhibitor Validation
The rigorous evaluation of novel sulfonamide inhibitors relies on standardized, self-validating experimental systems. Below are the core methodologies.
Protocol 1: Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for directly measuring the catalytic activity of carbonic anhydrases and determining inhibition constants (Kᵢ).[1][5][6][12]
Causality and Principle: The assay measures the enzyme's ability to catalyze the hydration of CO₂ to bicarbonate and a proton. This reaction causes a drop in pH, which is monitored by a pH indicator (e.g., Phenol Red) using a stopped-flow spectrophotometer. The rate of pH change is proportional to the enzyme's activity. Inhibitors will slow this rate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5) containing a pH indicator.[12]
-
Prepare a stock solution of the recombinant human CA isoform (e.g., hCA-IX) of known concentration.
-
Prepare serial dilutions of the sulfonamide inhibitor stock solution.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.
-
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument to a constant temperature (typically 25°C).
-
Set the spectrophotometer to the wavelength of maximum absorbance change for the chosen pH indicator.
-
-
Measurement:
-
Load one syringe of the instrument with the enzyme/inhibitor mixture (pre-incubated for 15 minutes to reach binding equilibrium) in buffer.
-
Load the second syringe with the CO₂-saturated water.
-
Rapidly mix the contents of the two syringes. The reaction starts, and the instrument records the change in absorbance over time.
-
-
Data Analysis:
-
Calculate the initial rates of reaction from the absorbance curves.
-
Plot the enzyme activity as a function of inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme-substrate Michaelis constant (Km).[6]
-
Self-Validation:
-
Controls: A reaction with no inhibitor establishes the 100% activity level. A reaction with a known standard inhibitor (like Acetazolamide) validates the assay's performance. A reaction with no enzyme confirms that the uncatalyzed reaction rate is negligible.
-
Reproducibility: Each concentration should be tested in triplicate to ensure the reliability of the results.[1]
Caption: Workflow for cell-based validation of CA-IX inhibitors.
Conclusion and Future Outlook
The development of novel sulfonamides has made significant strides in addressing the critical challenge of isoform selectivity for CA-IX inhibition. By employing sophisticated "tail" approaches, researchers have successfully created compounds that potently inhibit the tumor-associated CA-IX while sparing off-target cytosolic isoforms. Ureido-substituted benzenesulfonamides, nitrogenous base hybrids, and dicarbaborane-containing sulfonamides each offer unique advantages and demonstrate the power of structure-based drug design.
The continued refinement of these scaffolds, guided by rigorous enzymatic and cell-based assays, holds immense promise for delivering a new generation of targeted anticancer therapies. The clinical progression of SLC-0111 is a testament to the viability of this approach and paves the way for future inhibitors with even greater potency and selectivity, ultimately offering new hope in the treatment of solid tumors.
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Angeli, A., et al. (2022). The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1011-1021. Available at: [Link]
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Nocentini, A., et al. (2022). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Molecules, 27(19), 6619. Available at: [Link]
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De Vita, D., et al. (2021). Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1481-1490. Available at: [Link]
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Lomelino, C. L., et al. (2016). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Journal of Medicinal Chemistry, 59(17), 7948-7959. Available at: [Link]
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Dvořanová, D., et al. (2021). The structural basis for the selectivity of sulfonamido dicarbaboranes toward cancer-associated carbonic anhydrase IX. FEBS Journal, 288(10), 3296-3309. Available at: [Link]
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Vedani, A., & Meyer, E. F. Jr. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. Available at: [Link]
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Kumar, R., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules, 26(14), 4341. Available at: [Link]
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Definitive Confirmation of the Binding Mode of 4-amino-N-(3-methoxypropyl)benzenesulfonamide: A Comparative Guide to X-ray Crystallography and Alternative Methodologies
In the landscape of drug discovery and development, an unambiguous understanding of a compound's interaction with its biological target is paramount. This guide provides a comprehensive comparison of methodologies for confirming the binding mode of 4-amino-N-(3-methoxypropyl)benzenesulfonamide, a representative small molecule from the promising benzenesulfonamide class of enzyme inhibitors.[1][2][3][4] While X-ray crystallography stands as the gold standard for high-resolution structural elucidation, a holistic approach often involves the integration of complementary techniques.[5] This document will delve into the procedural intricacies of X-ray crystallography and objectively compare its utility against a suite of powerful alternatives, empowering researchers to make informed decisions in their structure-based drug design endeavors.
The Gold Standard: Unveiling the Binding Pose with X-ray Crystallography
X-ray crystallography offers an unparalleled, high-resolution snapshot of the protein-ligand complex at the atomic level.[5][6] This technique allows for the precise visualization of the ligand's orientation within the binding pocket, the intricate network of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the binding event. Such detailed structural information is invaluable for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[7]
Experimental Workflow: From Gene to Structure
The journey to a crystal structure is a multi-step process that demands meticulous execution and optimization at each stage. The causality behind these experimental choices is critical for success.
Caption: Workflow for determining a protein-ligand complex structure via X-ray crystallography.
Detailed Protocol for Co-Crystallization
-
Protein Expression and Purification: The target protein is overexpressed, typically in E. coli or other suitable systems, and purified to >95% homogeneity. The purity and stability of the protein are critical for successful crystallization.
-
Complex Formation: this compound, dissolved in a suitable solvent like DMSO, is incubated with the purified protein.[7] The molar ratio of the ligand to the protein is a key parameter to optimize, often requiring a several-fold excess of the ligand, particularly for weaker binders.[7]
-
Crystallization Screening: The protein-ligand complex is subjected to a wide array of crystallization screens, varying precipitants, buffers, and additives to identify initial crystal "hits."
-
Crystal Optimization: The initial conditions are meticulously optimized by fine-tuning the concentrations of the components, temperature, and other parameters to yield diffraction-quality crystals.
-
Data Collection: The crystals are cryo-cooled to minimize radiation damage and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The resulting diffraction pattern is recorded on a detector.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. The protein-ligand model is then built into this map and refined to achieve the best fit with the experimental data.
| Parameter | Typical Value | Significance |
| Resolution (Å) | 1.5 - 2.5 | A lower value indicates higher detail in the electron density map. |
| R-work / R-free | < 0.20 / < 0.25 | Measures of how well the model fits the experimental data. |
| Completeness (%) | > 95% | The percentage of measured unique reflections. |
| Ligand Occupancy | 0.8 - 1.0 | Represents the fraction of protein molecules in the crystal that have the ligand bound. |
Table 1: Representative X-ray crystallography data collection and refinement statistics.
A Comparative Analysis of Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural detail, other techniques offer valuable, often complementary, information and can be more amenable in certain situations.[5][8]
Caption: Comparison of methods for determining ligand binding mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on the binding interface, ligand conformation, and dynamics.[9][10][11][12][13][14] For confirming the binding mode of this compound, techniques like saturation transfer difference (STD) NMR and WaterLOGSY can identify which parts of the ligand are in close proximity to the protein.[10] Furthermore, chemical shift perturbation studies can map the binding site on the protein surface.[11]
-
Advantages: Provides data in a solution state that is closer to physiological conditions, excellent for detecting and characterizing weak binding events, and can provide information on the dynamics of the interaction.[11][12][13]
-
Limitations: Generally limited to smaller proteins (<40 kDa), requires larger amounts of protein, and does not provide the same level of atomic detail as crystallography.
Computational Docking
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor.[15][16][17] It is a valuable tool for generating hypotheses about the binding mode of this compound, especially in the absence of an experimental structure.[15][17] Docking algorithms sample a vast number of possible conformations and score them based on a force field that estimates the binding energy.[15]
-
Advantages: Rapid and cost-effective, can be used to screen large libraries of compounds, and provides a theoretical framework for understanding the binding interaction.[15][17][18]
-
Limitations: The accuracy of the predicted binding mode is highly dependent on the scoring function and the quality of the protein structure. It is a predictive method and requires experimental validation.
Biophysical Techniques: SPR and ITC
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are biophysical techniques that provide quantitative data on binding kinetics and thermodynamics, respectively.[19][20][21][22][23][24][25][26][27][28]
-
Surface Plasmon Resonance (SPR): Provides real-time data on the association and dissociation rates of the ligand, from which the binding affinity (KD) can be calculated.[20][22][23][24][27] This is crucial for understanding the residence time of the compound on its target.
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[19][21][25][26][29]
While these techniques do not directly reveal the binding mode, they are essential for validating that the ligand binds to the target and for quantifying the strength of the interaction.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a revolutionary technique in structural biology, capable of determining the structures of large protein complexes and membrane proteins that are often intractable by X-ray crystallography.[30][31][32][33] For certain targets, cryo-EM can be a viable alternative for visualizing the binding mode of this compound.
-
Advantages: Does not require crystallization, can be used for very large and flexible complexes, and samples are studied in a near-native, hydrated state.[30][31]
-
Limitations: Historically, the resolution was lower than X-ray crystallography, though recent advances have pushed it to near-atomic resolution for many systems.[32] It is also a technically demanding and expensive technique.
Conclusion: An Integrated Approach for Unwavering Confidence
Confirming the binding mode of a drug candidate like this compound is a critical step in the drug discovery pipeline. While X-ray crystallography remains the definitive method for obtaining high-resolution structural information, an integrated approach that leverages the strengths of multiple techniques provides the most robust and comprehensive understanding. The choice of methodology will ultimately depend on the specific research question, the properties of the protein-ligand system, and the available resources. By combining the atomic detail of crystallography with the solution-state insights from NMR, the kinetic and thermodynamic data from biophysical assays, and the predictive power of computational modeling, researchers can build a self-validating system that provides unwavering confidence in the determined binding mode.
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"selectivity profile of 4-amino-N-(3-methoxypropyl)benzenesulfonamide versus other human carbonic anhydrases"
Introduction: The Critical Role of Isoform Selectivity in Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to numerous physiological processes.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for everything from respiration and pH homeostasis to electrolyte secretion and biosynthetic pathways.[1] In humans, 15 distinct CA isoforms have been identified, each with unique tissue distribution, cellular localization, and catalytic activity.[2]
While the ubiquitous cytosolic isoforms hCA I and hCA II are involved in widespread physiological functions, other isoforms have more specialized roles and are implicated in various pathologies. For instance, the transmembrane isoforms hCA IX and hCA XII are overexpressed in many hypoxic tumors and are considered key targets for anticancer therapies.[3] This disparity in function underscores a critical challenge in pharmacology: the design of isoform-selective inhibitors. A potent inhibitor that blocks the intended pathological target (e.g., hCA IX) without significantly affecting off-target isoforms (e.g., hCA I and II) can lead to therapies with enhanced efficacy and substantially reduced side effects.[3]
The primary sulfonamides (R-SO₂NH₂) are the most established class of CA inhibitors (CAIs), functioning by coordinating the zinc ion within the enzyme's active site.[2] The development of novel sulfonamide derivatives, such as 4-amino-N-(3-methoxypropyl)benzenesulfonamide , is driven by the search for improved selectivity. While specific inhibition data for this exact compound is not widely available in peer-reviewed literature, this guide will use a closely related structural analog from a well-characterized series to provide a framework for evaluating its potential selectivity profile. We will detail the definitive experimental methodology required to generate such a profile and discuss the structural principles that govern isoform specificity.
Chemical Properties of the Benzenesulfonamide Scaffold
The foundational structure for this class of inhibitors is the benzenesulfonamide moiety. The key components governing its interaction with the carbonic anhydrase active site are:
-
The Sulfonamide Group (-SO₂NH₂): This is the crucial Zinc Binding Group (ZBG) . In its deprotonated, anionic form (-SO₂NH⁻), it coordinates directly with the Zn(II) ion at the catalytic core of the enzyme, displacing the zinc-bound water/hydroxide ion and thereby inhibiting the enzyme's catalytic cycle.[2]
-
The Benzene Ring: This aromatic ring provides a rigid scaffold that can be modified with various substituents. These modifications, often referred to as the "tail approach," are instrumental in defining the inhibitor's affinity and selectivity by forming additional interactions with amino acid residues in and around the active site cavity, which vary between isoforms.[2]
For the target molecule, This compound , the N-alkoxypropyl tail represents a specific modification designed to probe interactions within the active site to potentially enhance binding affinity and modulate isoform selectivity.
Comparative Selectivity Profile: An Illustrative Analysis
To illustrate how a selectivity profile is analyzed, we will use inhibition data for a structural analog, Compound 1 , which is a 4-(2-aminoethyl)-N-(benzyl)benzenesulfonamide derivative from a published series of potent CAIs.[2] The inhibition constants (Kᵢ) represent the concentration of the inhibitor required to reduce enzyme activity by 50%; a lower Kᵢ value signifies a more potent inhibitor. Data is compared against Acetazolamide (AZA), a classical, non-selective CAI.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, µM) | hCA XII (Kᵢ, nM) |
| Compound 1 (Proxy) | 458.1 | 153.7 | 6.2 | 113.2 |
| Acetazolamide (AZA) | 250 | 12 | 74 (nM) | 5.7 |
Table 1: Inhibition constants (Kᵢ) of a proxy N-substituted 4-aminobenzenesulfonamide (Compound 1) and the standard inhibitor Acetazolamide (AZA) against four key human carbonic anhydrase isoforms. Data for Compound 1 is sourced from De Simone et al. (2020).[2]
Analysis of Selectivity:
-
Potency against hCA II and XII: Compound 1 is a potent inhibitor of the widespread cytosolic isoform hCA II and the transmembrane isoform hCA XII, with Kᵢ values in the low-to-mid nanomolar range.[2]
-
Weaker Inhibition of hCA I: The compound is roughly three times less potent against hCA I compared to hCA II, indicating a degree of selectivity for hCA II over hCA I.[2] This is a desirable trait, as non-selective inhibition of the highly abundant hCA I in red blood cells is a common source of side effects for older CAIs.
-
Low Potency against hCA IV: Notably, Compound 1 is a very weak inhibitor of the membrane-associated hCA IV, with a Kᵢ value in the micromolar range.[2] This demonstrates significant selectivity against this isoform.
-
Comparison to Acetazolamide: While AZA is more potent against hCA II and XII, Compound 1 exhibits a different selectivity pattern, particularly its pronounced weakness against hCA IV. This highlights how structural modifications on the benzenesulfonamide scaffold can fine-tune the isoform inhibition profile.
To quantify selectivity, researchers often use a selectivity index , calculated as the ratio of Kᵢ values (e.g., Kᵢ(hCA I) / Kᵢ(hCA II)). For Compound 1, the selectivity for hCA II over hCA I is approximately 3 (458.1 / 153.7), whereas for AZA it is over 20 (250 / 12). This shows that while Compound 1 has some selectivity, AZA is more selective for hCA II in this specific pairing.
Experimental Methodology: The Stopped-Flow CO₂ Hydration Assay
The gold standard for determining the inhibition constants of CAIs is the stopped-flow spectrophotometry assay. This kinetic method directly measures the enzyme-catalyzed hydration of CO₂.
Principle of the Assay
The assay monitors the decrease in pH that results from the production of a proton during the CO₂ hydration reaction (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This pH change is observed by measuring the corresponding absorbance change of a pH indicator, such as phenol red, in the reaction mixture. The initial rate of the reaction is proportional to the CA activity. By measuring these rates in the presence of varying concentrations of the inhibitor, the inhibition constant (Kᵢ) can be accurately determined.
Step-by-Step Protocol
-
Reagent Preparation:
-
Buffer Solution: Prepare a 20 mM HEPES buffer (pH 7.5) containing 0.2 mM of phenol red as the pH indicator and 20 mM Na₂SO₄ to maintain constant ionic strength.
-
Enzyme Solution: Prepare a stock solution of the purified recombinant human CA isoform (e.g., hCA II) in the buffer. The final concentration in the assay is typically in the nanomolar range.
-
Substrate Solution: Prepare CO₂-saturated water by bubbling pure CO₂ gas into chilled, deionized water for at least 30 minutes. Keep this solution on ice to maintain saturation (concentration is ~33 mM at 4°C).
-
Inhibitor Solutions: Prepare a concentrated stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
-
Instrument Setup:
-
Turn on the stopped-flow spectrophotometer and allow the lamp to warm up for at least 30 minutes for signal stability.
-
Set the observation wavelength to the absorbance maximum of the pH indicator (e.g., 557 nm for phenol red).
-
Equilibrate the sample-handling unit and observation cell to the desired temperature, typically 25°C.
-
-
Measurement Procedure:
-
Loading Syringes: Load one syringe of the instrument (Syringe A) with the CO₂-saturated water. Load the other syringe (Syringe B) with the enzyme solution (containing the pH indicator). For inhibition measurements, pre-incubate the enzyme with the desired inhibitor concentration for 15 minutes at room temperature before loading into Syringe B.
-
Data Acquisition: Initiate a "push" to rapidly mix the equal volumes from both syringes in the observation cell. This starts the reaction.
-
Monitoring: Record the change in absorbance over time for 10-100 seconds. The initial linear portion of this curve represents the initial reaction velocity.
-
Control Measurement: Determine the uncatalyzed reaction rate by mixing the CO₂ solution with the buffer (containing the indicator but no enzyme).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the slope of the absorbance vs. time plots.
-
Subtract the uncatalyzed rate from the enzyme-catalyzed rates.
-
Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration.
-
Fit this dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate concentration used in the assay.
-
Caption: Experimental workflow for the stopped-flow CO₂ hydration assay.
Discussion: Structural Basis of Isoform Selectivity
The observed differences in inhibitory potency against various CA isoforms, as illustrated by the proxy data, are rooted in the structural differences of the enzyme active sites. The CA active site can be conceptually divided into two regions: a narrow, conical bottom where the catalytic zinc ion is located, and a wider upper region.
-
Hydrophilic and Hydrophobic Pockets: The active site cavity is lined with a variety of amino acid residues. Some isoforms have more hydrophobic residues, while others have more hydrophilic ones. The "tail" of a sulfonamide inhibitor can form favorable interactions (e.g., van der Waals, hydrogen bonds) with these residues. An inhibitor with a hydrophobic tail will preferentially bind to an isoform with a complementary hydrophobic pocket, enhancing its affinity for that specific isoform.
-
Active Site Depth and Shape: The size and shape of the active site entrance also vary among isoforms. Bulky inhibitor tails may be sterically hindered from entering the active site of one isoform but fit perfectly into another, leading to highly selective inhibition.
The design of molecules like This compound is a direct application of this "tail approach." The flexible methoxypropyl group is intended to explore the active site cavity and form specific interactions that may favor binding to a target isoform, like the tumor-associated hCA IX or XII, over the ubiquitous hCA I and II.
Caption: Conceptual diagram of isoform-selective inhibition.
Conclusion
This guide outlines the critical importance of determining the isoform selectivity profile for any novel carbonic anhydrase inhibitor. While specific experimental data for this compound remains to be published, the established methodologies and principles of structure-based drug design provide a clear path for its evaluation. By employing the stopped-flow CO₂ hydration assay, researchers can generate the precise inhibition data needed to construct a comparative selectivity profile. The analysis of this profile, informed by an understanding of the structural nuances of the CA active sites, is the definitive step in validating the compound's potential as a selective therapeutic agent with a superior safety profile. The continuous exploration of novel "tails" on the benzenesulfonamide scaffold remains a promising strategy for discovering the next generation of highly selective CA inhibitors.
References
-
Maren, T. H. (1992). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. Molecular Pharmacology, 41(2), 419-426. [Link]
-
Ghorab, M. M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7015. [Link]
-
De Simone, G., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7064-7080. [Link]
-
Nocentini, A., et al. (2021). Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. Molecules, 26(11), 3199. [Link]
-
Angeli, A., et al. (2011). Anticonvulsant 4-aminobenzenesulfonamide Derivatives With Branched-Alkylamide Moieties: X-ray Crystallography and Inhibition Studies of Human Carbonic Anhydrase Isoforms I, II, VII, and XIV. Journal of Medicinal Chemistry, 54(11), 3977-3981. [Link]
-
Vullo, D., et al. (2013). hCA I, II, IX and XII inhibition data of compounds 3, 4 and 5 by a stopped-flow CO2 hydrase assay. ResearchGate. [Link]
-
Carradori, S., et al. (2021). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. RSC Medicinal Chemistry, 12(9), 1535-1544. [Link]
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A Comparative Guide to Assessing Improved Cell Permeability of N-Methoxypropyl Substituted Sulfonamides
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and validate the enhanced cell permeability of N-methoxypropyl substituted sulfonamides. We will explore the rationale behind this chemical modification, compare the industry-standard assays for permeability assessment, and provide detailed, field-proven protocols to ensure data integrity and reproducibility.
The Sulfonamide Permeability Challenge
Sulfonamides are a cornerstone class of therapeutics, exhibiting a wide range of pharmacological activities, including antibacterial and anti-inflammatory effects.[1][2] A common hurdle in the development of sulfonamide-based drugs is their often-suboptimal physicochemical properties, which can lead to poor membrane permeability and, consequently, low oral bioavailability.[3] The primary sulfonamide group (-SO₂NH₂) is relatively polar and possesses a hydrogen bond donor, which can hinder its ability to passively diffuse across the lipophilic cell membranes of the gastrointestinal tract.[4]
The N-Methoxypropyl Strategy:
The strategic introduction of an N-methoxypropyl group is a rational design approach aimed at mitigating these permeability issues. This substitution is hypothesized to improve permeability through two primary mechanisms:
-
Increased Lipophilicity: The alkyl ether chain adds hydrophobic character to the molecule, which is generally favorable for partitioning into and diffusing across lipid bilayers.
-
Hydrogen Bond Masking: The substitution on the sulfonamide nitrogen removes a key hydrogen bond donor, reducing the energy penalty required for the molecule to desolvate and enter the nonpolar membrane interior.
This guide details the experimental workflow to rigorously test this hypothesis and quantify the resulting improvement in permeability.
A Dual-Assay Framework for Comprehensive Permeability Assessment
To gain a complete understanding of a compound's permeability, a single assay is often insufficient. We advocate for a synergistic approach, employing both a cell-free and a cell-based model.[5][6]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is the ideal first-pass screen. It exclusively measures passive diffusion, providing a clean, rapid, and cost-effective assessment of a molecule's intrinsic ability to cross a lipid barrier.[7][8] This allows for a direct evaluation of the N-methoxypropyl group's impact on transcellular passive transport.
-
Caco-2 Cell Permeability Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium, complete with tight junctions and active transport proteins.[9][10] It provides a more biologically relevant model, assessing not only passive diffusion but also the potential for active uptake or, critically for many drug candidates, active efflux.[11]
Comparing the results from these two assays allows us to dissect the different transport mechanisms at play.[5][12] A compound that is highly permeable in PAMPA but shows low permeability in the Caco-2 assay is likely a substrate for efflux pumps like P-glycoprotein (P-gp).[11]
Experimental Protocols
The following protocols are designed to be self-validating by including necessary controls and integrity checks.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol assesses passive, transcellular permeability.[13] The assay uses a 96-well plate with a filter support coated in a lipid solution, separating a donor compartment from an acceptor compartment.[14][15]
Materials:
-
PAMPA "sandwich" plate system (96-well donor and acceptor plates)
-
Lipid Solution (e.g., 2% L-α-phosphatidylcholine in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test Compounds (Parent Sulfonamide, N-methoxypropyl analog) at 10 mM in DMSO
-
Control Compounds: Caffeine (high permeability), Famotidine (low permeability)[8]
-
UV-transparent 96-well plates
-
Plate shaker and UV/Vis spectrophotometer or LC-MS/MS
Step-by-Step Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the lipid solution onto the filter membrane of each well in the donor plate. Allow the solvent to evaporate for approximately 5 minutes, leaving a stable artificial membrane.
-
Prepare Donor Solutions: Prepare 500 µM working solutions of test and control compounds by diluting the 10 mM DMSO stocks into PBS. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting membrane integrity.
-
Load Donor Plate: Add 200 µL of the donor solutions to the appropriate wells of the coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form the "sandwich".[14] Incubate the assembly at room temperature for 4-5 hours on a plate shaker (approx. 50-100 rpm) to ensure adequate mixing and prevent the formation of an unstirred water layer.[16]
-
Disassemble and Sample: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
Data Analysis: The apparent permeability coefficient (Papp, in cm/s) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - [Drug]acceptor / [Drug]equilibrium)
Where:
-
VD = Volume of donor well (cm³)
-
VA = Volume of acceptor well (cm³)
-
A = Area of the membrane (cm²)
-
t = Incubation time (seconds)
-
[Drug]equilibrium is the concentration if the solutions were combined.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This assay measures net transport across a biological monolayer, accounting for both passive and active processes.[10][17]
Materials:
-
Caco-2 cells (from ATCC)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transwell™ insert plates (e.g., 24-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), buffered to pH 6.5 (apical) and pH 7.4 (basolateral)
-
Test and Control Compounds (as above)
-
Lucifer Yellow (monolayer integrity marker)[12]
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS for quantification
Step-by-Step Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell™ inserts at an appropriate density. Culture for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.[10]
-
Monolayer Integrity Verification (Self-Validation):
-
TEER Measurement: Before the experiment, measure the TEER of each monolayer. Values should be ≥200 Ω·cm² to confirm the formation of tight junctions.[18] Discard any wells that do not meet this criterion.
-
Lucifer Yellow Co-incubation: A small amount of the cell-impermeable marker Lucifer Yellow will be added with the test compound. Its leakage into the receiver compartment should be minimal (<1-2%).
-
-
Prepare Transport Buffers: Prepare HBSS at pH 6.5 (for the apical/donor side, mimicking the upper intestine) and pH 7.4 (for the basolateral/receiver side).
-
Equilibration: Wash the monolayers with the respective transport buffers and equilibrate for 20-30 minutes at 37°C.
-
Initiate Transport:
-
Apical to Basolateral (A→B) Transport: Add the test/control compound solution (in apical buffer) to the apical (donor) compartment and fresh basolateral buffer to the basolateral (receiver) compartment.
-
Basolateral to Apical (B→A) Transport: Add the test/control compound solution (in basolateral buffer) to the basolateral (donor) compartment and fresh apical buffer to the apical (receiver) compartment.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the receiver compartment, immediately replacing the volume with fresh buffer.[18] A sample from the donor compartment is taken at the beginning and end of the experiment.
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
Data Analysis:
-
Calculate the Papp for both A→B and B→A directions. The formula is simpler here as it's based on the rate of appearance in the receiver chamber:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = Rate of compound appearance in the receiver compartment (µmol/s)
-
A = Area of the membrane (cm²)
-
C0 = Initial concentration in the donor compartment (µmol/cm³)
-
-
Calculate the Efflux Ratio (ER) :
ER = Papp (B→A) / Papp (A→B)
An ER > 2 is a strong indicator that the compound is a substrate of an active efflux transporter.[11]
Data Presentation and Interpretation
Summarize all quantitative data into a clear, comparative table. This allows for at-a-glance assessment of the N-methoxypropyl substitution's impact.
Table 1: Illustrative Example Data for Permeability Assessment
| Compound | Assay | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Permeability Class |
| Parent Sulfonamide | PAMPA | 0.8 ± 0.1 | N/A | N/A | Low |
| Caco-2 | 0.5 ± 0.2 | 0.6 ± 0.2 | 1.2 | Low | |
| N-Methoxypropyl Analog | PAMPA | 8.5 ± 0.5 | N/A | N/A | High |
| Caco-2 | 7.9 ± 0.6 | 8.3 ± 0.7 | 1.1 | High |
Interpretation of Illustrative Data:
-
Parent Sulfonamide: The low Papp value in both PAMPA and Caco-2 assays confirms its intrinsically poor passive permeability.[19] The ER of ~1 indicates it is not a substrate for significant active efflux.
-
N-Methoxypropyl Analog: There is a ~10-fold increase in the PAMPA Papp value, demonstrating a substantial improvement in passive diffusion across a lipid membrane. This strongly supports the hypothesis that the chemical modification was successful. The Caco-2 Papp (A→B) is also high and correlates well with the PAMPA result.[5][20] The ER remains low (~1), suggesting that the newly designed molecule does not induce significant efflux liability. This profile is indicative of a compound with a high potential for good oral absorption.
Conclusion
The strategic incorporation of an N-methoxypropyl group represents a viable method for enhancing the historically poor cell permeability of certain sulfonamide scaffolds. A rigorous and comprehensive assessment of this improvement, however, requires more than a single experiment. By employing a dual-assay system—using PAMPA as a high-throughput screen for passive diffusion and the Caco-2 model for a more biologically complex validation—researchers can confidently quantify the impact of their chemical modifications. This tiered approach not only validates the success of the molecular design but also proactively identifies potential liabilities such as active efflux, ultimately saving time and resources in the drug development pipeline.
References
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Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
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Wikipedia. (2023). Parallel artificial membrane permeability assay. Retrieved from [Link]
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(n.d.). Caco2 assay protocol. Retrieved from [Link]
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Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
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JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison between Caco-2 permeability and PAMPA permeability. Retrieved from [Link]
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Chen, X., et al. (2008). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. PubMed. Retrieved from [Link]
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Volpe, D. A. (2011). The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. ResearchGate. Retrieved from [Link]
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MolecularCloud. (2023). Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview. Retrieved from [Link]
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Sugano, K. (2009). Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. PMC - NIH. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
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Garberg, P., et al. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for ranking drug absorption in the early discovery setting. Ingenta Connect. Retrieved from [Link]
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Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
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Eurtivong, C., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. RSC Publishing. Retrieved from [Link]
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Zúñiga-Guillén, C., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. PMC - PubMed Central. Retrieved from [Link]
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Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
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Maren, T. H., et al. (1983). The transcorneal permeability of sulfonamide carbonic anhydrase inhibitors and their effect on aqueous humor secretion. PubMed. Retrieved from [Link]
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Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
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Kim, Y., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. ACS Publications. Retrieved from [Link]
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Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed. Retrieved from [Link]
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Sultan, M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
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Perlovich, G. L. (2015). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. Retrieved from [Link]
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El-Gamal, M. I., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. Retrieved from [Link]
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Di Palma, G., et al. (2023). Entrance-channel plugging by natural sulfonamide antibiotics yields isoform-selective carbonic anhydrase IX inhibitors: an integrated in silico/ in vitro discovery of the lead SB-203207. PMC - PubMed Central. Retrieved from [Link]
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BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
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Al-Trawneh, S. A., & Al-Hourani, B. J. (2023). From Sulfa Drugs to New Antibacterial Agents: Advances in Chemical Modification of Approved Sulfonamides. PubMed. Retrieved from [Link]
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Millipore Corporation. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]
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Al-Majid, A. M., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC - NIH. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. PMC - PubMed Central. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking a New Benzenesulfonamide Derivative Against Established Carbonic Anhydrase Inhibitors
Introduction: The Enduring Relevance of Benzenesulfonamides as Carbonic Anhydrase Inhibitors
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of clinically significant drugs.[1] Its derivatives are particularly renowned for their potent inhibition of carbonic anhydrases (CAs), a family of ubiquitous zinc-containing metalloenzymes.[2] CAs are critical regulators of physiological pH, catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] This fundamental reaction is implicated in a vast array of biological processes, from respiration and renal function to aqueous humor secretion in the eye.[5][6][7]
Dysregulation of CA activity, particularly of specific isoforms, is a hallmark of various pathologies. For instance, overexpression of CA II, IV, and XII in the ciliary body contributes to elevated intraocular pressure in glaucoma.[8][9] More recently, the tumor-associated isoforms CA IX and CA XII have emerged as key players in oncology.[10] Induced by hypoxia, these enzymes help cancer cells maintain a neutral intracellular pH (pHi) while promoting an acidic tumor microenvironment (TME), a condition that favors tumor growth, invasion, and metastasis.[4][11] This has rendered CA IX and CA XII compelling targets for novel anticancer therapies.[7][10]
This guide provides a comprehensive framework for the preclinical benchmarking of a novel benzenesulfonamide derivative, designated here as BSD-001 , against established carbonic anhydrase inhibitors. We will focus on its evaluation as a potential anti-cancer agent targeting the tumor-associated isoform, CA IX. For this purpose, we have selected two benchmark compounds:
-
Acetazolamide (AAZ): A classical, non-selective CA inhibitor used in the treatment of glaucoma, epilepsy, and other conditions.[8] It serves as a foundational benchmark for CA inhibitory activity.
-
SLC-0111: A clinical-stage, selective CA IX inhibitor, providing a more targeted and therapeutically relevant comparison for an anti-cancer candidate.
Our evaluation will be grounded in a series of robust in vitro and cell-based assays designed to elucidate the potency, selectivity, and cellular efficacy of BSD-001. Each protocol is presented with the rationale behind its design, ensuring a self-validating system for generating reliable and reproducible data.
PART 1: Synthesis of the Novel Benzenesulfonamide Derivative (BSD-001)
The synthesis of novel benzenesulfonamide derivatives typically involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine.[12][13] This modular approach allows for the systematic exploration of structure-activity relationships (SAR).
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of benzenesulfonamide derivatives, adaptable for the creation of BSD-001.
Caption: Generalized synthetic workflow for novel benzenesulfonamide derivatives.
Experimental Protocol: General Procedure for Synthesis
This protocol outlines a general method for the synthesis of benzenesulfonamide derivatives.[7][13]
Materials:
-
Substituted benzenesulfonyl chloride (1.0 eq)
-
Appropriate amine (1.0 eq)
-
Anhydrous pyridine or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the substituted benzenesulfonyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure benzenesulfonamide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[14]
PART 2: In Vitro Enzyme Inhibition Assays
The first critical step in benchmarking is to determine the direct inhibitory potency of BSD-001 against the target enzyme, CA IX, and to assess its selectivity against other relevant isoforms, such as the ubiquitous CA II.
Method 1: Stopped-Flow Spectrophotometry for CO₂ Hydration Assay
This is the gold-standard method for measuring CA activity, as it directly quantifies the enzyme's physiological reaction: the hydration of CO₂.[5] The assay measures the change in pH over a very short time scale, which is necessary due to the high catalytic rate of CAs.[1]
Causality Behind Experimental Choices:
-
Stopped-Flow Instrument: Essential for rapidly mixing the enzyme and CO₂-saturated solution and monitoring the initial, linear phase of the reaction, which occurs in milliseconds.[5]
-
pH Indicator: A pH-sensitive dye (e.g., pyranine, phenol red) is used to monitor the proton concentration change resulting from CO₂ hydration. The absorbance or fluorescence of the indicator is directly proportional to the reaction rate.[1]
-
Buffer System: A buffer with a pKa near the assay pH is used, but its concentration must be carefully controlled. A higher buffer concentration can extend the reaction time, making it easier to measure, especially for highly active enzymes.[15]
Caption: Workflow for the stopped-flow CO₂ hydration assay.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified recombinant human CA IX and CA II enzymes in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.5).
-
Prepare a CO₂-saturated water solution by bubbling CO₂ gas through deionized water for at least 30 minutes at a controlled temperature (e.g., 25°C).[16]
-
Prepare stock solutions of BSD-001, Acetazolamide, and SLC-0111 in DMSO.
-
-
Assay Procedure:
-
Set up the stopped-flow instrument (e.g., Applied Photophysics SX20).
-
Load one syringe with the enzyme solution containing the pH indicator and varying concentrations of the inhibitor (or DMSO for control).
-
Load the second syringe with the CO₂-saturated solution.
-
Initiate rapid mixing. The reaction is the catalyzed hydration of CO₂: CO₂ + H₂O ⇌ H⁺ + HCO₃⁻.
-
Monitor the change in absorbance or fluorescence of the pH indicator at the appropriate wavelength over time (e.g., 0-1 second).
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the slope of the linear portion of the kinetic trace.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO₂) concentration and the enzyme's Michaelis constant (Km).
-
Method 2: Colorimetric p-Nitrophenyl Acetate (p-NPA) Hydrolysis Assay
While the stopped-flow method is the most physiologically relevant, a simpler, higher-throughput colorimetric assay is often used for initial screening. This assay relies on the esterase activity of carbonic anhydrase.[6]
Causality Behind Experimental Choices:
-
Substrate: p-Nitrophenyl acetate (p-NPA) is used as a chromogenic substrate. Its hydrolysis by CA yields p-nitrophenol (p-NP), a yellow-colored product that can be measured spectrophotometrically at 405 nm.[6][17]
-
Microplate Reader: This assay is well-suited for a 96-well plate format, allowing for simultaneous testing of multiple compounds and concentrations, making it ideal for high-throughput screening.[18]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer.
-
Add the inhibitor solution (or DMSO for the control).
-
Add the CA enzyme working solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[6]
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode using a microplate reader, taking readings every 30-60 seconds for 10-30 minutes.[6]
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[6]
-
Calculate the percent inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Determine the IC₅₀ and Ki values as described for the stopped-flow assay.
-
Data Presentation: In Vitro Inhibition
| Compound | CA IX Ki (nM) | CA II Ki (nM) | Selectivity Index (Ki CA II / Ki CA IX) |
| BSD-001 | Experimental Value | Experimental Value | Calculated Value |
| Acetazolamide | Experimental Value | Experimental Value | Calculated Value |
| SLC-0111 | Experimental Value | Experimental Value | Calculated Value |
PART 3: Cell-Based Assays for Efficacy Evaluation
While in vitro assays determine direct enzyme inhibition, cell-based assays are crucial for assessing a compound's performance in a more physiologically relevant context. These assays account for factors like cell permeability, target engagement within the cell, and downstream effects on cancer cell pathophysiology.[11][19] We will use a triple-negative breast cancer (TNBC) cell line, such as MDA-MB-231, which is known to express high levels of CA IX under hypoxic conditions.[20]
Assay 1: Cell Viability under Hypoxia (MTT Assay)
This assay determines the effect of the inhibitors on cancer cell proliferation and survival, particularly under hypoxic conditions where CA IX is upregulated and plays a pro-survival role.[11]
Causality Behind Experimental Choices:
-
Hypoxia: A hypoxic environment (e.g., 1% O₂) is used to induce the expression of CA IX via the HIF-1 pathway, mimicking the tumor microenvironment and making the cells more dependent on CA IX activity for pH regulation and survival.[4][11]
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is a yellow tetrazolium salt that is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[20]
Experimental Protocol:
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Plating: Seed cells in 96-well plates and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with serial dilutions of BSD-001, Acetazolamide, and SLC-0111. Include a vehicle control (DMSO).
-
Incubation: Place the plates in a hypoxic incubator (1% O₂, 5% CO₂) for 48-72 hours. A parallel plate should be kept under normoxic conditions (21% O₂) for comparison.[20]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value for each compound under both normoxic and hypoxic conditions.
Assay 2: Cell Migration (Wound Healing/Scratch Assay)
CA IX promotes cancer cell migration and invasion by contributing to the acidic TME, which facilitates extracellular matrix remodeling. This assay assesses the ability of BSD-001 to inhibit this process.[11]
Experimental Protocol:
-
Monolayer Formation: Seed MDA-MB-231 cells in 6-well plates and grow them to a confluent monolayer.
-
Wound Creation: Create a uniform "scratch" or wound in the monolayer with a sterile pipette tip.[11]
-
Treatment: Wash the wells to remove detached cells and add fresh media containing the test compounds at a non-lethal concentration (e.g., below the GI₅₀).
-
Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24 hours) using a microscope.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the percentage of wound closure and compare the migration rates between treated and control groups.
Data Presentation: Cellular Efficacy
| Compound | GI₅₀ (µM) - Normoxia | GI₅₀ (µM) - Hypoxia | % Migration Inhibition at [X] µM (24h) |
| BSD-001 | Experimental Value | Experimental Value | Experimental Value |
| Acetazolamide | Experimental Value | Experimental Value | Experimental Value |
| SLC-0111 | Experimental Value | Experimental Value | Experimental Value |
PART 4: Signaling Pathway Context and Pharmacokinetic Considerations
CA IX-Mediated Signaling in Cancer Progression
The pro-tumorigenic effects of CA IX are not solely due to its enzymatic activity. CA IX can also influence key signaling pathways that drive cell growth and survival. For instance, it has been shown to interact with and enhance the activity of the EGFR/PI3K pathway.[21] By inhibiting CA IX, BSD-001 may not only disrupt pH homeostasis but also attenuate these critical pro-survival signals.
Caption: CA IX role in cancer pH regulation and signaling.
Pharmacokinetic Profiling
A potent inhibitor is only as good as its ability to reach its target in vivo. Therefore, a preliminary assessment of the pharmacokinetic (PK) properties of BSD-001 is essential. While a full in vivo study is beyond the scope of this guide, initial parameters can be predicted or measured in vitro.
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |
| BSD-001 | Predicted/Experimental | Predicted/Experimental | Predicted/Experimental | Predicted/Experimental |
| Dorzolamide | Varies | ~2 | Varies | ~4 |
| Brinzolamide | Varies | ~2-3 | Varies | Varies |
Note: PK data for Dorzolamide and Brinzolamide are presented for context, though they are typically administered topically for glaucoma.[22][23] Their systemic absorption is low.[24] PK parameters for an orally administered anti-cancer agent like BSD-001 would be significantly different and are critical for determining dosing regimens.
Conclusion
This guide outlines a rigorous, multi-faceted approach to benchmarking a novel benzenesulfonamide derivative, BSD-001, against established carbonic anhydrase inhibitors. By integrating direct enzyme kinetics with cell-based functional assays, researchers can build a comprehensive profile of their lead compound's potency, selectivity, and cellular efficacy. The causality-driven experimental design ensures that the data generated is not only robust but also provides deep insights into the compound's mechanism of action. This systematic evaluation is a critical step in the drug discovery pipeline, providing the foundational data necessary to advance promising new therapeutic agents toward clinical development.
References
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Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. (n.d.). ScienceDirect. [Link]
-
Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. (2023). National Center for Biotechnology Information. [Link]
-
A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2020). Frontiers in Physiology. [Link]
-
Carbonic Anhydrases: Role in pH Control and Cancer. (2022). MDPI. [Link]
-
Stopped-flow spectrophotometry to measure carbonic anhydrase activity... (n.d.). ResearchGate. [Link]
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The Role of Carbonic Anhydrase IX in Cancer Development: Links to Hypoxia, Acidosis, and Beyond. (2019). National Center for Biotechnology Information. [Link]
-
Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure. (2014). Journal of Biological Chemistry. [Link]
-
Overview of carbonic anhydrases-associated signaling pathways in tumor... (n.d.). ResearchGate. [Link]
-
Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. (2022). Taylor & Francis Online. [Link]
-
Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow. (2011). National Center for Biotechnology Information. [Link]
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). MDPI. [Link]
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Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). Royal Society of Chemistry. [Link]
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Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. (2023). MDPI. [Link]
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Kinetic study of catalytic CO2 hydration by metal-substituted biomimetic carbonic anhydrase model complexes. (2019). The Royal Society Publishing. [Link]
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Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (2018). National Center for Biotechnology Information. [Link]
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Glaucoma. (n.d.). Wikipedia. [Link]
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How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work?. (2021). RxList. [Link]
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Carbonic Anhydrase Inhibitors. (2023). National Center for Biotechnology Information. [Link]
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Carbonic Anhydrase Inhibitors in Ophthalmology: Glaucoma and Macular Oedema. (2017). ResearchGate. [Link]
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Carbonic Anhydrase Inhibitors for Glaucoma. (n.d.). Achieve Eye & Laser Specialists. [Link]
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Ocular pharmacokinetics of dorzolamide and brinzolamide after single and multiple topical dosing: implications for effects on ocular blood flow. (2011). PubMed. [Link]
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Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow. (2011). ResearchGate. [Link]
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Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. [Link]
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Clinical Pharmacokinetics of Dorzolamide. (1997). ResearchGate. [Link]
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Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. (2021). MDPI. [Link]
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Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. (2018). National Center for Biotechnology Information. [Link]
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Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. (2018). PLOS ONE. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-amino-N-(3-methoxypropyl)benzenesulfonamide
For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-amino-N-(3-methoxypropyl)benzenesulfonamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory guidelines, providing a self-validating system for waste management.
Immediate Safety and Hazard Identification
Before initiating any disposal procedures, it is imperative to recognize the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as Acutely Toxic (Oral), Category 3 .[1] This classification is accompanied by the GHS06 pictogram, the skull and crossbones, and the hazard statement H301: "Toxic if swallowed."[1]
Core Directive: Treat this compound with a high degree of caution. All waste containing this compound, including contaminated labware and personal protective equipment (PPE), must be handled as hazardous waste. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[2][3]
Properties Relevant to Disposal
A clear understanding of the chemical's properties is fundamental to its safe handling and disposal.
| Property | Value | Source |
| Chemical Name | This compound | Sigma-Aldrich |
| CAS Number | Not explicitly found, but related structures are referenced. | |
| Molecular Formula | C₁₀H₁₆N₂O₃S | [1] |
| Molecular Weight | 244.31 g/mol | [1] |
| Physical Form | Solid | [1] |
| Hazard Classification | Acute Toxicity 3, Oral (H301) | [1] |
Personal Protective Equipment (PPE) - Your First Line of Defense
Prior to handling any waste containing this compound, all personnel must be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, consider additional protective clothing.
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the collection and disposal of this compound waste. This process is designed to be a closed-loop system, minimizing the risk of exposure and environmental contamination.
Step 1: Waste Segregation and Collection
Proper segregation is the foundation of safe chemical waste management.
-
Designated Waste Container: All solid waste contaminated with this compound, including residual powder, contaminated weigh boats, and disposable labware, must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2][3]
-
Avoid Mixing: Do not mix this waste with other waste streams, particularly incompatible chemicals. While specific incompatibility data for this compound is limited, a prudent approach is to avoid mixing it with strong oxidizing agents or strong acids and bases.
-
Contaminated Sharps: Any sharps, such as needles or broken glass, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.
Step 2: Labeling - Clarity is Key
Accurate and comprehensive labeling is a regulatory requirement and a critical safety measure.
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste."
-
Chemical Identification: Clearly write the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Hazard Pictogram: Affix the GHS06 (skull and crossbones) pictogram to the container.
Step 3: Secure Storage
Proper storage of hazardous waste is crucial to prevent accidents and exposure.
-
Designated Area: Store the sealed hazardous waste container in a designated and well-ventilated satellite accumulation area within the laboratory.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.
-
Incompatible Materials: Ensure the storage area is away from incompatible materials.
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][5]
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Documentation: Complete any required waste manifests or disposal forms accurately and completely.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and correct action is critical.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, carefully sweep up the solid material. Avoid generating dust.
-
Place the spilled material and all cleanup materials (e.g., contaminated wipes) into the designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Seek immediate medical attention. Provide the SDS to the medical personnel.
-
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision pathway for this compound waste.
References
- Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide - Research Areas.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- Michigan State University Environmental Health & Safety. (n.d.). Toxic Liquids/Solids.
- San Diego Medical Waste. (2018, March 12). Disposing of hazardous and pharmaceutical waste.
- Sigma-Aldrich. (n.d.). This compound Safety Data Sheet.
- Sigma-Aldrich. (n.d.). This compound.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
- U.S. Environmental Protection Agency. (n.d.). Disposal Requirements & Options For Hazardous Dental Wastes.
- U.S. Occupational Safety and Health Administration. (n.d.). Hazardous Waste.
- Benchchem. (2025). Unraveling the Cross-Reactivity Profile of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide: A Guide for Researchers.
- Benchchem. (2025). Technical Support Center: Benzenesulfonamide Compound Toxicity Reduction.
- Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
- Sigma-Aldrich. (n.d.). This compound.
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Comprehensive Safety and Handling Guide for 4-amino-N-(3-methoxypropyl)benzenesulfonamide
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Procedural Integrity
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents demands a thorough understanding of their properties and potential hazards. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 4-amino-N-(3-methoxypropyl)benzenesulfonamide, ensuring that every protocol described is a self-validating system of safety and efficacy.
Immediate Hazard Assessment
This compound is a compound that requires careful handling due to its acute toxicity. The primary route of concern is ingestion, as established by its hazard classification.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 27678-19-9[1][2] |
| Molecular Formula | C₁₀H₁₆N₂O₃S[2][3][4][5] |
| Molecular Weight | 244.31 g/mol [2][3][4][5] |
| Physical Form | Solid[5][6] |
GHS Hazard Classification
| Classification | Signal Word | Pictogram | Hazard Statement |
| Acute Toxicity 3, Oral | Danger |
ngcontent-ng-c2487356420="" class="ng-star-inserted"> | H301: Toxic if swallowed[5][6] |
This classification underscores the critical need for stringent protocols to prevent accidental ingestion. The causality behind this is the compound's potential to cause serious adverse health effects or even death following a single oral exposure[4].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between the researcher and the chemical, mitigating risks of exposure through all potential routes.
Core PPE Ensemble:
-
Gloves: Double gloving with powder-free nitrile gloves is recommended. Nitrile provides good chemical resistance. The outer glove should be removed and disposed of as hazardous waste immediately upon known or suspected contact. Change gloves regularly, at a minimum of every 30 to 60 minutes, to prevent permeation[7].
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles to protect the entire face[8].
-
Lab Coat/Gown: A clean, buttoned laboratory coat is required. For operations involving larger quantities or with a significant risk of contamination, a disposable, chemical-resistant gown is preferable[8].
-
Respiratory Protection: While the primary hazard is ingestion, the generation of dust must be controlled. If handling the solid outside of a certified chemical fume hood or if there is a potential for aerosolization, a NIOSH-approved respirator (e.g., an N95 or higher) is required to prevent inhalation[8].
Operational Plan: From Benchtop to Waste
A self-validating protocol requires a clear plan for every stage of the chemical's lifecycle in the laboratory.
Step-by-Step Handling Protocol:
-
Designated Work Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood, to control potential dust and vapors.
-
Pre-use Inspection: Before use, visually inspect the container for any damage or leaks.
-
Weighing: If weighing the solid, do so within the fume hood. Use a disposable weigh boat to prevent cross-contamination of balances.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-use Decontamination: After handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and wipe it down. Dispose of cleaning materials as hazardous waste.
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and correct response is critical.
First Aid Measures:
-
Ingestion: This is a medical emergency. Call a poison control center or doctor immediately for treatment advice. The precautionary statements associated with this compound are P301 + P330 + P331 + P310, which translate to: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician[5].
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with large amounts of tepid water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[2].
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate all non-essential personnel.
-
Isolate: Secure the area to prevent entry.
-
Protect: Don the appropriate PPE, including respiratory protection.
-
Contain: For a solid spill, carefully cover it with a plastic sheet to minimize dust generation. Do not dry sweep[6].
-
Clean-up: Gently sweep the material into a suitable, labeled container for hazardous waste. If necessary, slightly dampen the material with water to prevent it from becoming airborne, but only if the material is not water-reactive.
-
Decontaminate: Clean the spill area thoroughly with a detergent solution followed by clean water.
-
Dispose: All cleanup materials must be placed into a sealed, labeled container for disposal as hazardous waste[3][6].
Disposal Plan: Environmental and Regulatory Compliance
All waste streams containing this compound are considered acutely toxic hazardous waste and must be disposed of accordingly. Sink or trash disposal is strictly prohibited [3].
Waste Segregation and Collection:
-
Solid Waste: Collect all unused solid compounds and contaminated disposable items (e.g., weigh boats, gloves, wipes) in a clearly labeled, sealed, and chemically compatible container[6].
-
Liquid Waste: Collect all solutions containing the compound in a separate, labeled, and sealed hazardous waste container.
-
Empty Containers: The original container must be triple-rinsed with a suitable solvent. The first rinse must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected[9].
All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards[10]. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company[3][10].
References
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Acutely Toxic Materials SOP - UW Environmental Health & Safety. University of Washington. [Link]
-
Toxic Spill Clean Up: A Guide. Alpha-Omega Training and Compliance. [Link]
-
Chapter 7: Precautionary Statements. Label Review Manual - EPA. [Link]
-
Personal Protective Equipment (PPE) for Hazardous Chemicals. Hazmat School. [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC Stacks. [Link]
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PPE for Hazardous Chemicals. Canada Safety Training. [Link]
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First Aid - Chemical Poisoning. Ministry of Health, Saudi Arabia. [Link]
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How to Dispose of Chemical Waste. Environmental Health and Safety - Temple University. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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Poisoning, Types of Poison: Symptoms & Treatment. Cleveland Clinic. [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
